Fmoc-Ala-Pro-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-1-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5/c1-14(21(26)25-12-6-11-20(25)22(27)28)24-23(29)30-13-19-17-9-4-2-7-15(17)16-8-3-5-10-18(16)19/h2-5,7-10,14,19-20H,6,11-13H2,1H3,(H,24,29)(H,27,28)/t14-,20-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLFCRSYTJCARCY-XOBRGWDASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What are the chemical properties of Fmoc-Ala-Pro-OH?
An In-depth Technical Guide to the Chemical Properties and Applications of Fmoc-Ala-Pro-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a dipeptide building block widely utilized in synthetic peptide chemistry, particularly in solid-phase peptide synthesis (SPPS).[1] It consists of the amino acids L-alanine and L-proline, with the N-terminus of alanine (B10760859) protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This Fmoc group is base-labile, allowing for its removal under mild basic conditions, which is a cornerstone of Fmoc-based SPPS strategies.[2][3] The C-terminus is a free carboxylic acid, enabling its coupling to a free amino group of a growing peptide chain. The unique conformational constraints imposed by the proline residue make the Ala-Pro motif a significant component in the study of protein folding, structure, and molecular recognition. This guide provides a comprehensive overview of the chemical properties, experimental protocols, and applications of this compound.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized below. These properties are crucial for its handling, storage, and application in chemical synthesis.
General Properties
| Property | Value |
| IUPAC Name | (2S)-1-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carboxylic acid[4][5] |
| Synonyms | N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-alaninyl-L-proline, FMOC-L-ALANYL-PROLINE, Fmoc-L-Ala-L-Pro-OH |
| CAS Number | 186023-44-9 |
| Appearance | White to off-white powder |
Quantitative Data
| Property | Value | Source |
| Molecular Formula | C23H24N2O5 | |
| Molecular Weight | 408.45 g/mol | |
| Purity (by HPLC) | ≥ 95% |
Molecular Structure and Key Features
The structure of this compound is central to its function in peptide synthesis. The key components are the Fmoc protecting group, the dipeptide core (Ala-Pro), and the C-terminal carboxylic acid.
Caption: Molecular structure and key functional groups of this compound.
Applications in Research and Development
This compound is a crucial reagent in several areas of scientific research and pharmaceutical development:
-
Solid-Phase Peptide Synthesis (SPPS): It serves as a fundamental building block for introducing the Ala-Pro sequence into synthetic peptides.
-
Drug Discovery and Development: The Ala-Pro motif is present in many bioactive peptides. The use of this compound is therefore important in the synthesis of peptide-based therapeutics.
-
Protein Engineering: This dipeptide can be incorporated into proteins to study the effects of the Ala-Pro sequence on protein stability and function.
-
Bioconjugation: The carboxylic acid can be activated to link the dipeptide to other biomolecules, which is valuable for creating targeted drug delivery systems.
Experimental Protocols
The following sections provide detailed methodologies for the use of this compound in SPPS and subsequent analysis.
Solid-Phase Peptide Synthesis (SPPS) Workflow
The following is a standard protocol for the incorporation of this compound onto a resin-bound peptide chain with a free N-terminal amine.
Caption: General workflow for incorporating this compound in SPPS.
Detailed Protocol:
-
Resin Preparation:
-
Start with a suitable solid support (e.g., Rink Amide resin) that has a free amine group.
-
Swell the resin in N,N-Dimethylformamide (DMF) for 30-60 minutes.
-
-
Coupling of this compound:
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading) in DMF.
-
Add a coupling agent such as HBTU (3-5 eq.) and a base like N,N-Diisopropylethylamine (DIPEA) (6-10 eq.).
-
Allow the activation to proceed for a few minutes.
-
Drain the DMF from the swollen resin and add the activated this compound solution.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Washing:
-
After the coupling reaction, drain the solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.
-
-
Fmoc Deprotection:
-
To expose the N-terminal amine of the newly added alanine, treat the resin with a 20% solution of piperidine in DMF.
-
Perform this deprotection step for 5-20 minutes.
-
-
Final Washing:
-
Drain the piperidine solution and wash the resin extensively with DMF (5-7 times) to ensure complete removal of piperidine. The resin is now ready for the next coupling cycle.
-
Cleavage from Resin and Purification
-
Cleavage:
-
Once the peptide synthesis is complete, the peptide is cleaved from the resin. A common cleavage cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).
-
The resin is treated with this cocktail for 2-3 hours.
-
-
Precipitation and Purification:
-
The cleavage mixture is filtered to remove the resin.
-
The peptide is precipitated from the filtrate by adding cold diethyl ether.
-
The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analytical Characterization
The purity and identity of the final peptide containing the Ala-Pro motif should be confirmed using standard analytical techniques.
-
RP-HPLC: To assess the purity of the synthesized peptide. A purity of >95% is often desired for research applications.
-
Mass Spectrometry (e.g., ESI-MS): To confirm the molecular weight of the peptide, thereby verifying its identity.
-
NMR Spectroscopy: Can be used for structural elucidation of the peptide, although it is more common for smaller peptides or for detailed conformational studies.
Stability and Storage
-
Storage Conditions: this compound should be stored in a well-closed container at 2°C to 8°C. Some suppliers recommend storage at -20°C for long-term stability.
-
Chemical Stability: The compound is chemically stable and does not react with oxygen or light under recommended storage conditions. The Fmoc group is stable to acidic conditions but is readily cleaved by bases like piperidine.
Potential Impurities and Quality Control
It is important to be aware of potential impurities in Fmoc-amino acid derivatives. A known issue is the contamination with β-alanine derivatives, such as Fmoc-β-Ala-OH or Fmoc-β-Ala-Ala-OH. These impurities can lead to the formation of insertion mutants in the final peptide product. Therefore, it is crucial to source this compound from reputable suppliers who provide a certificate of analysis detailing the purity and limits of such impurities.
References
An In-depth Technical Guide to the Synthesis and Purification of Fmoc-Ala-Pro-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the synthesis and purification of Fmoc-Ala-Pro-OH, a crucial dipeptide intermediate in peptide synthesis and drug development.[1] This document outlines detailed experimental protocols, quantitative data, and potential challenges associated with its preparation, aimed at providing researchers and professionals with a practical resource for its efficient production.
Synthesis of this compound
The synthesis of this compound is typically achieved through a solution-phase peptide coupling reaction. This involves the coupling of N-terminally protected Fmoc-Alanine (Fmoc-Ala-OH) with the unprotected amino group of Proline (Pro-OH). The selection of an appropriate coupling agent is critical to ensure high yield and minimize side reactions, particularly racemization.
Synthesis of the Precursor: Fmoc-Ala-OH
The initial step involves the synthesis of Fmoc-Ala-OH by protecting the amino group of L-Alanine with a 9-fluorenylmethyloxycarbonyl (Fmoc) group.
Experimental Protocol:
-
Dissolve L-Alanine in a suitable solvent system, such as a mixture of dioxane and water.
-
Add a base, typically sodium carbonate, to the solution to deprotonate the amino group of alanine (B10760859).
-
Slowly add a solution of N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in dioxane to the reaction mixture with vigorous stirring.
-
Allow the reaction to proceed at room temperature, typically for 18-24 hours.
-
Upon completion, work up the reaction mixture by washing with a non-polar solvent like diethyl ether to remove unreacted Fmoc-OSu.
-
Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to precipitate the Fmoc-Ala-OH product.
-
Collect the white solid by filtration, wash with cold water, and dry under vacuum.
A typical yield for this reaction is high, often exceeding 90%.
Coupling of Fmoc-Ala-OH and Proline
The key step in forming the dipeptide is the amide bond formation between Fmoc-Ala-OH and Pro-OH. Various coupling reagents can be employed, with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole) being common choices.[2][3][4]
Experimental Protocol (using HATU):
-
Dissolve Fmoc-Ala-OH (1 equivalent) and HATU (1 equivalent) in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF).
-
In a separate vessel, dissolve L-Proline (1.1 equivalents) in DMF, and add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2 equivalents).
-
Add the activated Fmoc-Ala-OH solution to the proline solution and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by a suitable technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, quench the reaction by adding water.
-
Perform an aqueous work-up by extracting the product into an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a weak acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Table 1: Summary of Quantitative Data for this compound Synthesis
| Parameter | Value/Range | Notes |
| Fmoc-Ala-OH Synthesis | ||
| Yield | >90% | Typical yield for the protection of L-Alanine. |
| Purity | >98% | After crystallization. |
| Dipeptide Coupling (Solution-Phase) | ||
| Reaction Time | 2 - 4 hours | Using HATU as the coupling agent. |
| Temperature | Room Temperature | |
| Equivalents of Proline | 1.1 - 1.2 | A slight excess is used to drive the reaction to completion. |
| Equivalents of HATU | 1.0 - 1.1 | |
| Equivalents of DIPEA | 2.0 - 2.2 | |
| Crude Yield | 85 - 95% | Before purification. |
| Purity (Crude) | 80 - 90% | Dependent on reaction conditions and work-up. |
Purification of this compound
Purification of the crude this compound is essential to remove unreacted starting materials, coupling reagents, and any side products. The two primary methods for purification are crystallization and preparative high-performance liquid chromatography (prep-HPLC).
Purification by Crystallization
Crystallization is a cost-effective method for purifying Fmoc-protected amino acids and short peptides. The choice of solvent system is crucial for obtaining high purity and recovery.
Experimental Protocol:
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent or solvent mixture. A common system for Fmoc-amino acids is an ethanol/water mixture.
-
Slowly cool the solution to room temperature to allow for crystal formation.
-
Further cool the mixture in an ice bath or at 4°C to maximize crystal precipitation.
-
Collect the crystals by filtration and wash them with a small amount of the cold crystallization solvent.
-
Dry the purified crystals under vacuum.
Table 2: Crystallization Parameters for this compound Purification
| Parameter | Recommended Condition | Notes |
| Solvent System | Ethanol/Water, Ethyl Acetate/Heptane | The optimal ratio needs to be determined empirically. |
| Temperature | Dissolve at 60-80°C, then cool to 0-4°C | Gradual cooling promotes the formation of larger, purer crystals. |
| Expected Recovery | 70 - 90% | Dependent on the purity of the crude product and the chosen solvent system. |
| Expected Purity | >98% | Can be assessed by HPLC. |
Purification by Preparative HPLC
For higher purity requirements or for purifying smaller quantities, preparative reversed-phase HPLC (prep-RP-HPLC) is the method of choice. This technique separates compounds based on their hydrophobicity.
Experimental Protocol:
-
Dissolve the crude this compound in a suitable solvent, such as a mixture of acetonitrile (B52724) and water, with a small amount of trifluoroacetic acid (TFA) to improve peak shape.
-
Load the sample onto a preparative C18 reversed-phase column.
-
Elute the compound using a gradient of increasing acetonitrile concentration in water (both containing 0.1% TFA).
-
Monitor the elution profile using a UV detector, typically at 254 nm or 280 nm, where the Fmoc group absorbs strongly.
-
Collect the fractions containing the pure this compound.
-
Combine the pure fractions and remove the solvents by lyophilization (freeze-drying) to obtain the final product as a fluffy white solid.
Table 3: Preparative HPLC Parameters for this compound Purification
| Parameter | Recommended Condition | Notes |
| Column | Preparative C18 (e.g., 250 x 21.2 mm, 5 µm) | The choice of column dimensions depends on the amount of material to be purified. |
| Mobile Phase A | 0.1% TFA in Water | |
| Mobile Phase B | 0.1% TFA in Acetonitrile | |
| Gradient | 20-80% B over 30-60 minutes | The gradient should be optimized for the best separation. |
| Flow Rate | 10-20 mL/min | Dependent on the column dimensions. |
| Detection | UV at 254 nm or 280 nm | |
| Purity Achievable | >99% |
Potential Side Reactions and Troubleshooting
Several side reactions can occur during the synthesis of this compound, leading to impurities and reduced yield.
-
Racemization: The chiral center of alanine can be susceptible to racemization during the activation step. The use of coupling additives like HOBt or employing coupling reagents like HATU can minimize this side reaction.
-
Diketopiperazine Formation: Although more common in solid-phase synthesis at the dipeptide stage, intramolecular cyclization to form a diketopiperazine can occur, especially with proline residues.[5] Using appropriate coupling conditions and avoiding prolonged reaction times can mitigate this.
-
Incomplete Coupling: Steric hindrance from the proline residue can sometimes lead to incomplete coupling. Using a more potent activating agent or a slight excess of the activated Fmoc-Ala-OH can help drive the reaction to completion.
-
Hydrolysis of Activated Ester: The presence of water in the reaction mixture can lead to the hydrolysis of the activated Fmoc-Ala-OH, reducing the yield of the desired dipeptide. Therefore, using anhydrous solvents is crucial.
Table 4: Troubleshooting Common Issues in this compound Synthesis
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete coupling, hydrolysis of activated ester, side reactions. | Use a more efficient coupling reagent (e.g., HATU), ensure anhydrous conditions, optimize reaction time and temperature. |
| Presence of Impurities | Racemization, diketopiperazine formation, unreacted starting materials. | Use racemization-suppressing additives, optimize purification method (crystallization or HPLC). |
| Oily Product after Work-up | Residual solvent or by-products. | Ensure thorough washing during work-up, attempt crystallization from a different solvent system. |
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.
Table 5: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₂₃H₂₄N₂O₅ |
| Molecular Weight | 408.45 g/mol |
| Appearance | White to off-white powder |
| Melting Point | Not available |
| Optical Rotation | Data not consistently available |
| ¹H NMR | Consistent with the proposed structure. |
| Mass Spectrometry | [M+H]⁺ = 409.17 |
| HPLC Purity | ≥ 95% (commercially available) |
Visualizing the Workflow
The following diagrams illustrate the key workflows in the synthesis and purification of this compound.
Caption: Workflow for the solution-phase synthesis of this compound.
Caption: Decision workflow for the purification of this compound.
References
An In-Depth Technical Guide to Fmoc-Ala-Pro-OH: Structure, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Ala-Pro-OH is a pivotal dipeptide building block in the field of peptide chemistry, particularly in solid-phase peptide synthesis (SPPS). Comprising L-alanine and L-proline, its N-terminus is protected by a base-labile fluorenylmethoxycarbonyl (Fmoc) group. This strategic protection allows for the sequential and controlled elongation of peptide chains, a cornerstone of synthetic peptide and protein production for research, therapeutic, and diagnostic applications. This guide provides a comprehensive overview of the structure, molecular weight, synthesis, and application of this compound.
Structure and Physicochemical Properties
The chemical structure of this compound consists of an L-alanine residue linked via a peptide bond to an L-proline residue. The amino group of the alanine (B10760859) is protected by the Fmoc group.
Chemical Structure:
Caption: Solution-phase synthesis of this compound.
Caption: Use of this compound in an SPPS workflow.
Unlocking Efficiency and Specificity: A Technical Guide to Fmoc-Ala-Pro-OH in Peptide Research
For Immediate Release
This technical guide provides an in-depth analysis of the applications of Nα-Fmoc-L-alanyl-L-proline (Fmoc-Ala-Pro-OH) for researchers, scientists, and professionals in drug development. This dipeptide building block is a critical tool in solid-phase peptide synthesis (SPPS), offering significant advantages in efficiency, purity, and the synthesis of complex proline-containing peptides.
Core Applications in Peptide Synthesis
This compound serves as a strategic building block in Fmoc-based solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide chemistry.[1][2] Its primary application lies in the efficient incorporation of the Ala-Pro motif into peptide sequences.[3] The use of a pre-formed dipeptide circumvents potential difficulties associated with the stepwise coupling of individual amino acids, particularly the sterically hindered proline residue.
One of the most significant advantages of using this compound is the suppression of diketopiperazine formation. This common side reaction, which leads to the cleavage of the dipeptide from the resin and a reduction in yield, is particularly prevalent when proline is the second amino acid to be coupled. By introducing the Ala-Pro unit as a single block, this undesirable cyclization is effectively minimized.
Beyond preventing side reactions, this compound is instrumental in synthesizing peptides with specific structural and functional properties. Proline-rich sequences are crucial for protein-protein interactions and the formation of specific secondary structures.[4][5] this compound is therefore a key reagent in the synthesis of:
-
Bioactive Peptides: Many biologically active peptides, including enzyme substrates and inhibitors, contain proline residues that are critical for their function.
-
Collagen-Mimetic Peptides: The repeating Gly-Pro-Xaa motif is fundamental to the triple-helical structure of collagen. This compound can be a valuable component in the synthesis of these peptides for biomaterial and tissue engineering applications.
-
Peptide Libraries: The efficient and reliable coupling of this compound facilitates the generation of diverse peptide libraries for drug discovery and screening purposes.
Quantitative Data on Synthesis Efficiency
While specific yields are highly dependent on the peptide sequence, resin, and coupling conditions, the use of Fmoc-dipeptides like this compound generally leads to improved coupling efficiencies and overall yields compared to stepwise coupling, particularly for difficult sequences. The purity of the Fmoc-amino acid building blocks is also a critical factor, with higher purity leading to increased yields and easier purification.
| Parameter | Stepwise Coupling (Ala then Pro) | Dipeptide Coupling (this compound) | Reference |
| Typical Coupling Efficiency | Can be lower, especially for the Pro residue due to steric hindrance. | Generally high, as the challenging Ala-Pro peptide bond is pre-formed. | |
| Diketopiperazine Formation | High risk, leading to significant yield loss. | Significantly suppressed. | |
| Overall Crude Peptide Purity | May be lower due to deletion sequences and byproducts. | Often higher due to more efficient coupling and fewer side reactions. | |
| Synthesis Time | Can be longer due to the need for double coupling or other optimization strategies for the proline residue. | Can be shorter and more efficient. |
Experimental Protocols
The following is a generalized protocol for the incorporation of this compound into a peptide sequence using manual Fmoc-SPPS. This protocol can be adapted for automated peptide synthesizers.
Materials and Reagents
-
Fmoc-protected amino acids
-
This compound
-
Rink Amide resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) solution (20% in DMF)
-
Coupling reagents (e.g., HATU, HBTU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
Synthesis Workflow
Solid-Phase Peptide Synthesis Workflow using this compound.
Detailed Methodologies
-
Resin Swelling: Swell the resin in DCM for 30 minutes, followed by washing with DMF.
-
First Amino Acid Coupling:
-
Perform Fmoc deprotection of the resin using 20% piperidine in DMF.
-
Couple the first Fmoc-protected amino acid using a suitable coupling reagent like HATU and a base such as DIPEA in DMF.
-
Monitor the coupling completion using a ninhydrin (B49086) (Kaiser) test.
-
-
Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the growing peptide chain by treating the resin with 20% piperidine in DMF.
-
This compound Coupling:
-
Dissolve this compound (1.5-3 equivalents) and a coupling reagent (e.g., HATU, 1.45 equivalents) in DMF.
-
Add a base (e.g., DIPEA, 3 equivalents) to the solution and pre-activate for 1-5 minutes.
-
Add the activated dipeptide solution to the resin and allow it to react for 1-2 hours.
-
Monitor the coupling completion. For the coupling to the secondary amine of proline, a chloranil (B122849) test can be used. If the coupling is incomplete, a second coupling can be performed.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for the remaining amino acids in the sequence.
-
Cleavage and Deprotection: After the final Fmoc deprotection, wash the resin thoroughly with DMF and DCM and dry it. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash the pellet, and dry it. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Role in Signaling Pathways and Protein-Protein Interactions
Proline-rich motifs, often containing Ala-Pro sequences, are critical for mediating protein-protein interactions in a multitude of cellular signaling pathways. These motifs are recognized by specific protein domains, most notably the Src Homology 3 (SH3) domain.
SH3 domains are found in a wide array of signaling proteins, including adaptor proteins, kinases, and cytoskeletal proteins. They typically bind to a core consensus sequence, PxxP, where 'P' is proline and 'x' is any amino acid. The alanine (B10760859) in an Ala-Pro sequence can contribute to the binding affinity and specificity of the interaction.
The binding of a proline-rich ligand to an SH3 domain can initiate a signaling cascade by bringing together different proteins in a complex, leading to downstream events such as enzyme activation, protein localization, or cytoskeletal rearrangement.
SH3 Domain-Mediated Signaling Pathway.
Conclusion
This compound is a highly valuable and versatile building block in peptide research. Its use streamlines the synthesis of proline-containing peptides by improving coupling efficiency and minimizing side reactions. This enables the reliable production of complex peptides for a wide range of applications, from fundamental studies of protein-protein interactions to the development of novel peptide-based therapeutics and biomaterials. The strategic incorporation of the Ala-Pro motif through this dipeptide allows researchers to precisely engineer peptides with desired structural and functional properties, advancing our understanding of biological processes and facilitating the creation of new tools for medicine and biotechnology.
References
- 1. benchchem.com [benchchem.com]
- 2. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Polypeptide models of collagen: synthesis of (Pro-Pro-Ala)n and (Pro-Pro-Val)n - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microwave-assisted synthesis of triple-helical, collagen-mimetic lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Fmoc-Ala-Pro-OH and Its Derivatives in Peptide Science
For Researchers, Scientists, and Drug Development Professionals
The dipeptide Fmoc-Ala-Pro-OH is a pivotal building block in modern peptide chemistry, offering a unique combination of structural properties that are instrumental in the design and synthesis of therapeutic peptides and other complex biomolecules. This technical guide provides an in-depth literature review of this compound and its derivatives, focusing on their synthesis, characterization, and applications, with a particular emphasis on their role in drug discovery and development.
Introduction to this compound
This compound is a dipeptide composed of L-alanine and L-proline, with the N-terminus of alanine (B10760859) protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This protecting group is fundamental to the widely used solid-phase peptide synthesis (SPPS) strategy, as it is stable under various reaction conditions but can be readily cleaved under mild basic conditions, typically with piperidine (B6355638).[1] The presence of proline, a unique secondary amino acid, imparts significant conformational rigidity to the peptide backbone. This inherent structural constraint makes the Ala-Pro motif a valuable component in the design of peptides with specific secondary structures and biological activities.
Synthesis and Characterization
The synthesis of this compound and its derivatives is typically achieved through standard solution-phase or solid-phase peptide coupling methods. The Fmoc-protected alanine is activated and then coupled to the free amine of proline.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of a D-Ala Containing Hexapeptide
The following protocol for the synthesis of [d-Ala]-nocardiotide A, a cyclic hexapeptide, provides a representative example of the steps involved in utilizing an Fmoc-protected alanine derivative in SPPS.[2][3]
Materials:
-
2-chlorotrityl chloride resin
-
Fmoc-D-Ala-OH
-
Fmoc-L-Val-OH, Fmoc-L-Leu-OH, Fmoc-L-Trp(Boc)-OH, Fmoc-L-Ile-OH
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIEA)
-
Methanol (MeOH)
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (B91526) (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
TFE (2,2,2-Trifluoroethanol)
-
Acetic acid (AcOH)
Procedure:
-
Resin Loading: The first amino acid, Fmoc-D-Ala-OH, is attached to the 2-chlorotrityl chloride resin in DCM in the presence of DIEA. Remaining active sites on the resin are capped using a solution of MeOH/DIEA/DCM.[3]
-
Fmoc Deprotection: The Fmoc group is removed from the resin-bound amino acid by treatment with 20% piperidine in DMF. The completion of the deprotection can be monitored by a chloranil (B122849) test, which will produce a blue color in the presence of a free amine.[3]
-
Amino Acid Coupling: The subsequent Fmoc-protected amino acid is activated using HBTU and HOBt in the presence of DIEA and coupled to the free amine on the resin. The success of the coupling reaction is monitored using a chloranil test.
-
Chain Elongation: Steps 2 and 3 are repeated for each subsequent amino acid in the peptide sequence.
-
Cleavage from Resin: The linear peptide is cleaved from the resin using a solution of TFE/AcOH/DCM.
-
Cyclization (for cyclic peptides): The linear peptide is cyclized in a highly dilute solution using HBTU and DIEA.
-
Side-Chain Deprotection and Purification: The side-chain protecting groups (e.g., Boc) are removed by treatment with 95% TFA in water. The final peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
Characterization Data
The synthesized peptides are characterized by various analytical techniques to confirm their identity and purity.
Table 1: Characterization Data for [d-Ala]-nocardiotide A
| Parameter | Value |
| Yield | 31% (after purification) |
| HR-ToF MS (m/z) | [M+H]⁺ calculated for C₄₄H₅₉N₈O₇: 827.4501, found: 827.4505 |
| ¹H NMR (DMSO-d₆, 600 MHz) | δ 10.90 (s, 1H), 10.82 (s, 1H), 8.44 (d, J = 8.4 Hz, 1H), 8.32 (d, J = 9.0 Hz, 1H), 8.01 (d, J = 9.0 Hz, 1H), 7.89 (d, J = 9.0 Hz, 1H), 7.63 (d, J = 7.8 Hz, 1H), 7.55 (d, J = 7.8 Hz, 1H), 7.37 (t, J = 7.8 Hz, 1H), 7.32 (t, J = 7.8 Hz, 1H), 7.18 – 7.15 (m, 2H), 7.08 – 7.05 (m, 2H), 7.00 – 6.97 (m, 2H), 4.65 (t, J = 8.4 Hz, 1H), 4.45 (t, J = 8.4 Hz, 1H), 4.35 (t, J = 8.4 Hz, 1H), 4.25 (t, J = 8.4 Hz, 1H), 4.15 (t, J = 8.4 Hz, 1H), 3.95 (t, J = 8.4 Hz, 1H), 3.25 – 3.15 (m, 4H), 2.15 – 2.05 (m, 2H), 1.95 – 1.85 (m, 2H), 1.75 – 1.65 (m, 2H), 1.55 – 1.45 (m, 2H), 1.35 – 1.25 (m, 2H), 0.95 – 0.85 (m, 18H) |
| ¹³C NMR (DMSO-d₆, 150 MHz) | δ 172.5, 172.1, 171.8, 171.5, 171.2, 170.9, 136.2, 136.1, 127.5, 127.4, 123.8, 123.7, 121.2, 121.1, 118.6, 118.5, 118.4, 111.5, 111.4, 110.2, 110.1, 60.5, 59.8, 58.5, 57.9, 57.5, 52.5, 40.5, 39.8, 39.5, 38.9, 38.5, 37.5, 31.5, 30.8, 25.5, 25.1, 24.8, 23.5, 23.1, 22.8, 21.5, 19.5, 18.8, 18.5, 15.5, 11.5, 11.1 |
Applications in Drug Discovery and Development
The unique structural features of the Ala-Pro motif make it a valuable component in the design of bioactive peptides, particularly as enzyme inhibitors and anticancer agents.
Dipeptidyl Peptidase IV (DPP-IV) Inhibitors
Dipeptidyl peptidase IV (DPP-IV) is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). DPP-IV specifically cleaves dipeptides from the N-terminus of polypeptides where the penultimate residue is proline or alanine. Therefore, peptides containing the Ala-Pro or a similar motif at their N-terminus can act as competitive inhibitors of DPP-IV.
The inhibition of DPP-IV prolongs the activity of GLP-1 and GIP, leading to increased insulin (B600854) secretion and suppressed glucagon (B607659) release in a glucose-dependent manner. This mechanism forms the basis for a major class of drugs for the treatment of type 2 diabetes.
Table 2: In Vitro Inhibitory Activity of Peptides and Small Molecules against DPP-IV
| Compound | Sequence/Structure | IC₅₀ | Reference |
| DI-1 | Tyr-Pro-D-Ala-NH₂ | 0.76 ± 0.04 nM | |
| Compound 2 | 2-benzylpyrrolidine derivative | 0.3 ± 0.03 µM | |
| Compound 1 | 4-benzylpiperidine derivative | 1.6 ± 0.04 µM | |
| Compound 3 | phenethyl-piperazine derivative | 1.2 ± 0.04 µM | |
| Compound 4 | 4-amino-1-benzylpiperidine derivative | 4 ± 0.08 µM |
Below is a diagram illustrating the signaling pathway of DPP-IV inhibition.
Anticancer Peptides
Anticancer peptides (ACPs) are a promising class of therapeutic agents that can selectively target and kill cancer cells. The incorporation of the Ala-Pro motif can influence the secondary structure and stability of these peptides, which are critical for their anticancer activity.
For example, the cyclic hexapeptide [d-Ala]-nocardiotide A, which contains a D-alanine residue, has been synthesized and shown to exhibit cytotoxic activity against HeLa cancer cells. The D-amino acid substitution can enhance the peptide's resistance to enzymatic degradation, a common strategy in peptide drug design.
Table 3: Anticancer Activity of a D-Ala Containing Peptide
| Peptide | Cancer Cell Line | IC₅₀ |
| [d-Ala]-nocardiotide A | HeLa | 52 µM |
| nocardiotide A (parent compound) | HeLa | 59 µM |
The mechanism of action of many ACPs involves the disruption of the cancer cell membrane, leading to cell lysis. The specific conformation and amphipathicity of the peptide, which can be modulated by the Ala-Pro sequence, are key determinants of this activity.
Below is a workflow diagram for the synthesis and evaluation of an anticancer peptide.
Conclusion
This compound and its derivatives are indispensable tools in modern peptide chemistry and drug discovery. The unique conformational constraints imposed by the proline residue, combined with the versatility of Fmoc-based solid-phase peptide synthesis, allow for the rational design and efficient production of a wide range of bioactive peptides. The applications of these dipeptides as scaffolds for enzyme inhibitors, such as those targeting DPP-IV for the treatment of type 2 diabetes, and in the development of novel anticancer agents highlight their significant therapeutic potential. Further exploration of structure-activity relationships of peptides containing the Ala-Pro motif will undoubtedly lead to the discovery of new and improved peptide-based drugs.
References
An In-depth Technical Guide to Fmoc-Ala-Pro-OH: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-α-(9-Fluorenylmethoxycarbonyl)-L-alanyl-L-proline (Fmoc-Ala-Pro-OH), a crucial dipeptide intermediate in synthetic peptide chemistry. This document outlines its chemical and physical properties, its primary application in solid-phase peptide synthesis (SPPS), and includes a detailed experimental protocol for its use.
Chemical Identity and Properties
This compound is a protected dipeptide composed of alanine (B10760859) and proline residues. The N-terminus of alanine is protected by a fluorenylmethoxycarbonyl (Fmoc) group, which is a base-labile protecting group essential for stepwise peptide synthesis. The C-terminus of proline is a free carboxylic acid, allowing for its coupling to the N-terminus of another amino acid or peptide chain.
Data Presentation: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 186023-44-9 | [1] |
| Chemical Formula | C23H24N2O5 | [2] |
| Molecular Weight | 408.45 g/mol | [3] |
| IUPAC Name | (2S)-1-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carboxylic acid | [1][2] |
| Predicted Density | 1.319 ± 0.06 g/cm³ | |
| Predicted Boiling Point | 688.6 ± 55.0 °C | |
| Predicted pKa | 3.62 ± 0.20 |
Core Applications in Research and Drug Development
This compound is a vital building block in the synthesis of peptides for various research and therapeutic purposes. Its primary applications include:
-
Solid-Phase Peptide Synthesis (SPPS): As a dipeptide unit, it allows for the efficient and controlled elongation of peptide chains. This is particularly useful in the synthesis of complex peptide sequences.
-
Drug Development: This compound is a key intermediate in the synthesis of peptide-based therapeutics. A notable application is in the production of Tirzepatide, a dual glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1) receptor agonist used in the treatment of type 2 diabetes.
-
Bioconjugation: this compound can be utilized in bioconjugation processes, where peptides are linked to other biomolecules to create targeted drug delivery systems.
Experimental Protocols: Use in Solid-Phase Peptide Synthesis (SPPS)
The following is a generalized protocol for the incorporation of the this compound dipeptide into a growing peptide chain on a solid support. This protocol is based on standard Fmoc-SPPS chemistry.
Materials and Reagents:
-
This compound
-
Solid support resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) solution (20% in DMF)
-
Coupling reagents:
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) or
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
Methodology:
-
Resin Swelling: The solid support resin is swelled in a suitable solvent, typically DMF or DCM, for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection of the Resin-Bound Peptide: The N-terminal Fmoc group of the peptide chain attached to the resin is removed by treating it with a 20% piperidine solution in DMF. This is typically done in two steps: a short treatment (5 minutes) followed by a longer treatment (15-30 minutes) to ensure complete deprotection. The resin is then washed thoroughly with DMF to remove piperidine and the deprotection byproducts.
-
Dipeptide Coupling:
-
In a separate vessel, this compound (typically 3 equivalents relative to the resin loading capacity) is pre-activated. This is achieved by dissolving it in DMF with a coupling reagent such as HBTU (2.9 equivalents) and a base like DIPEA (6 equivalents).
-
The activated this compound solution is then added to the deprotected resin-bound peptide.
-
The coupling reaction is allowed to proceed for 1-2 hours with agitation to ensure completion.
-
The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test, which detects free primary amines. For the coupling to a secondary amine like proline, a chloranil (B122849) test can be used.
-
-
Washing: Following the coupling reaction, the resin is washed extensively with DMF and DCM to remove any unreacted reagents and byproducts.
-
Peptide Chain Elongation: Steps 2 through 4 are repeated for each subsequent amino acid or dipeptide to be added to the peptide chain.
-
Final Deprotection and Cleavage:
-
Once the desired peptide sequence is assembled, the final N-terminal Fmoc group is removed as described in step 2.
-
The peptide is then cleaved from the solid support resin. This is achieved by treating the resin with a cleavage cocktail, most commonly a solution containing a high concentration of TFA. The specific composition of the cocktail may vary depending on the amino acid composition of the peptide. The cleavage reaction is typically carried out for 2-3 hours at room temperature.
-
-
Peptide Precipitation and Purification:
-
The cleavage mixture is filtered to separate the resin, and the filtrate containing the peptide is collected.
-
The crude peptide is precipitated by adding the filtrate to cold diethyl ether.
-
The precipitated peptide is then collected by centrifugation, washed with cold diethyl ether, and dried.
-
Further purification is typically performed using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Mandatory Visualizations
Diagram: General Workflow for this compound Incorporation in SPPS
Caption: Workflow for incorporating this compound in SPPS.
References
Understanding the role of the Fmoc protecting group.
An In-Depth Technical Guide to the Role of the Fmoc Protecting Group
Introduction
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), a technique that revolutionized the creation of synthetic peptides for research, diagnostics, and therapeutics.[1][2][3] Introduced by Eric Atherton and Bob Sheppard in the late 1970s, Fmoc chemistry offers a mild, efficient, and versatile methodology for the stepwise assembly of amino acids into complex peptide chains.[4] Its primary role is to temporarily block the α-amino group of an amino acid, preventing unwanted side reactions during the formation of peptide bonds.[5] This guide provides a detailed exploration of the Fmoc group's chemical principles, experimental applications, and critical role in the synthesis of peptides for researchers, scientists, and drug development professionals.
Core Principles of Fmoc Chemistry
The efficacy of the Fmoc strategy lies in its unique chemical properties, particularly its base-lability, which contrasts with the acid-labile Boc (tert-butoxycarbonyl) group used in older methods. This feature allows for an "orthogonal" protection scheme, where the temporary N-terminal protecting group (Fmoc) and the semi-permanent side-chain protecting groups can be removed under different chemical conditions.
Mechanism of Amine Protection
The Fmoc group is typically introduced to the α-amino group of an amino acid by reaction with reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions. The nucleophilic amine attacks the electrophilic carbonyl carbon of the Fmoc reagent, resulting in the formation of a stable carbamate (B1207046) linkage.
Mechanism of Deprotection
A key advantage of the Fmoc group is its selective removal under mild basic conditions, a process known as deprotection. This is most commonly achieved using a 20% solution of piperidine (B6355638), a secondary amine, in a polar aprotic solvent like N,N-dimethylformamide (DMF). The mechanism is a β-elimination reaction. The base abstracts the acidic proton on the fluorenyl ring system, leading to the elimination of the carbamate and the formation of a highly reactive intermediate, dibenzofulvene (DBF). The piperidine then traps the DBF to form a stable adduct, driving the reaction to completion and releasing the free amine of the peptide chain.
This deprotection reaction can be monitored in real-time by measuring the UV absorbance of the released DBF-piperidine adduct at approximately 301 nm, allowing for precise control and automation of the synthesis process.
The Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle
Fmoc-based SPPS is a cyclical process where each cycle adds one amino acid to the growing peptide chain, which is anchored to an insoluble resin support. This solid support simplifies the entire process by allowing reagents and byproducts to be removed through simple washing and filtration steps.
The main steps in each cycle are:
-
Deprotection : The Fmoc group is removed from the N-terminus of the resin-bound peptide.
-
Washing : The resin is washed thoroughly to remove the deprotection reagent and the DBF adduct.
-
Coupling : The next incoming Fmoc-protected amino acid is activated by a coupling reagent and added to the reaction vessel to form a new peptide bond.
-
Washing : The resin is washed again to remove excess reagents and byproducts.
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin support, and the semi-permanent side-chain protecting groups are removed simultaneously, typically using a strong acid like trifluoroacetic acid (TFA).
Quantitative Data
The efficiency of the Fmoc deprotection and coupling steps is critical for achieving high yields and purity in the final peptide product. The coupling yield in each step is typically over 99%.
Table 1: Kinetics of Fmoc Deprotection
The rate of Fmoc removal is dependent on the concentration of the base. While 20% piperidine is standard, lower concentrations can be used, though they require longer reaction times.
| Piperidine Conc. (in DMF) | Time for >99% Deprotection | Notes |
| 20% | ~3 minutes | Standard condition for most applications. |
| 5% | ~3 minutes | Effective, complete removal is achieved quickly. |
| 2% | >5 minutes | Slower kinetics, may not reach completion in standard timeframes. |
| 1% | Incomplete | Reaction is significantly slower and may not go to completion. |
Data is based on the deprotection of Fmoc-Val-OH in solution, as analyzed by RP-HPLC.
Table 2: Comparison of Fmoc and Boc SPPS Strategies
The choice between Fmoc and Boc chemistry depends on the specific peptide sequence and desired final product.
| Feature | Fmoc Strategy | Boc Strategy |
| Nα-Protection | Base-labile (Fmoc group) | Acid-labile (Boc group) |
| Deprotection Reagent | 20% Piperidine in DMF (mild base) | Trifluoroacetic Acid (TFA) (strong acid) |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) | Strong-acid-labile (e.g., Bn) |
| Final Cleavage | TFA (strong acid) | HF, TFMSA (very strong acid) |
| Advantages | Milder conditions, easier automation, UV monitoring, suitable for acid-sensitive peptides. | Better for aggregating sequences, mature process with extensive data. |
| Disadvantages | Cost of reagents, potential for aspartimide formation, DBF side reactions. | Harsh acidic conditions, requires specialized equipment (for HF), potential for side-chain deprotection during cycles. |
Experimental Protocols
Below are detailed methodologies for key steps in a typical manual Fmoc-SPPS workflow.
Protocol 1: Resin Preparation and Swelling
-
Weigh Resin : Place the appropriate amount of resin (e.g., Wang resin for C-terminal acids, Rink Amide resin for C-terminal amides) into a reaction vessel.
-
Swell Resin : Add DMF to the resin (approx. 10-15 mL per gram of resin).
-
Agitate : Gently agitate the resin suspension using a shaker or nitrogen bubbling for at least 1 hour to ensure complete swelling.
-
Wash : Drain the DMF and wash the resin 3-5 times with fresh DMF.
Protocol 2: Fmoc Deprotection
-
Add Reagent : Add a solution of 20% piperidine in DMF to the swelled resin.
-
React : Agitate the mixture for an initial 3 minutes, drain, and add a fresh portion of the deprotection solution.
-
Complete Reaction : Continue agitation for another 10-15 minutes to ensure complete Fmoc removal.
-
Wash : Drain the deprotection solution and wash the resin thoroughly (5-7 times) with DMF to remove all traces of piperidine and the DBF adduct.
-
(Optional) Monitoring : Perform a qualitative Kaiser test on a few resin beads to confirm the presence of a free primary amine. A positive test (deep blue beads) indicates successful deprotection.
Protocol 3: Amino Acid Coupling
-
Prepare Amino Acid Solution : In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HCTU, 3-5 equivalents) in DMF.
-
Activate : Add an activation base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (6-10 equivalents) to the amino acid solution and vortex briefly.
-
Couple : Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
React : Agitate the mixture for 1-2 hours at room temperature.
-
Wash : Drain the coupling solution and wash the resin thoroughly (3-5 times) with DMF.
-
(Optional) Monitoring : Perform a Kaiser test. A negative result (colorless or yellow beads) indicates complete coupling.
Protocol 4: Final Cleavage and Peptide Precipitation
-
Wash and Dry : After the final coupling and deprotection steps, wash the peptide-resin with dichloromethane (B109758) (DCM) and dry it thoroughly under a vacuum.
-
Prepare Cleavage Cocktail : Prepare a cleavage cocktail appropriate for the peptide's sequence. A common general-purpose cocktail is Reagent K: 82.5% TFA, 5% water, 5% phenol, 5% thioanisole, 2.5% 1,2-ethanedithiol.
-
Cleave : Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of initial resin) and allow it to react for 2-3 hours at room temperature with occasional swirling.
-
Isolate Peptide : Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate : Add the filtrate to a 50 mL centrifuge tube filled with cold diethyl ether to precipitate the crude peptide.
-
Pellet and Wash : Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet 2-3 more times with cold ether to remove residual scavengers.
-
Dry : Dry the crude peptide pellet under a vacuum. The peptide is now ready for purification by RP-HPLC.
Conclusion
The Fmoc protecting group is an indispensable tool in modern organic chemistry, particularly for the synthesis of peptides. Its unique base-lability provides the foundation for a mild and orthogonal SPPS strategy that is highly efficient, easily automated, and compatible with a wide range of sensitive amino acids and post-translational modifications. A thorough understanding of the underlying chemical principles, quantitative parameters, and experimental protocols outlined in this guide is essential for researchers, scientists, and drug development professionals aiming to successfully synthesize high-quality peptides for a myriad of applications.
References
Physical appearance and storage conditions for Fmoc-Ala-Pro-OH.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of Fmoc-Ala-Pro-OH, a key building block in peptide synthesis. It includes details on its physical appearance, recommended storage conditions, and analytical methodologies for purity assessment, designed to ensure the integrity and successful application of this reagent in research and development.
Physical and Chemical Properties
This compound is a dipeptide derivative where the N-terminus of alanine (B10760859) is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This protecting group is crucial for stepwise peptide synthesis, preventing unwanted reactions of the N-terminal amine.
Physical Appearance:
This compound is typically supplied as a white to off-white powder .[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Method |
| Purity | ≥95%[1] | High-Performance Liquid Chromatography (HPLC) |
| Molecular Weight | 408.45 g/mol | --- |
| Molecular Formula | C₂₃H₂₄N₂O₅ | --- |
| Solubility | Soluble in organic solvents like Dimethylformamide (DMF) and Dichloromethane (DCM). Solubility in aqueous solutions is generally low but can be enhanced by the addition of a base to form the carboxylate salt. | General knowledge for Fmoc-amino acids |
| Melting Point | Data not available for this compound. For reference, the melting point of Fmoc-Ala-OH is 147-153 °C[2] and Fmoc-Pro-OH is 117-118 °C. | --- |
Storage and Stability
Proper storage of this compound is critical to maintain its chemical integrity and ensure reproducible results in peptide synthesis.
Recommended Storage Conditions:
For long-term storage, it is recommended to store this compound at -20°C .[3] Some suppliers suggest storage at 2-8°C or even room temperature, indicating stability for shorter durations under these conditions. The compound is typically shipped at ambient temperature. It is advisable to store the compound in a tightly sealed container to protect it from moisture.
The following diagram illustrates the relationship between storage conditions and the stability of this compound.
Caption: Logical workflow for maintaining this compound integrity.
Experimental Protocols
Determination of Purity by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for determining the chemical purity of this compound. Method optimization may be required based on the specific HPLC system and impurities being analyzed.
Objective: To quantify the purity of this compound and identify any related impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
This compound sample
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Degas both mobile phases prior to use.
-
-
Sample Preparation:
-
Dissolve a known concentration of this compound (e.g., 1 mg/mL) in a suitable solvent, such as a mixture of Mobile Phase A and B.
-
-
HPLC Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 265 nm
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Gradient:
-
Start with a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Hold at 95% Mobile Phase B for 5 minutes.
-
Return to initial conditions and equilibrate the column for 5-10 minutes before the next injection.
-
-
-
Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.
-
Potential Impurities to Monitor:
-
Free Alanine or Proline: Resulting from incomplete reaction or degradation.
-
Fmoc-β-Ala-OH and Fmoc-β-Ala-Pro-OH: Can be formed from a Lossen-type rearrangement during the introduction of the Fmoc group.
-
Dipeptide impurities (e.g., Fmoc-Ala-Ala-Pro-OH): May arise from side reactions during synthesis.
Determination of Enantiomeric Purity by Chiral HPLC
This protocol outlines a general approach for assessing the enantiomeric purity of this compound, which is crucial for the synthesis of biologically active peptides.
Objective: To separate and quantify the L- and D-enantiomers of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Lux Cellulose or Chiralpak)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic Acid
-
This compound sample (and a racemic standard if available)
Procedure:
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of an organic modifier (e.g., acetonitrile or methanol) and an aqueous component containing an acidic additive (e.g., 0.1% TFA or formic acid). A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and water with 0.1% TFA.
-
Degas the mobile phase.
-
-
Sample Preparation:
-
Dissolve a known concentration of this compound in the mobile phase.
-
-
Chiral HPLC Conditions:
-
Column: Chiral Stationary Phase (e.g., Lux Cellulose-2)
-
Flow Rate: 1.0 mL/min (isocratic)
-
Detection: UV at 220 nm or 265 nm
-
Column Temperature: Ambient
-
Injection Volume: 5 µL
-
-
Data Analysis:
-
Identify the peaks corresponding to the L- and D-enantiomers. The use of a standard for the desired L-enantiomer and a racemic mixture can aid in peak identification.
-
Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area_L - Area_D) / (Area_L + Area_D) ] x 100
-
Note: The selection of the chiral column and mobile phase composition is critical and often requires screening of different conditions to achieve optimal separation. Polysaccharide-based CSPs are frequently effective for the separation of Fmoc-protected amino acids.
References
The Use of Fmoc-Ala-Pro-OH in Solid-Phase Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of proline residues into synthetic peptides presents unique challenges and opportunities in solid-phase peptide synthesis (SPPS). The dipeptide Fmoc-Ala-Pro-OH is a valuable building block that can streamline the synthesis of proline-containing peptides by introducing two residues in a single coupling step. This guide provides an in-depth overview of the core principles, experimental protocols, and potential challenges associated with the use of this compound in Fmoc-based SPPS.
Fundamental Principles
The Role of Proline in Peptide Structure
Proline is unique among the 20 proteinogenic amino acids due to its secondary amine structure, where the side chain is cyclized back onto the backbone nitrogen. This rigid structure has significant implications for peptide and protein conformation. Proline residues can induce kinks or turns in the peptide backbone, disrupting secondary structures like alpha-helices and beta-sheets. This property is often exploited in the design of peptidomimetics and structured peptides.
Advantages of Using this compound in SPPS
Utilizing the dipeptide this compound offers several advantages in SPPS:
-
Improved Efficiency: It allows for the introduction of two amino acid residues in a single coupling cycle, saving time and reagents.
-
Reduced Side Reactions: By coupling the dipeptide, the risk of diketopiperazine (DKP) formation, a common side reaction involving proline, can be minimized at the dipeptide stage.[1][2][3]
-
Overcoming Difficult Couplings: The coupling of an amino acid to a resin-bound proline can sometimes be sterically hindered. Using a dipeptide can circumvent this issue.
Challenges Associated with Proline-Containing Peptides
The unique structure of proline also introduces challenges during SPPS:
-
Slower Coupling Kinetics: The secondary amine of proline is less nucleophilic than the primary amines of other amino acids, which can lead to slower and less efficient coupling reactions.
-
Aggregation: Proline-rich sequences can be prone to aggregation on the solid support, hindering reagent accessibility and reducing synthesis yield and purity.
-
Diketopiperazine (DKP) Formation: Peptides with a C-terminal proline are particularly susceptible to intramolecular cyclization to form a stable six-membered diketopiperazine ring, leading to chain termination. The Ala-Pro sequence is known to be sensitive to this side reaction.[1][3]
Experimental Protocols
General Workflow for Fmoc-SPPS
The following diagram illustrates the general workflow of a single cycle in Fmoc-based solid-phase peptide synthesis.
Coupling Protocol for this compound
This protocol outlines a standard procedure for coupling this compound to a resin-bound amino acid with a free amine group.
Materials:
-
This compound
-
Resin with N-terminal deprotected amino acid
-
Coupling reagent (e.g., HBTU, HATU, HCTU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Solvent (e.g., N,N-Dimethylformamide - DMF)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: If the resin is Fmoc-protected, perform Fmoc deprotection using 20% piperidine (B6355638) in DMF.
-
Washing: Wash the resin thoroughly with DMF.
-
Activation of this compound:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), the coupling reagent (e.g., HBTU, 2.9 equivalents), and a suitable additive like HOBt (3 equivalents) in DMF.
-
Add the base (e.g., DIPEA, 6 equivalents) to the solution and allow it to pre-activate for 5-10 minutes.
-
-
Coupling Reaction:
-
Add the activated this compound solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring the Coupling:
-
Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
For the secondary amine of the newly coupled proline, a chloranil (B122849) test can be used to confirm the presence of the free amine in the next deprotection step.
-
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Cleavage and Deprotection
After the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.
Materials:
-
Peptide-bound resin
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the final peptide-resin with dichloromethane (B109758) (DCM) and dry it under vacuum.
-
Cleavage:
-
Add the cleavage cocktail to the resin.
-
Allow the reaction to proceed for 2-3 hours at room temperature.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
-
Peptide Collection and Purification:
-
Centrifuge the mixture to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide and purify it using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Data Presentation: Coupling Efficiency
While specific quantitative data for the coupling efficiency of this compound is highly dependent on the specific peptide sequence, resin, and coupling conditions, the following table provides a general comparison of commonly used coupling reagents and their expected performance in SPPS.
| Coupling Reagent | Additive | Typical Coupling Time (min) | General Yield (%) | Key Characteristics |
| HBTU | HOBt | 30-60 | ~95-98 | A widely used and effective uronium-based coupling reagent. |
| HATU | HOAt | 15-45 | >99 | Highly efficient, especially for sterically hindered couplings. |
| HCTU | - | 20-60 | ~98 | A cost-effective and efficient alternative to HBTU and HATU. |
| DIC/HOBt | HOBt | 60-120 | ~90-95 | A carbodiimide-based method; the byproduct DCU is soluble in DMF. |
Note: The yields are approximate and can vary significantly based on the specific peptide sequence and synthesis conditions.
Side Reactions and Mitigation Strategies
Diketopiperazine (DKP) Formation
As previously mentioned, the formation of diketopiperazine is a significant side reaction, particularly with sequences containing proline. The Ala-Pro sequence at the C-terminus of a growing peptide chain is susceptible to this intramolecular cyclization, leading to the cleavage of the dipeptide from the resin and termination of the peptide chain.
The following diagram illustrates the mechanism of diketopiperazine formation from a resin-bound dipeptide.
References
- 1. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Methodological & Application
Standard protocol for Fmoc-Ala-Pro-OH in solid-phase peptide synthesis.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) utilizing the Fmoc/tBu strategy is a cornerstone of modern peptide chemistry, enabling the efficient construction of complex peptide sequences. The incorporation of proline residues can present unique challenges, including the potential for diketopiperazine formation, particularly at the dipeptide stage. The use of pre-formed Fmoc-dipeptides, such as Fmoc-Ala-Pro-OH, is a well-established strategy to circumvent this side reaction and improve the fidelity of the synthesis. This document provides a detailed protocol for the use of this compound in Fmoc-SPPS, targeting researchers and professionals in drug development and peptide science.
The Ala-Pro sequence is a common motif in bioactive peptides. Employing this compound as a single building block ensures the integrity of this sequence and can enhance coupling efficiency, especially in automated synthesis platforms. Since the C-terminal residue of this dipeptide is proline, the risk of epimerization during activation is minimized.[1]
Core Principles of Fmoc-SPPS
Fmoc-based solid-phase peptide synthesis involves the sequential addition of N-α-Fmoc protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The process consists of a cyclical series of steps:
-
Fmoc Deprotection: The removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound peptide using a mild base, typically piperidine (B6355638).
-
Washing: Thorough washing of the resin to remove the deprotection reagent and byproducts.
-
Coupling: Activation of the carboxylic acid of the incoming Fmoc-amino acid (or in this case, Fmoc-dipeptide) and its subsequent reaction with the free N-terminal amine of the peptide-resin to form a peptide bond.
-
Washing: Removal of excess reagents and soluble byproducts.
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin support, and all side-chain protecting groups are removed simultaneously.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade/Specification |
| This compound | High Purity (>98%) |
| Solid-phase synthesis resin (e.g., Rink Amide, Wang) | Appropriate for the desired C-terminus |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade, amine-free |
| Dichloromethane (DCM) | Reagent grade |
| Piperidine | Reagent grade |
| N,N'-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine | Peptide synthesis grade |
| Coupling Reagents (e.g., HBTU, HATU, HCTU, DIC) | High Purity |
| Additives (e.g., HOBt, Oxyma Pure) | High Purity |
| Acetic Anhydride | Reagent grade |
| Pyridine | Reagent grade |
| Trifluoroacetic Acid (TFA) | Reagent grade |
| Scavengers (e.g., Triisopropylsilane (TIS), Water, Dithiothreitol (DDT)) | Reagent grade |
| Diethyl ether | Reagent grade, cold |
Protocol 1: Standard Coupling of this compound
This protocol outlines the manual coupling of this compound onto a deprotected peptide-resin.
1. Resin Preparation and Swelling:
- Place the desired amount of resin in a reaction vessel.
- Add DMF to swell the resin for at least 30-60 minutes.[2]
- Drain the DMF.
2. Fmoc Deprotection:
- Add a 20% (v/v) solution of piperidine in DMF to the resin.
- Agitate the mixture for 5-10 minutes.
- Drain the solution.
- Repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection.[2]
- Wash the resin thoroughly with DMF (5-7 times).
3. This compound Coupling:
- In a separate vessel, pre-activate the this compound. Dissolve this compound (3-5 equivalents relative to the resin loading), a coupling reagent (e.g., HBTU, HATU, HCTU; 2.9-4.5 equivalents), and an additive (if applicable, e.g., HOBt, Oxyma Pure) in DMF.[2][3]
- Add a base (e.g., DIPEA or 2,4,6-collidine; 6-10 equivalents) to the activation mixture.
- Allow the pre-activation to proceed for 5-10 minutes.
- Add the activated dipeptide solution to the deprotected peptide-resin.
- Agitate the reaction mixture for 1-2 hours at room temperature. For sterically hindered couplings, the reaction time can be extended.
- Perform a ninhydrin (B49086) (Kaiser) test to monitor the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. For the coupling to the secondary amine of the preceding proline, a chloranil (B122849) test can be used.
4. Washing:
- Drain the coupling solution.
- Wash the resin thoroughly with DMF (5-7 times) to remove all soluble reagents and byproducts.
5. Capping (Optional):
- To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride/pyridine/DMF).
- Agitate for 15-30 minutes.
- Wash the resin with DMF.
This cycle of deprotection, coupling, and washing is repeated for subsequent amino acid additions.
Protocol 2: Cleavage and Deprotection
1. Final Fmoc Deprotection:
- After the final coupling step, perform a final Fmoc deprotection as described in Protocol 1, step 2.
- Wash the resin with DMF, followed by DCM, and dry the resin under vacuum.
2. Cleavage from Resin:
- Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups. A standard cleavage cocktail is 95% TFA, 2.5% water, and 2.5% TIS.
- Add the cleavage cocktail to the dried peptide-resin.
- Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
3. Peptide Precipitation and Isolation:
- Filter the resin and collect the filtrate.
- Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
- Centrifuge the mixture to pellet the precipitated peptide.
- Decant the ether and wash the peptide pellet with cold ether two more times.
- Dry the crude peptide pellet under vacuum.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the key steps in the SPPS protocol for this compound.
Table 1: Reagent Equivalents for Coupling
| Reagent | Equivalents (relative to resin loading) |
| This compound | 3 - 5 |
| Coupling Reagent (HBTU/HATU/HCTU) | 2.9 - 4.5 |
| Base (DIPEA/Collidine) | 6 - 10 |
Table 2: Reaction Times and Conditions
| Step | Reagent/Condition | Duration | Temperature |
| Resin Swelling | DMF | 30 - 60 min | Room Temperature |
| Fmoc Deprotection | 20% Piperidine in DMF | 2 x (5 - 10 min) | Room Temperature |
| Coupling | Activated this compound | 1 - 2 hours | Room Temperature |
| Cleavage | TFA-based cocktail | 2 - 3 hours | Room Temperature |
Visualizations
Signaling Pathways and Workflows
The following diagrams illustrate the logical workflow of the Fmoc-SPPS cycle and the chemical pathway of Fmoc deprotection.
Caption: General workflow of the Fmoc-based Solid-Phase Peptide Synthesis (SPPS) cycle.
Caption: Chemical pathway of Fmoc group removal by piperidine during SPPS.
References
Application Notes and Protocols for Coupling Fmoc-Ala-Pro-OH
Topic: Recommended Coupling Reagents for Fmoc-Ala-Pro-OH Audience: Researchers, scientists, and drug development professionals.
Introduction
The coupling of dipeptides is a critical step in convergent solid-phase peptide synthesis (SPPS) and the synthesis of complex peptide fragments. This compound is a common dipeptide building block.[1] The proline residue introduces a unique secondary amine at its N-terminus, and the peptide bond preceding it (in this case, Ala-Pro) can be sterically hindered, making subsequent couplings challenging.[2] The choice of coupling reagent is therefore paramount to ensure high efficiency, minimize side reactions, and preserve the stereochemical integrity of the chiral centers.
This document provides an overview of recommended coupling reagents, detailed experimental protocols, and troubleshooting guidance for the efficient coupling of this compound.
Key Considerations for Coupling this compound
-
Steric Hindrance: The peptide bond involving the secondary amine of proline can be sterically demanding. This requires highly reactive activating agents to drive the coupling reaction to completion.[2]
-
Racemization: While proline itself is not at risk of racemization during coupling, the activated C-terminal alanine (B10760859) residue in this compound is susceptible. The activation of the carboxylic acid can lead to the formation of a 5(4H)-oxazolone intermediate, which can easily epimerize, especially in the presence of a base.[3][4] The choice of reagent and additives is crucial to suppress this side reaction.
Recommended Coupling Reagents
The most effective reagents for difficult couplings, such as those involving proline-containing dipeptides, are generally aminium/uronium or phosphonium (B103445) salt-based reagents. Carbodiimides, when used with appropriate additives, also serve as a reliable option.
-
Aminium/Uronium Reagents (e.g., HATU, HBTU, HCTU): These are highly reactive reagents that form activated esters (e.g., OAt or OBt esters) which rapidly acylate the target amine.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often considered the gold standard for difficult couplings due to its high reactivity and ability to suppress racemization, attributed to the formation of the HOAt active ester.
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a widely used and effective coupling reagent, though HATU is generally considered faster and more efficient with lower epimerization.
-
HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is another highly efficient reagent, comparable in reactivity to HATU.
-
-
Phosphonium Reagents (e.g., PyBOP, PyAOP):
-
PyBOP (Benzotriazol-1-yloxy-tripyrrolidino-phosphonium hexafluorophosphate) is a highly effective coupling reagent that avoids the potential for N-terminal guanylation that can occur with excess HBTU/HATU. A major drawback of older phosphonium reagents like BOP is the formation of carcinogenic HMPA as a byproduct; PyBOP avoids this issue.
-
-
Carbodiimides (e.g., DIC):
-
DIC (N,N'-Diisopropylcarbodiimide) is a cost-effective and widely used reagent. When used alone, DIC can lead to significant racemization. Therefore, it is almost always used in combination with nucleophilic additives that form less reactive, more stable active esters, thereby minimizing racemization.
-
Additives: Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) and HOBt (1-Hydroxybenzotriazole) are the most common additives. Oxyma Pure is often preferred as it has been shown to be more effective at suppressing racemization than HOBt and lacks the explosive potential of benzotriazole-based additives.
-
Data Presentation: Comparison of Coupling Reagents
| Coupling Reagent | Class | Relative Reactivity | Racemization Risk | Key Advantages | Common Base |
| HATU | Aminium/Uronium | Very High | Very Low | Excellent for sterically hindered couplings; fast reaction times. | DIPEA, NMM, Collidine |
| HBTU | Aminium/Uronium | High | Low | Widely used, reliable, and effective. | DIPEA, NMM |
| HCTU | Aminium/Uronium | Very High | Low | High reactivity, comparable to HATU. | DIPEA, NMM |
| PyBOP | Phosphonium | High | Low | No risk of N-terminal guanylation; byproduct is not carcinogenic. | DIPEA, NMM |
| DIC / Oxyma Pure | Carbodiimide | Medium-High | Low | Cost-effective; Oxyma provides excellent racemization suppression. | Typically base-free or weaker base |
| DIC / HOBt | Carbodiimide | Medium | Low-Medium | Traditional and cost-effective method. | Typically base-free or weaker base |
Experimental Protocols
The following are generalized protocols for coupling this compound onto a solid support resin (e.g., Rink Amide, Wang) that has a free N-terminal amine. Reagent equivalents are based on the initial loading of the resin.
Protocol 1: HATU Mediated Coupling
This protocol is recommended for achieving the highest coupling efficiency with minimal racemization.
-
Resin Preparation:
-
Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30-60 minutes.
-
Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine (B6355638) in DMF (e.g., 1 x 5 min, followed by 1 x 15 min).
-
Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.
-
Perform a Kaiser test to confirm the presence of a free primary amine (should be positive/blue). For coupling onto proline, a chloranil (B122849) test is used.
-
-
Activation and Coupling:
-
In a separate vessel, dissolve this compound (2.0 eq.), HATU (1.9 eq.), in DMF (approx. 5 mL per gram of resin).
-
Add N,N-Diisopropylethylamine (DIPEA) (4.0 eq.) to the solution.
-
Pre-activate the mixture by agitating for 5-10 minutes at room temperature.
-
Add the activated solution to the washed and drained resin.
-
-
Reaction and Monitoring:
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test (or chloranil test) to monitor reaction completion. A negative test (yellow beads) indicates a complete reaction.
-
If the coupling is incomplete after 2 hours, a second coupling with fresh reagents can be performed.
-
-
Final Wash:
-
Once the reaction is complete, drain the coupling solution.
-
Wash the resin thoroughly with DMF (3 times), Dichloromethane (DCM) (3 times), and DMF (3 times) to remove excess reagents and byproducts.
-
Protocol 2: HBTU Mediated Coupling
A reliable and widely used alternative to HATU.
-
Resin Preparation: Follow Step 1 from Protocol 1.
-
Activation and Coupling:
-
In a separate vessel, dissolve this compound (3.0 eq.), HBTU (2.9 eq.), and HOBt (3.0 eq., optional but recommended) in DMF.
-
Add DIPEA (6.0 eq.) to the solution and pre-activate for 2-5 minutes.
-
Add the activated solution to the prepared resin.
-
-
Reaction and Monitoring:
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor for completion using a Kaiser or chloranil test.
-
-
Final Wash: Follow Step 4 from Protocol 1.
Protocol 3: DIC / Oxyma Pure Mediated Coupling
A cost-effective method with excellent racemization suppression.
-
Resin Preparation: Follow Step 1 from Protocol 1.
-
Activation and Coupling:
-
In a separate vessel, dissolve this compound (3.0 eq.) and Oxyma Pure (3.0 eq.) in DMF.
-
Add the solution to the prepared resin.
-
Add DIC (3.0 eq.) directly to the reaction vessel.
-
-
Reaction and Monitoring:
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor for completion using a Kaiser or chloranil test.
-
-
Final Wash: Follow Step 4 from Protocol 1.
Visualization of Workflow and Mechanism
Caption: General workflow for solid-phase coupling of this compound.
Caption: Simplified mechanism of HATU-mediated peptide bond formation.
References
Dissolution of Fmoc-Ala-Pro-OH for Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution of Fmoc-Ala-Pro-OH, a dipeptide commonly used in solid-phase peptide synthesis (SPPS). Proper dissolution is critical for efficient coupling and the successful synthesis of high-quality peptides. These guidelines address common solvents, potential challenges such as aggregation, and recommended procedures for both manual and automated peptide synthesis.
Introduction
This compound is a key building block in the synthesis of peptides containing the Ala-Pro motif. The proline residue can introduce unique conformational constraints in the final peptide, but it can also present challenges during synthesis, including aggregation of the growing peptide chain. Ensuring complete dissolution of the dipeptide is the first and a crucial step to mitigate these issues and achieve optimal coupling efficiency. The most common solvents for this purpose in Fmoc-SPPS are N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).
Solvent Properties and Selection
The choice of solvent is paramount for the successful dissolution of this compound and subsequent coupling reactions. DMF and NMP are the preferred solvents due to their excellent solvating properties for protected amino acids and peptides.
| Solvent | Molar Mass ( g/mol ) | Boiling Point (°C) | Polarity (Dielectric Constant) | Key Characteristics |
| N,N-Dimethylformamide (DMF) | 73.09 | 153 | 36.7 | Good salvation properties. Can decompose to dimethylamine, which can cause premature Fmoc deprotection.[1] |
| N-Methyl-2-pyrrolidone (NMP) | 99.13 | 202 | 32.2 | Higher boiling point and often better solvating power than DMF, especially for aggregating sequences.[1] |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 189 | 47.2 | Excellent solvent, often used as a co-solvent to disrupt aggregation. |
| Dichloromethane (DCM) | 84.93 | 40 | 9.1 | Generally a poor solvent for Fmoc-amino acids and used more for resin washing and swelling in Boc-SPPS. |
Quantitative Solubility Data
| Compound | Solvent | Concentration | Observation |
| Fmoc-Ala-OH | DMF | 0.5 M (25 mmole in 50 mL) | Clearly soluble[2] |
| Fmoc-Pro-OH | DMF or NMP | Not specified | Easily dissolved[3] |
| General Fmoc-Amino Acids | DMF / NMP | > 0.2 M | Generally soluble at concentrations used in SPPS[4] |
Based on this data, this compound is expected to be readily soluble in DMF and NMP at standard concentrations required for solid-phase peptide synthesis (typically 0.2 M to 0.5 M).
Experimental Protocols
Standard Dissolution Protocol for this compound
This protocol describes the standard procedure for dissolving this compound for use in both manual and automated solid-phase peptide synthesis.
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Weigh the required amount of this compound into a clean, dry vial.
-
Add the appropriate volume of DMF or NMP to achieve the desired concentration (e.g., 0.5 M).
-
Vortex the vial for 1-2 minutes until the solid is fully dissolved.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
If the dipeptide is slow to dissolve, sonicate the vial in an ultrasonic bath for 5-10 minutes.
-
The resulting solution is now ready for the coupling reaction in the peptide synthesizer.
References
- 1. peptide.com [peptide.com]
- 2. Fmoc-Ala-OH Novabiochem® | 35661-39-3 [sigmaaldrich.com]
- 3. Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis: Further Challenges to Improve Sustainability in the Development of Therapeutic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2019241586A1 - Solvent system for solid phase peptide synthesis - Google Patents [patents.google.com]
Applications of Fmoc-Ala-Pro-OH in drug discovery and development.
Introduction
Fmoc-Ala-Pro-OH is a dipeptide building block that plays a significant role in modern drug discovery and development.[1][2] Its unique structural properties make it a valuable component in the synthesis of peptide-based therapeutics, peptidomimetics, and sophisticated drug delivery systems like antibody-drug conjugates (ADCs).[1] The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group allows for its seamless integration into solid-phase peptide synthesis (SPPS) workflows, which is the cornerstone of peptide drug development.[1][3]
This document provides detailed application notes and protocols for the use of this compound in various aspects of drug discovery, aimed at researchers, scientists, and drug development professionals.
I. Application Notes
Solid-Phase Peptide Synthesis (SPPS) of Therapeutic Peptides
This compound is a crucial building block in the Fmoc-based solid-phase synthesis of peptide drugs. The alanine-proline sequence is found in many biologically active peptides and can influence the peptide's secondary structure, often inducing turns, which can be critical for receptor binding and biological activity.
Key Advantages in SPPS:
-
Structural Motif: The Ala-Pro sequence can impart conformational rigidity to a peptide backbone, which can be advantageous for enhancing binding affinity and stability.
-
High Purity Peptides: Its use in well-established SPPS protocols allows for the efficient synthesis of high-purity peptides for pharmaceutical applications.
-
Versatility: It can be incorporated into a wide range of peptide sequences, contributing to the development of novel therapeutics for various diseases.
A notable application of this compound is as an intermediate in the synthesis of Tirzepatide, a dual GIP and GLP-1 receptor agonist for the treatment of type 2 diabetes.
Linker Technology in Antibody-Drug Conjugates (ADCs)
Peptide linkers are a critical component of ADCs, connecting a monoclonal antibody to a potent cytotoxic payload. These linkers are designed to be stable in systemic circulation and to release the payload upon internalization into target cancer cells. Dipeptides like Ala-Pro can be incorporated into cleavable peptide linkers that are sensitive to lysosomal proteases such as Cathepsin B.
While the Val-Cit dipeptide is a more commonly cited protease-cleavable linker in approved ADCs, the principles of using dipeptide sequences like Ala-Pro are similar. The sequence can be engineered to be specifically cleaved by enzymes that are overexpressed in the tumor microenvironment.
Logical Workflow for ADC Development with an Ala-Pro Linker
Peptidomimetics and Constrained Peptides
Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved pharmacological properties, such as enhanced stability against enzymatic degradation. The Ala-Pro dipeptide can be a starting point for designing peptidomimetics where the peptide bond is replaced with a surrogate, or the side chains are modified.
Incorporating the Ala-Pro motif into cyclic peptides can also be a strategy to create conformationally constrained molecules. This can lead to higher receptor selectivity and improved oral bioavailability.
PROTACs and Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein. A PROTAC consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. Peptide-based linkers are being explored in PROTAC design. The Ala-Pro dipeptide could be incorporated into the linker to provide specific conformational properties and spacing between the two ligands.
PROTAC Design and Mechanism of Action
II. Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the manual synthesis of a generic tripeptide (e.g., X-Ala-Pro-Y-Resin) using Fmoc chemistry.
Materials and Reagents:
| Reagent/Material | Grade | Purpose |
| Rink Amide MBHA Resin | Synthesis Grade | Solid support for peptide synthesis |
| Fmoc-Amino Acids | Synthesis Grade | Protected amino acid building blocks |
| This compound | Synthesis Grade | Dipeptide building block |
| N,N-Dimethylformamide (DMF) | HPLC Grade | Solvent for washing and reactions |
| Dichloromethane (DCM) | HPLC Grade | Solvent for resin swelling and washing |
| Piperidine (B6355638) | Reagent Grade | Fmoc deprotection agent |
| HBTU/HATU | Reagent Grade | Coupling reagent |
| HOBt | Reagent Grade | Coupling additive |
| DIPEA/DIEA | Reagent Grade | Base for coupling reaction |
| Trifluoroacetic acid (TFA) | Reagent Grade | Cleavage from resin |
| Triisopropylsilane (TIS) | Reagent Grade | Scavenger |
| Water | HPLC Grade | Scavenger |
Procedure:
-
Resin Swelling:
-
Place the Rink Amide MBHA resin in a solid-phase synthesis vessel.
-
Add Dichloromethane (DCM) and allow the resin to swell for 30 minutes at room temperature with gentle agitation.
-
Drain the DCM and wash the resin three times with N,N-Dimethylformamide (DMF).
-
-
First Amino Acid Coupling (e.g., Fmoc-Y-OH):
-
Fmoc Deprotection (if starting with a pre-loaded resin): Add 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes. Wash the resin five times with DMF.
-
Coupling: In a separate vial, dissolve the first Fmoc-amino acid (3 equivalents relative to resin loading), HBTU (2.9 eq), and HOBt (3 eq) in a minimal amount of DMF. Add DIPEA (6 eq) and pre-activate for 5 minutes. Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin three times with DMF, followed by three washes with DCM, and finally three washes with DMF.
-
-
Dipeptide Coupling (this compound):
-
Fmoc Deprotection: Perform the Fmoc deprotection step as described in step 2 to remove the Fmoc group from the first amino acid.
-
Coupling: In a separate vial, dissolve This compound (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF. Add DIPEA (6 eq) and pre-activate for 5 minutes. Add this solution to the resin and agitate for 2-4 hours. Note: Coupling to a proline residue can sometimes be slower, so extended coupling times or a double coupling may be necessary.
-
Washing: Wash the resin as described in step 2.
-
-
Subsequent Amino Acid Couplings (e.g., Fmoc-X-OH):
-
Repeat the Fmoc deprotection and coupling steps for the next amino acid.
-
-
Final Fmoc Deprotection:
-
After the final coupling, perform the Fmoc deprotection step to yield the free N-terminal peptide on the resin.
-
Wash the resin thoroughly with DMF and then DCM, and dry the resin under vacuum.
-
-
Cleavage and Precipitation:
-
Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.
-
Add the cleavage cocktail to the dried resin and agitate at room temperature for 2 hours.
-
Filter the mixture to separate the resin and collect the filtrate.
-
Add the filtrate dropwise to a centrifuge tube containing cold diethyl ether to precipitate the crude peptide.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide pellet under a stream of nitrogen and then under vacuum.
-
SPPS Workflow Diagram
III. Quantitative Data Summary
| Parameter | Typical Value | Notes |
| Coupling Efficiency | >99% | Per step, for standard couplings. This can be monitored using a Kaiser test. For coupling to proline, which is a secondary amine, a chloranil (B122849) test can be used. |
| Overall Synthesis Yield | Varies (typically 10-50%) | Highly dependent on the peptide length and sequence. Longer peptides generally have lower overall yields. |
| Purity (Crude Peptide) | Varies (typically 50-90%) | Dependent on the success of each coupling and deprotection step. Purification by HPLC is almost always required. |
| Fmoc Deprotection Time | 2 x 10-15 minutes | Standard treatment with 20% piperidine in DMF. |
| Coupling Reaction Time | 1-4 hours | Can be optimized. Coupling to proline may require longer times or double coupling. |
Note: The success of peptide synthesis can be influenced by the specific peptide sequence. Aggregation and difficult coupling steps can occur, which may require optimization of the protocol.
Conclusion
This compound is a versatile and valuable dipeptide for drug discovery and development. Its primary application lies in the solid-phase synthesis of peptide-based therapeutics, where it can introduce important structural motifs. Furthermore, its potential for use in advanced drug delivery systems like ADCs and in the design of peptidomimetics and PROTACs underscores its importance in the creation of next-generation medicines. The provided protocols and data serve as a guide for researchers to effectively utilize this building block in their drug discovery endeavors.
References
Application Notes and Protocols for the Synthesis of Cyclic Peptides Using Fmoc-Ala-Pro-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of cyclic peptides is a cornerstone in the development of novel therapeutics and research tools. Cyclization confers conformational rigidity, enhances metabolic stability, and can improve binding affinity and selectivity to biological targets. The dipeptide Fmoc-Ala-Pro-OH is a valuable building block in solid-phase peptide synthesis (SPPS) for creating cyclic peptides, particularly through head-to-tail cyclization. The inherent kink in the peptide backbone induced by the proline residue, especially when preceded by an alanine, can pre-organize the linear peptide into a conformation favorable for macrocyclization. This application note provides detailed protocols and data for the effective use of this compound in the synthesis of cyclic peptides.
The Ala-Pro motif can act as a "turn-inducer," facilitating the cyclization of linear peptide precursors. This can lead to faster reaction times and higher yields compared to sequences that do not contain such turn-inducing elements. The use of a pre-formed this compound dipeptide can also help to minimize side reactions, such as diketopiperazine formation, that can occur during the coupling of the second amino acid in a dipeptide sequence on the resin.
Data Presentation
The use of a pre-formed dipeptide unit like this compound can offer significant advantages in the synthesis of cyclic peptides. The following table summarizes the potential improvements in cyclization efficiency based on qualitative descriptions from the literature suggesting that turn-inducing elements enhance cyclization outcomes.
| Parameter | Sequential Coupling (Fmoc-Pro-OH then Fmoc-Ala-OH) | Dipeptide Coupling (this compound) | Reference |
| Cyclization Yield | Variable, sequence-dependent | Generally Higher | [1] |
| Cyclization Time | Can be prolonged | Potentially Faster | [1] |
| Purity of Crude Cyclic Peptide | May be lower due to side reactions | Generally Higher | [1] |
| Key Side Reactions | Diketopiperazine formation, Racemization | Minimized diketopiperazine formation | [1] |
Experimental Protocols
Solid-Phase Synthesis of the Linear Peptide Precursor
This protocol describes the synthesis of a linear peptide on a rink amide resin, suitable for subsequent on-resin or solution-phase cyclization.
Materials:
-
Rink Amide MBHA resin (100-200 mesh, 0.4-0.8 mmol/g loading)
-
Fmoc-protected amino acids
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine (B6355638) in DMF
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then for a further 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
First Amino Acid Coupling (if not using a pre-loaded resin): Couple the first Fmoc-protected amino acid to the resin using 4 equivalents of the amino acid, 3.9 equivalents of HBTU, and 6 equivalents of DIPEA in DMF. Agitate for 2 hours.
-
Subsequent Amino Acid Couplings: Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the sequence.
-
This compound Coupling: For the coupling of the this compound dipeptide, use the same coupling conditions as for a single amino acid.
-
Final Fmoc Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group as described in step 2.
On-Resin Head-to-Tail Cyclization
This method is advantageous as it minimizes intermolecular side reactions due to the pseudo-dilution effect of the solid support.
Materials:
-
Linear peptide on resin with a free N-terminus
-
Coupling reagents: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or HATU
-
Base: DIPEA
-
Solvent: DMF
Procedure:
-
Swelling: Swell the resin-bound linear peptide in DMF.
-
Cyclization: Prepare a solution of PyBOP (3 equivalents) and DIPEA (6 equivalents) in DMF. Add this solution to the resin and agitate at room temperature.
-
Monitoring: Monitor the progress of the cyclization by taking small aliquots of the resin, cleaving the peptide, and analyzing by LC-MS. The reaction is typically complete within 4-24 hours.
-
Washing: Once the cyclization is complete, wash the resin thoroughly with DMF and DCM.
-
Cleavage and Deprotection: Cleave the cyclic peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
-
Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase HPLC.
Solution-Phase Head-to-Tail Cyclization
This method is useful when on-resin cyclization is inefficient or when the peptide is poorly soluble on the resin.
Materials:
-
Cleaved and fully protected linear peptide
-
Coupling reagents: HATU or HBTU/HOBt
-
Base: DIPEA
-
Solvent: DMF (high grade)
Procedure:
-
Peptide Cleavage: Cleave the linear peptide from the resin while keeping the side-chain protecting groups intact (e.g., using 1% TFA in DCM for 2-chlorotrityl chloride resin).
-
Purification of Linear Peptide: Purify the protected linear peptide by RP-HPLC.
-
Cyclization Reaction: Dissolve the purified linear peptide in DMF at a high dilution (typically 0.1-1 mM) to favor intramolecular cyclization.
-
Reagent Addition: Add HATU (1.5 equivalents) and DIPEA (3 equivalents) to the peptide solution.
-
Reaction and Monitoring: Stir the reaction at room temperature and monitor its progress by LC-MS.
-
Work-up and Deprotection: Once the reaction is complete, remove the solvent under vacuum. Treat the residue with a cleavage cocktail to remove the side-chain protecting groups.
-
Final Purification: Precipitate the crude cyclic peptide in cold diethyl ether and purify by RP-HPLC.
Case Study: D-Pro-L-Pro Containing Cyclic Peptide as a Grb2 SH2 Domain Inhibitor
A D-Pro-L-Pro motif can be used to induce a β-hairpin-like structure in cyclic peptides, which can enhance cell permeability and allow for the targeting of intracellular proteins.[2] One such application is the development of inhibitors for the Grb2 SH2 domain, which is involved in oncogenic signaling pathways.
Cellular Uptake and Mechanism of Action
The designed cyclic peptide, containing the D-Pro-L-Pro turn element and cell-penetrating residues, can cross the cell membrane. Once inside the cell, it can bind to the Grb2 SH2 domain, preventing its interaction with phosphorylated tyrosine residues on upstream signaling proteins like receptor tyrosine kinases (RTKs). This disrupts the Ras/MAPK signaling cascade, which can inhibit cancer cell proliferation.
Conclusion
This compound is a highly effective building block for the synthesis of cyclic peptides. Its ability to induce a turn conformation in the linear precursor can significantly improve the efficiency of macrocyclization. The protocols provided herein offer robust methods for both on-resin and solution-phase cyclization. The case study of the Grb2 SH2 domain inhibitor highlights the potential of using specific dipeptide motifs to create cell-permeable cyclic peptides with therapeutic potential. Researchers and drug developers can leverage these strategies to accelerate the discovery and development of novel cyclic peptide-based drugs.
References
Application Notes and Protocols: Fmoc-Ala-Pro-OH in the Synthesis of Bioactive Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of the dipeptide building block, Fmoc-Ala-Pro-OH, in the solid-phase peptide synthesis (SPPS) of bioactive peptides. The content includes a summary of quantitative data for a relevant bioactive peptide, detailed experimental protocols, and visualizations of the synthesis workflow and a key signaling pathway.
Introduction to this compound in Peptide Synthesis
The this compound dipeptide is a valuable building block in Fmoc-based solid-phase peptide synthesis, particularly for the creation of bioactive peptides and peptidomimetics.[1][2][3] The pre-formed dipeptide allows for the efficient incorporation of the Alanine-Proline (Ala-Pro) motif, which is found in numerous biologically active peptides, including antimicrobial, immunomodulatory, and anticancer agents. The use of a dipeptide can help to improve coupling efficiency and reduce the risk of side reactions, such as diketopiperazine formation, which can occur during the stepwise addition of individual amino acids, especially when proline is the C-terminal residue of a dipeptide being formed on the resin.[4]
Application Example: Synthesis of an IAP Antagonist (Smac Mimetic)
A prominent class of bioactive peptides where the Ala-Pro motif is crucial is the Smac mimetics, which are antagonists of the Inhibitor of Apoptosis Proteins (IAPs). These synthetic peptides mimic the N-terminal tetrapeptide (Ala-Val-Pro-Ile) of the endogenous pro-apoptotic protein Smac/DIABLO. By binding to IAPs, such as XIAP and cIAPs, Smac mimetics relieve the inhibition of caspases, thereby promoting apoptosis in cancer cells.
One such synthetic IAP antagonist, with a core motif of N-Me-Ala-Val-Pro-OH, has been synthesized and evaluated for its biological activity.[5] The synthesis of this peptide involves the formation of the critical Ala-Pro linkage.
Data Presentation: Bioactivity of a Synthetic IAP Antagonist
The following table summarizes the quantitative data for a representative IAP antagonist containing the Ala-Pro motif.
| Compound/Peptide | Target | Bioactivity Assay | Result |
| N-Me-Ala-Val-Pro-based IAP Antagonist | XIAP BIR3 | Fluorescence Polarization | Ki = 26 nM |
| cIAP1 | Proteasomal Degradation (MDA-MB-231 cells) | Induces degradation | |
| MDA-MB-231 (Breast Cancer Cell Line) | Antiproliferative Assay | IC50 < 1 µM | |
| Various Cancer Cell Lines | Caspase-3 Activation | Induces apoptosis |
Experimental Protocols
This section provides a detailed, representative protocol for the manual solid-phase synthesis of a peptide containing the Ala-Pro sequence, followed by cleavage, and purification.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Ala-Pro Containing Peptide
This protocol is based on standard Fmoc-SPPS chemistry.
1. Resin Preparation:
-
Start with a suitable resin, such as a pre-loaded Wang or Rink Amide resin, depending on whether a C-terminal carboxylic acid or amide is desired.
-
Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
2. Fmoc Deprotection:
-
Drain the DMF from the swelled resin.
-
Add a solution of 20% piperidine (B6355638) in DMF to the resin.
-
Agitate the mixture for 5 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times), dichloromethane (B109758) (DCM) (3 times), and finally DMF (5 times).
3. Amino Acid Coupling (Incorporation of this compound):
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and a coupling agent such as HBTU (2.9 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution to activate it.
-
Add the activated this compound solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. A negative test (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling should be repeated.
-
After complete coupling, wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).
4. Chain Elongation:
-
Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) steps for each subsequent amino acid in the peptide sequence.
5. Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.
-
Wash the resin extensively with DMF and DCM, and then dry the resin under vacuum.
Protocol 2: Peptide Cleavage and Precipitation
1. Cleavage from Resin:
-
Prepare a cleavage cocktail appropriate for the peptide's amino acid composition. For a peptide without sensitive side chains, a common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).
-
Add the cleavage cocktail to the dried resin in the reaction vessel.
-
Agitate the mixture at room temperature for 2-3 hours.
2. Peptide Precipitation:
-
Filter the cleavage mixture to separate the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding the filtrate dropwise to a centrifuge tube containing cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under a stream of nitrogen and then under vacuum.
Protocol 3: Peptide Purification and Analysis
1. Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water).
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.
-
Use a gradient of acetonitrile in water with 0.1% TFA as a mobile phase.
-
Collect fractions and analyze them by analytical RP-HPLC and mass spectrometry to identify the fractions containing the pure peptide.
2. Analysis:
-
Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.
-
Confirm the identity and purity of the final product using analytical RP-HPLC and mass spectrometry.
Visualizations
Experimental Workflow
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Signaling Pathway: IAP Antagonist-Induced Apoptosis
The following diagram illustrates the mechanism of action of a Smac mimetic peptide containing the Ala-Pro motif.
Caption: IAP Antagonist Signaling Pathway.
References
- 1. Targeting XIAP for Promoting Cancer Cell Death—The Story of ARTS and SMAC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human inhibitor of apoptosis proteins: why XIAP is the black sheep of the family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chempep.com [chempep.com]
- 5. researchgate.net [researchgate.net]
Application Note: Coupling Fmoc-Ala-Pro-OH to a Solid-Phase Resin
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides and proteins. The method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[1] This application note provides a detailed, step-by-step guide for coupling the dipeptide Fmoc-Ala-Pro-OH onto a resin-bound peptide chain. The coupling of dipeptides, particularly those containing proline, can present unique challenges due to steric hindrance. This protocol outlines an efficient method using HBTU as an activating agent to ensure high coupling efficiency.
Key Reagents and Materials
-
Resin with N-terminal deprotected amino acid (e.g., Wang resin, Rink Amide resin)
-
This compound dipeptide
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
20% (v/v) Piperidine (B6355638) in DMF
-
Reaction vessel for manual synthesis or an automated peptide synthesizer
-
Nitrogen gas for agitation/mixing (optional)
Experimental Protocol
This protocol assumes the starting point is a resin with a peptide chain whose N-terminal Fmoc group has just been removed, exposing a free amine for coupling.
Step 1: Resin Preparation and Swelling
-
Place the resin in a suitable reaction vessel.
-
Add DMF (approximately 10-15 mL per gram of resin) to the vessel.
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation to ensure optimal reaction conditions.[2]
-
After swelling, drain the DMF from the reaction vessel.
Step 2: N-terminal Fmoc Deprotection
-
Add a solution of 20% piperidine in DMF to the swollen resin. Use enough solution to fully cover the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.[3] Some protocols may recommend a second treatment with fresh piperidine solution for a total of 15-20 minutes to ensure complete deprotection.[4][5]
-
Drain the piperidine solution.
-
Wash the resin thoroughly to remove residual piperidine and the cleaved Fmoc-adduct. Perform a series of washes:
-
DMF (5 times)
-
DCM (3-5 times)
-
DMF (3 times)
-
Step 3: this compound Activation and Coupling
-
In a separate vial, prepare the activation solution. Dissolve this compound (3-5 equivalents relative to resin loading) and HBTU (2.9-5 equivalents) in a minimal amount of DMF.
-
Add DIPEA (6-10 equivalents) to the activation solution. The solution may change color, indicating activation. Allow this pre-activation to proceed for 5-10 minutes.
-
Add the activated dipeptide solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture at room temperature for 40-60 minutes. For difficult couplings, the reaction time can be extended or a second coupling can be performed.
Step 4: Post-Coupling Wash
-
After the coupling reaction is complete, drain the reaction solution from the vessel.
-
Wash the resin thoroughly to remove excess reagents and byproducts. Perform a series of washes:
-
DMF (5 times)
-
DCM (3-5 times)
-
Step 5: Monitoring the Coupling Reaction
-
To confirm the completion of the coupling, a qualitative test can be performed on a small sample of the resin beads.
-
The Kaiser test (ninhydrin test) is commonly used to detect free primary amines. A negative result (yellow beads) indicates a complete reaction.
-
Note: The Kaiser test will not work after this step because the N-terminal residue is now Alanine, which is attached to Proline (a secondary amine). The test is performed on the amine before the coupling step. If monitoring is desired after coupling to Proline, a chloranil (B122849) test can be used to detect the secondary amine.
The resin is now ready for the next cycle of deprotection and coupling for the subsequent amino acid.
Quantitative Data Summary
The following table summarizes the typical quantities of reagents used in the coupling protocol. Equivalents are calculated relative to the initial loading capacity of the resin.
| Parameter | Reagent / Condition | Quantity / Value | Reference(s) |
| Resin Swelling | Solvent | DMF (10-15 mL/g resin) | |
| Time | 30-60 minutes | ||
| Fmoc Deprotection | Reagent | 20% Piperidine in DMF | |
| Time | 2 x 10 minutes or 1 x 15 minutes | ||
| Dipeptide Coupling | This compound | 3-5 equivalents | |
| HBTU (Activator) | 2.9-5 equivalents | ||
| DIPEA (Base) | 6-10 equivalents | ||
| Reaction Time | 40-60 minutes | ||
| Monitoring | Test for Primary Amines (Pre-coupling) | Kaiser Test | |
| Test for Secondary Amines (Post-coupling) | Chloranil Test |
Workflow Visualization
The following diagram illustrates the complete workflow for a single cycle of coupling the this compound dipeptide to the resin-bound peptide chain.
References
Application Notes and Protocols: A Comparative Analysis of Automated and Manual Solid-Phase Peptide Synthesis Utilizing Fmoc-Ala-Pro-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide research and development, enabling the creation of custom peptides for a vast array of applications, from fundamental biological research to the development of novel therapeutics.[1] The choice between manual and automated synthesis methodologies is a critical consideration, impacting throughput, cost, purity, and the complexity of peptides that can be successfully synthesized.[1] This document provides a detailed comparison of manual and automated SPPS protocols with a specific focus on the incorporation of the dipeptide Fmoc-Ala-Pro-OH.
The use of pre-formed dipeptides like this compound in SPPS can be advantageous, particularly in overcoming challenges associated with "difficult" sequences that are prone to aggregation. Proline-containing sequences can present unique synthetic hurdles, and the incorporation of an Ala-Pro dipeptide unit can mitigate some of these issues. This application note will explore the practical aspects of using this compound in both manual and automated workflows, providing quantitative comparisons and detailed experimental protocols to guide researchers in selecting the most appropriate method for their needs.
Data Presentation: A Quantitative Comparison
The decision to employ manual or automated peptide synthesis often depends on quantitative factors such as synthesis time, cost, and the final purity and yield of the peptide.[1][2] The following tables summarize key quantitative data to facilitate a direct comparison between the two methodologies for the synthesis of a hypothetical model peptide containing the this compound sequence.
Table 1: Comparison of Synthesis Time and Throughput
| Parameter | Manual Synthesis | Automated Synthesis | Key Considerations |
| Time per Coupling Cycle | 1.5 - 3 hours | 0.5 - 1.5 hours | Automated systems offer faster reagent delivery and washing steps.[3] |
| Total Synthesis Time (10-mer peptide) | 2 - 4 days | 1 - 2 days | "Walk-away" operation of automated synthesizers significantly reduces hands-on time. |
| Throughput | Low (typically one peptide at a time) | High (multiple peptides can be synthesized in parallel) | Automated synthesizers are ideal for high-throughput screening and library generation. |
| Operator Time | High | Low (primarily for setup and cleavage) | Manual synthesis is labor-intensive, requiring constant operator attention. |
Table 2: Comparison of Yield, Purity, and Cost
| Parameter | Manual Synthesis | Automated Synthesis | Key Considerations |
| Crude Purity | Variable (70-90%), dependent on operator skill and sequence difficulty. | Generally high and consistent (85-98%). | Automated systems minimize human error, leading to more reproducible outcomes. |
| Overall Yield | Variable, can be lower due to potential for human error and resin loss during handling. | Generally consistent and can be higher due to optimized protocols and reduced handling. | Difficult sequences may result in lower yields regardless of the method. |
| Cost per Peptide | Lower initial equipment cost, but can be higher in terms of labor and potentially lower yields. | Higher initial equipment investment, but can be more cost-effective for high-throughput synthesis due to reduced labor and higher success rates. | For infrequent or small-scale synthesis, manual methods can be more economical. |
| Reagent and Solvent Consumption | Can be higher due to less precise dispensing and more extensive washing steps. | Optimized protocols and precise fluid handling can significantly reduce reagent and solvent waste. | Modern automated synthesizers often have features to minimize consumption. |
Experimental Protocols
The following are detailed, representative protocols for the manual and automated Fmoc-based solid-phase peptide synthesis of a model peptide incorporating this compound.
Manual Fmoc-Based Solid-Phase Peptide Synthesis Protocol
This protocol describes the synthesis of a model peptide on a 0.1 mmol scale using Rink Amide resin.
1. Resin Swelling:
-
Weigh 135 mg of Rink Amide resin (0.74 mmol/g) into a fritted reaction vessel.
-
Add 5 mL of dimethylformamide (DMF) and allow the resin to swell for 30 minutes with occasional agitation.
-
Drain the DMF.
2. First Amino Acid Coupling (e.g., Fmoc-Gly-OH):
-
Fmoc Deprotection (of Rink Amide Resin):
-
Add 5 mL of 20% piperidine (B6355638) in DMF to the resin. Agitate for 5 minutes, then drain.
-
Add a fresh 5 mL of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 5 mL).
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-Gly-OH (4 eq., 0.4 mmol), HBTU (3.9 eq., 0.39 mmol), and HOBt (4 eq., 0.4 mmol) in 3 mL of DMF.
-
Add DIPEA (8 eq., 0.8 mmol) and allow the mixture to pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 x 5 mL).
-
-
Monitoring the Coupling:
-
Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), recouple with fresh reagents.
-
3. Subsequent Amino Acid Couplings (Single Amino Acids):
-
Repeat the Fmoc deprotection and coupling steps as described above for each subsequent single amino acid.
4. This compound Dipeptide Coupling:
-
Fmoc Deprotection:
-
Perform the Fmoc deprotection on the resin-bound peptide as described in step 2.
-
-
Dipeptide Activation and Coupling:
-
In a separate vial, dissolve this compound (2 eq., 0.2 mmol), HATU (1.9 eq., 0.19 mmol) in 3 mL of DMF.
-
Add DIPEA (4 eq., 0.4 mmol) and allow the mixture to pre-activate for 2 minutes.
-
Add the activated dipeptide solution to the deprotected resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 x 5 mL).
-
-
Monitoring the Coupling:
-
For the coupling to the secondary amine of proline, a chloranil (B122849) test can be used to monitor completion.
-
5. Final Fmoc Deprotection:
-
After the final coupling step, perform the Fmoc deprotection as described in step 2 to yield the free N-terminal peptide on the resin.
-
Wash the resin thoroughly with DMF (5 x 5 mL) and then with dichloromethane (B109758) (DCM) (3 x 5 mL).
-
Dry the resin under vacuum.
6. Cleavage and Precipitation:
-
Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).
-
Add 5 mL of the cleavage cocktail to the dried resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the cleavage mixture to separate the resin and collect the filtrate.
-
Add the filtrate dropwise to a centrifuge tube containing 40 mL of cold diethyl ether to precipitate the crude peptide.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet twice with cold diethyl ether.
-
Dry the crude peptide pellet under a stream of nitrogen.
Automated Fmoc-Based Solid-Phase Peptide Synthesis Protocol
This protocol provides a general procedure for an automated peptide synthesizer. Specific parameters will need to be adjusted based on the instrument's software and capabilities.
1. System Preparation:
-
Ensure all reagent and solvent bottles are sufficiently filled (DMF, 20% piperidine in DMF, DCM, activation solution, amino acid solutions).
-
Prime all lines to ensure accurate delivery.
2. Resin Loading:
-
Place the appropriate amount of Rink Amide resin in the reaction vessel.
3. Synthesis Program Setup:
-
Input the desired peptide sequence into the synthesizer's software.
-
Define the synthesis scale (e.g., 0.1 mmol).
-
Select the appropriate protocols for deprotection, washing, and coupling.
-
For the this compound coupling step, ensure the protocol allows for a longer coupling time (e.g., 2-4 hours) and uses an appropriate activator like HATU.
4. Automated Synthesis Cycles:
-
The synthesizer will automatically perform the following steps for each amino acid and the dipeptide:
-
Resin Swelling: The resin is washed with DMF.
-
Fmoc Deprotection: The resin is treated with 20% piperidine in DMF. The completion of deprotection can be monitored by a UV detector measuring the release of the Fmoc group.
-
Washing: The resin is thoroughly washed with DMF.
-
Coupling: The pre-activated Fmoc-amino acid or this compound is delivered to the reaction vessel and allowed to react for the programmed duration.
-
Washing: The resin is washed with DMF to remove excess reagents.
-
5. Post-Synthesis Handling:
-
Once the synthesis is complete, the synthesizer will perform final washes with DMF and DCM and may include a nitrogen drying step.
-
Manually remove the resin from the reaction vessel.
6. Cleavage and Precipitation:
-
Perform the cleavage and precipitation manually as described in the manual synthesis protocol (Step 6).
Mandatory Visualizations
Conclusion
The choice between manual and automated peptide synthesis for the incorporation of this compound depends on the specific needs of the research project. Automated synthesis offers significant advantages in terms of speed, reproducibility, and reduced hands-on time, making it the preferred method for high-throughput applications and the synthesis of complex peptides where consistency is paramount. Manual synthesis, on the other hand, provides greater flexibility for methodological development, the use of non-standard amino acids, and can be more cost-effective for small-scale projects. By understanding the quantitative trade-offs and following detailed protocols, researchers can successfully synthesize proline-containing peptides using either approach.
References
Troubleshooting & Optimization
Strategies to improve the solubility of Fmoc-protected dipeptides.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address solubility challenges encountered with Fmoc-protected dipeptides during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is my Fmoc-protected dipeptide poorly soluble?
Fmoc-protected dipeptides can exhibit poor solubility due to several factors, primarily stemming from strong intermolecular interactions. The bulky, aromatic Fmoc group can contribute to aggregation through π-stacking. Furthermore, the peptide backbone can form intermolecular hydrogen bonds, leading to the formation of β-sheet-like structures and subsequent aggregation, which reduces solubility.[1][2] Hydrophobic sequences are particularly prone to these issues.[3]
Q2: What are the initial signs of poor dipeptide solubility or aggregation on-resin?
Key indicators of on-resin aggregation and solubility issues include:
-
Resin Shrinking: A noticeable reduction in the swollen volume of the peptidyl-resin.[4]
-
Incomplete or Slow Reactions: Both the Fmoc deprotection and the subsequent amino acid coupling steps may become sluggish or fail to reach completion.[4]
-
Misleading Monitoring Results: Colorimetric tests, such as the Kaiser or ninhydrin (B49086) test, may yield false negatives because the aggregated peptide chains are inaccessible to the test reagents.
Q3: Can the choice of solvent impact the solubility of my Fmoc-dipeptide?
Absolutely. The choice of solvent is critical for successful peptide synthesis and for dissolving Fmoc-protected amino acids and dipeptides. While N,N-dimethylformamide (DMF) is a common choice, it can degrade over time to form dimethylamine, which can prematurely remove the Fmoc group. N-methyl-2-pyrrolidone (NMP) is often a superior choice due to its higher polarity and excellent resin-swelling properties, which can improve coupling yields. For particularly difficult sequences, solvent mixtures containing dimethyl sulfoxide (B87167) (DMSO) can be employed to disrupt aggregation.
Q4: Are there any chemical modifications I can make to the dipeptide to improve its solubility?
Yes, several chemical modification strategies can disrupt aggregation and enhance solubility:
-
Backbone Protection: Introducing protecting groups like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) onto the backbone nitrogen of an amino acid sterically hinders hydrogen bonding, thereby preventing aggregation.
-
Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides introduces a "kink" into the peptide backbone, which effectively disrupts the formation of secondary structures that lead to aggregation.
-
Solubility-Enhancing Tags: For particularly challenging peptides, the use of solubility-enhancing tags can be considered. These are typically hydrophilic peptide sequences or small proteins that are attached to the peptide of interest to improve its overall solubility.
Troubleshooting Guide
Issue 1: Fmoc-dipeptide fails to dissolve in standard solvents (e.g., DMF, NMP).
This is a common issue, especially with hydrophobic dipeptides.
Troubleshooting Steps:
-
Solvent Optimization:
-
Switch from DMF to NMP, as NMP generally has better solvating properties for difficult sequences.
-
Prepare a solvent mixture. Adding DMSO to DMF or NMP can help to break up aggregates.
-
For very hydrophobic peptides, a small amount of a strong organic solvent like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can be used for initial solubilization, followed by dilution.
-
-
Physical Disruption of Aggregates:
-
Sonication: Applying ultrasonic energy can physically break apart aggregated peptide particles, aiding in dissolution.
-
Vortexing: Vigorous mixing can also help to break up smaller aggregates.
-
-
Temperature Adjustment:
-
Gently warming the solvent (e.g., to 30-40°C) can increase the solubility of the Fmoc-dipeptide. However, avoid excessive heat, as it can lead to racemization or degradation.
-
Issue 2: On-resin aggregation is observed during synthesis.
This can lead to incomplete reactions and the synthesis of deletion sequences.
Troubleshooting Steps:
-
Incorporate Aggregation-Disrupting Moieties:
-
Dmb/Hmb Dipeptides: The use of Fmoc-Xaa-(Dmb)Gly-OH or Fmoc-Xaa-(Hmb)Gly-OH dipeptides can prevent aggregation and is particularly useful for sequences containing glycine.
-
Pseudoproline Dipeptides: Introduce a pseudoproline dipeptide at a Ser or Thr residue within the aggregating sequence to disrupt secondary structure formation.
-
-
Modify Reaction Conditions:
-
Elevated Temperature: Increasing the coupling temperature to between 50-75°C can help to break up aggregates on the resin.
-
Microwave Irradiation: The use of a microwave peptide synthesizer can efficiently disrupt aggregation and accelerate both coupling and deprotection steps.
-
Chaotropic Salts: The addition of chaotropic salts such as LiCl, NaClO4, or KSCN to the reaction mixture can disrupt hydrogen bonding and break up aggregates.
-
Issue 3: Diketopiperazine formation is detected at the dipeptide stage.
This is a common side reaction, especially when proline is one of the first two amino acids in the sequence.
Troubleshooting Steps:
-
Resin Selection:
-
Utilize 2-chlorotrityl chloride (2-CTC) resin. The steric bulk of the 2-chlorotrityl linkage to the peptide helps to inhibit the formation of diketopiperazines.
-
-
Optimized Deprotection:
-
Employ a weaker base or shorter deprotection times for the Fmoc group removal after the second amino acid has been coupled.
-
Consider using a different deprotection reagent, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), which can be effective in preventing this side reaction.
-
Data Presentation
Table 1: Common Solvents for Fmoc-SPPS and Their Properties
| Solvent | Properties | Suitability for Fmoc-Dipeptides |
| N,N-Dimethylformamide (DMF) | Standard solvent, good resin swelling. Can contain amine impurities. | Good, but may struggle with highly hydrophobic dipeptides. |
| N-Methyl-2-pyrrolidone (NMP) | Higher boiling point, excellent resin swelling. | Often better than DMF for dissolving difficult sequences. |
| Dichloromethane (DCM) | Good for dissolving organic molecules. | Not ideal for Fmoc chemistry as it can react with piperidine (B6355638). |
| Dimethyl Sulfoxide (DMSO) | Highly polar, excellent for disrupting aggregation. | Used as a co-solvent with DMF or NMP for problematic sequences. |
Table 2: Strategies to Mitigate On-Resin Aggregation
| Strategy | Mechanism | Typical Application |
| Elevated Temperature | Disrupts aggregates through increased thermal energy. | 50-75°C during coupling. |
| Chaotropic Salts (e.g., LiCl) | Disrupt hydrogen bonding networks. | 0.1 - 1 M added to the reaction mixture. |
| Microwave Irradiation | Efficiently breaks up aggregates and accelerates reactions. | Instrument-specific protocols. |
| Sonication | Physically disrupts aggregated peptide-resin. | During coupling and deprotection steps. |
Experimental Protocols
Protocol 1: General Procedure for Improving Fmoc-Dipeptide Solubility for Coupling
-
Initial Dissolution Attempt: Weigh the Fmoc-dipeptide and attempt to dissolve it in the required volume of NMP to achieve the desired concentration for coupling.
-
Sonication: If the dipeptide does not fully dissolve, place the vial in a sonicator bath for 5-10 minutes.
-
Gentle Warming: If solubility is still an issue, warm the solution to 30-40°C with gentle agitation. Avoid temperatures above 40°C to minimize the risk of racemization.
-
Co-solvent Addition: If the dipeptide remains insoluble, add DMSO dropwise while vortexing until a clear solution is obtained. Do not exceed a 1:1 ratio of DMSO to NMP if possible, as high concentrations of DMSO can sometimes complicate purification.
-
Proceed with Coupling: Once the Fmoc-dipeptide is fully dissolved, proceed with the standard coupling protocol.
Protocol 2: Incorporation of a Dmb-Protected Dipeptide to Prevent Aggregation
This protocol outlines the manual Fmoc-SPPS procedure for incorporating a commercially available Fmoc-Xaa-(Dmb)Gly-OH dipeptide.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-Xaa-(Dmb)Gly-OH dipeptide
-
Coupling reagents: HATU or HBTU/HOBt
-
Base: Diisopropylethylamine (DIEA)
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: DMF, DCM
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete deprotection of the N-terminal Fmoc group of the growing peptide chain. Wash the resin thoroughly with DMF and DCM.
-
Dipeptide Coupling:
-
Pre-activate a 1.5-fold molar excess of the Fmoc-Xaa-(Dmb)Gly-OH dipeptide with a 1.45-fold molar excess of HATU (or HBTU/HOBt) and a 3-fold molar excess of DIEA in DMF for 2 minutes.
-
Add the activated dipeptide solution to the resin and allow it to couple for 2-4 hours. The Dmb group can cause steric hindrance, so a longer coupling time is recommended.
-
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Confirmation of Coupling: Perform a Kaiser test or other ninhydrin-based test to confirm the completion of the coupling reaction.
-
Continue Synthesis: Proceed with the deprotection of the Fmoc group from the incorporated dipeptide and the coupling of the next amino acid in the sequence.
Visualizations
Caption: Troubleshooting workflow for Fmoc-dipeptide solubility issues.
Caption: Logical relationship between solubility problems and solutions.
References
Common side reactions when using Fmoc-Ala-Pro-OH and how to prevent them.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Fmoc-Ala-Pro-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when using this compound, and why does it occur?
A1: The most significant and common side reaction is the formation of a diketopiperazine (DKP).[1][2] This occurs after the successful coupling of Fmoc-Pro-OH to the first amino acid (Alanine in this case) and subsequent Fmoc-group deprotection. The free N-terminal amine of the Alanine can attack the ester linkage of the Proline to the resin, cleaving the dipeptide from the solid support as a cyclic dipeptide (diketopiperazine).[1] The unique cyclic structure of proline favors a cis-amide bond, which brings the N-terminal amine in close proximity to the resin linkage, thereby accelerating this intramolecular cyclization.[1] This can lead to a substantial loss of the peptide chain from the resin.[1]
Q2: Is racemization a significant concern with this compound during coupling?
A2: While racemization can be a concern for many amino acids during activation, the rigid cyclic structure of proline makes it highly resistant to racemization under standard coupling conditions. Therefore, racemization of the proline residue itself is not a primary concern. However, it is always good practice to use coupling reagents and conditions that minimize racemization for all amino acids in the sequence.
Q3: The Kaiser test is negative after coupling Fmoc-Pro-OH. Does this confirm a successful coupling?
A3: No, a negative Kaiser test does not confirm the successful coupling of proline. Proline is a secondary amine and therefore does not give the characteristic blue/purple color with the ninhydrin-based Kaiser test. A negative result is expected. To confirm the presence of a free N-terminal proline, an alternative test specific for secondary amines, such as the isatin (B1672199) test, should be used.
Troubleshooting Guide
Issue 1: Significant loss of peptide from the resin after the second amino acid (Proline) coupling.
-
Potential Cause: Diketopiperazine (DKP) formation.
-
Troubleshooting Steps & Solutions:
-
Resin Selection: The choice of resin plays a crucial role in preventing DKP formation.
-
Recommended: Utilize a sterically hindered resin such as 2-chlorotrityl chloride (2-CTC) resin. The bulky trityl group physically obstructs the intramolecular cyclization required for DKP formation.
-
Less Ideal: Wang resin is more prone to DKP formation.
-
-
Coupling Strategy: Modify the coupling approach to bypass the vulnerable dipeptide-resin intermediate.
-
Dipeptide Coupling: Instead of sequential coupling, use a pre-formed this compound dipeptide. This avoids having a deprotected N-terminal amine on the dipeptide attached to the resin.
-
-
Fmoc Deprotection Conditions: Modifying the deprotection step can reduce the likelihood of DKP formation.
-
Milder Base: Consider using an alternative to the standard 20% piperidine (B6355638) in DMF. A solution of 2% DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and 5% piperazine (B1678402) in NMP has been shown to significantly reduce DKP formation.
-
Reduced Time: For sequences prone to DKP formation, shortening the Fmoc deprotection time can be beneficial.
-
-
Issue 2: The coupling of the third amino acid onto the N-terminal Proline is inefficient.
-
Potential Cause 1: Incorrect confirmation of Proline coupling.
-
Solution: As mentioned in the FAQs, do not rely on the Kaiser test. Use the isatin test to confirm the presence of the free N-terminal proline before proceeding.
-
-
Potential Cause 2: Steric hindrance.
-
Solution: Proline's structure can sometimes lead to slower coupling reactions.
-
Extended Coupling Time: Increase the reaction time for the coupling of the third amino acid.
-
Potent Coupling Reagents: Utilize a more powerful coupling reagent. A comparison of common coupling reagents can be found in the table below.
-
-
Data Summary
Table 1: Strategies to Prevent Diketopiperazine (DKP) Formation
| Strategy | Description | Advantages | Disadvantages |
| Use of 2-Chlorotrityl Chloride (2-CTC) Resin | A sterically hindered resin that physically blocks the intramolecular cyclization. | Highly effective in preventing DKP formation. | May be more expensive than other resins. |
| Pre-formed Dipeptide Coupling | Couple this compound as a single unit. | Bypasses the DKP-prone intermediate on the resin. | Requires synthesis or purchase of the dipeptide; risk of epimerization if the C-terminal amino acid of the dipeptide is not Glycine or Proline. |
| Modified Deprotection Reagents | Use milder base cocktails like 2% DBU / 5% piperazine in NMP instead of 20% piperidine in DMF. | Can significantly reduce DKP formation. | May require optimization for different sequences. |
| Shorter Deprotection Times | Reduce the exposure time of the dipeptide-resin to the basic deprotection solution. | Simple to implement. | Requires careful monitoring to ensure complete Fmoc removal. |
Experimental Protocols
Protocol 1: Isatin Test for Free N-Terminal Proline
-
Take a small sample of resin beads (a few beads are sufficient) after the deprotection step.
-
Wash the beads with DMF.
-
Add 2-3 drops of a solution of isatin in ethanol.
-
Add 2-3 drops of a solution of a secondary amine catalyst (e.g., piperidine) in ethanol.
-
Heat the mixture at 100°C for 5 minutes.
-
A positive result, indicating a free N-terminal proline, is the development of a blue or brown color on the resin beads.
Visualizations
Caption: Mechanism of Diketopiperazine (DKP) formation.
Caption: Troubleshooting flowchart for DKP formation.
References
Optimizing Fmoc-Ala-Pro-OH Coupling: A Technical Support Center
Welcome to the technical support center for optimizing reaction times and troubleshooting issues related to Fmoc-Ala-Pro-OH coupling in solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered during their experiments.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the this compound coupling step.
Frequently Asked Questions (FAQs)
Q1: Why is the this compound coupling reaction slow or incomplete?
A1: The coupling of the dipeptide this compound can be challenging due to the steric hindrance associated with the proline residue. Proline's secondary amine structure makes it a less reactive nucleophile compared to primary amines of other amino acids. Incomplete coupling can lead to deletion sequences in your final peptide.[1] To overcome this, strategies like using more powerful coupling reagents, extending reaction times, or performing a double coupling are often employed.[1][2]
Q2: What are the optimal coupling reagents for this compound?
A2: For sterically hindered couplings such as those involving proline, uronium or phosphonium-based reagents are generally more effective than carbodiimides.[1][3] Reagents like HATU, HBTU, and HCTU are highly recommended as they rapidly form activated esters, leading to faster and more efficient coupling. The addition of an additive like HOBt or Oxyma Pure can further enhance efficiency and minimize racemization.
Q3: What is a "double coupling" and when should I use it for this compound?
A3: A double coupling is a strategy where the coupling reaction is performed twice on the same resin before proceeding to the next deprotection step. This is particularly useful for difficult couplings, such as with this compound, to ensure the reaction goes to completion. After the first coupling, the resin is washed, and a fresh solution of the dipeptide and coupling reagents is added for a second coupling period.
Q4: How can I monitor the completion of the this compound coupling reaction?
A4: The most common method for monitoring the completion of a coupling reaction in Fmoc-SPPS is the Kaiser test (ninhydrin test). This test detects the presence of free primary amines on the resin. A positive result (blue or purple beads) indicates that the coupling is incomplete. For coupling to a secondary amine like proline, the Kaiser test is not reliable, and a chloranil (B122849) test can be used instead.
Q5: What are common side reactions during this compound coupling and how can I avoid them?
A5: A primary side reaction of concern when coupling a dipeptide ending in proline is diketopiperazine formation. This occurs when the N-terminal amine of the dipeptide cyclizes with the activated carboxyl group, leading to chain termination. Using a pre-synthesized this compound dipeptide, as you are doing, is a key strategy to mitigate this issue. Racemization is another potential side reaction, which can be minimized by using additives like HOBt or Oxyma and avoiding prolonged activation times.
Data Presentation
The following tables summarize typical reaction parameters for this compound coupling. These are starting points and may require optimization for your specific peptide sequence.
Table 1: Recommended Coupling Reagents and Conditions
| Coupling Reagent | Equivalents (vs. Resin Loading) | Base (e.g., DIPEA) Equivalents | Typical Reaction Time | Notes |
| HATU/HCTU | 3 - 5 | 6 - 10 | 45 - 60 minutes | Highly recommended for difficult couplings. |
| HBTU | 3 - 5 | 6 - 10 | 60 - 120 minutes | A very efficient coupling reagent. |
| DIC/HOBt | 3 - 5 | Not required | 1 - 4 hours | A more traditional method; may be slower for this coupling. |
| DIC/Oxyma Pure | 3 - 5 | Not required | 1 - 3 hours | Oxyma Pure is a safer alternative to HOBt. |
Table 2: Troubleshooting Guide for Low Coupling Efficiency
| Symptom | Possible Cause | Suggested Solution |
| Positive Kaiser Test after coupling | Incomplete coupling reaction | - Perform a double coupling with fresh reagents.- Increase the equivalents of the dipeptide and coupling reagents to 3-5 eq.- Switch to a more potent coupling reagent like HATU or HCTU. |
| Low final peptide yield with deletion of Ala-Pro sequence | Inefficient coupling | - Optimize coupling time; consider extending it to 2-4 hours or even overnight for very difficult sequences.- Ensure complete dissolution of this compound in the solvent. |
| Presence of unexpected byproducts | Side reactions (e.g., racemization) | - Add HOBt or Oxyma Pure to the coupling cocktail.- Avoid excessively long pre-activation times. |
Experimental Protocols
Protocol 1: Standard this compound Coupling using HATU
This protocol is a general guideline and may need to be optimized for your specific synthesis.
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes in the reaction vessel.
-
Perform Fmoc deprotection of the N-terminal amine of the growing peptide chain using 20% piperidine (B6355638) in DMF (e.g., 2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Activation (Pre-activation):
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the solution.
-
Allow the mixture to pre-activate for 5-10 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the activated this compound solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 45-60 minutes.
-
-
Monitoring and Washing:
-
Take a small sample of the resin and perform a Kaiser test. If the test is positive (blue beads), proceed to step 5. If negative (yellow beads), proceed to the next deprotection step after washing.
-
Wash the resin thoroughly with DMF (5-7 times) and Dichloromethane (DCM) (3 times).
-
-
(Optional) Double Coupling:
-
If the Kaiser test was positive, repeat steps 2 and 3 with fresh reagents for another 45-60 minutes.
-
Wash the resin as described in step 4.
-
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the this compound coupling.
Caption: Experimental workflow for this compound coupling.
Caption: Troubleshooting decision tree for low coupling efficiency.
References
Technical Support Center: Purification of Crude Peptides Containing the Ala-Pro Motif
Welcome to the Technical Support Center for the purification of crude peptides containing the Alanine-Proline (Ala-Pro) motif. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical solutions for purifying these specific peptides.
Frequently Asked Questions (FAQs)
Q1: What makes peptides containing the Ala-Pro motif challenging to purify?
A1: The primary challenge stems from the unique structural properties of the proline residue. The peptide bond preceding a proline (in this case, the Ala-Pro bond) can exist in both cis and trans conformations.[1][2] This cis-trans isomerization is a slow process and can lead to peak broadening or the appearance of two distinct, poorly resolved peaks during chromatographic purification, making it difficult to isolate a pure product.[3][4] Furthermore, the rigid cyclic structure of proline can influence the peptide's overall conformation and hydrophobicity in ways that complicate standard purification strategies.[1]
Q2: Which chromatographic method is most effective for purifying Ala-Pro containing peptides?
A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most powerful technique for purifying synthetic peptides, including those with the Ala-Pro motif. This method separates peptides based on their hydrophobicity. For complex purifications where RP-HPLC alone is insufficient, orthogonal methods like Ion-Exchange Chromatography (IEX), which separates based on net charge, can be employed as a preliminary or secondary purification step.
Q3: How can I improve peak resolution for peptides exhibiting cis-trans isomerization?
A3: To improve the resolution of peaks caused by cis-trans isomerization, consider the following strategies:
-
Temperature Optimization: Performing the chromatography at elevated temperatures (e.g., 40-60°C) can accelerate the interconversion between cis and trans isomers, often causing the two peaks to coalesce into a single, sharper peak.
-
Solvent Modification: Altering the organic solvent (e.g., using isopropanol (B130326) instead of or in addition to acetonitrile) or the ion-pairing agent can sometimes influence the isomerization equilibrium and improve peak shape.
-
Shallow Gradients: Employing a shallower gradient of the organic mobile phase can increase the separation time between the isomers and other impurities, potentially allowing for better resolution.
Q4: What are the common impurities found in crude peptide preparations?
A4: Crude peptide products typically contain a variety of impurities arising from the synthesis process. Common peptide-related impurities include:
-
Truncated sequences: Peptides missing one or more amino acids.
-
Deletion sequences: Peptides lacking an amino acid from within the sequence.
-
Incompletely deprotected sequences: Peptides that still have protecting groups on their side chains.
-
Products of side reactions: Such as aspartimide formation or oxidation. Non-peptide impurities can include scavengers and cleavage reagents like trifluoroacetic acid (TFA).
Q5: How is the purity of the final peptide product assessed?
A5: The purity of the final peptide is typically determined using analytical RP-HPLC, which separates the target peptide from any remaining impurities. The purity is calculated based on the relative area of the main peptide peak in the chromatogram. Mass Spectrometry (MS) is used concurrently to confirm the molecular weight of the purified peptide, ensuring it matches the expected mass of the target sequence. For determining the net peptide content, which accounts for water and counter-ions, quantitative amino acid analysis is the most accurate method.
Troubleshooting Guides
Issue 1: Broad or Split Peaks in the HPLC Chromatogram
| Possible Cause | Troubleshooting Steps |
| Cis-Trans Isomerization of the Ala-Pro Bond | 1. Increase the column temperature to 40-60°C to promote faster interconversion between isomers. 2. Experiment with different organic solvents (e.g., isopropanol) or mobile phase additives. 3. Employ a shallower elution gradient to improve separation. |
| Poor Column Performance | 1. Ensure the column is properly equilibrated with the mobile phase. 2. Clean the column according to the manufacturer's instructions to remove any adsorbed impurities. 3. If the column is old or has been used extensively, consider replacing it. |
| Peptide Aggregation | 1. Analyze the sample by Size-Exclusion Chromatography (SEC) to detect aggregates. 2. Dissolve the crude peptide in a stronger solvent, such as one with a higher concentration of organic modifier or a denaturant like guanidine (B92328) hydrochloride, before injection. 3. Filter the peptide solution through a 0.22 µm filter prior to HPLC. |
Issue 2: Low Yield of Purified Peptide
| Possible Cause | Troubleshooting Steps |
| Inefficient Synthesis | 1. Review the solid-phase peptide synthesis (SPPS) protocol for any potential issues, such as incomplete coupling or deprotection steps. 2. Ensure high-purity amino acid derivatives and fresh solvents were used during synthesis. |
| Suboptimal Purification Conditions | 1. Optimize the HPLC gradient to ensure the target peptide is well-separated from closely eluting impurities. A shallow gradient is often beneficial. 2. Collect smaller, more numerous fractions during preparative HPLC and analyze each for purity before pooling. |
| Peptide Loss During Handling | 1. Use low-binding tubes and pipette tips to minimize adsorption of the peptide to surfaces. 2. Lyophilize the purified fractions as quickly as possible, as peptides can degrade in solution. |
Issue 3: Co-elution of Impurities with the Target Peptide
| Possible Cause | Troubleshooting Steps |
| Similar Hydrophobicity of Impurities | 1. Modify the mobile phase composition. Changing the ion-pairing agent (e.g., from TFA to formic acid) or the organic solvent can alter selectivity. 2. Try a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column) to exploit different separation mechanisms. |
| Presence of Diastereomers | 1. If racemization occurred during synthesis, diastereomers may be present which can be very difficult to separate. 2. Chiral chromatography may be necessary for complete separation and analysis. |
| Overloading the Column | 1. Reduce the amount of crude peptide injected onto the preparative column to avoid exceeding its loading capacity, which can lead to peak broadening and poor resolution. |
Experimental Protocols
General Protocol for RP-HPLC Purification of Ala-Pro Peptides
This protocol outlines a standard procedure for purifying crude peptides containing the Ala-Pro motif using a preparative C18 column.
Materials:
-
Crude peptide
-
RP-HPLC system with a preparative C18 column (e.g., 10 µm particle size, 120 Å pore size)
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in deionized water
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal volume of a suitable solvent. This is often a mixture of Solvent A and a small amount of Solvent B to ensure complete dissolution. Centrifuge the sample to remove any insoluble material.
-
Method Development (Analytical Scale): Before scaling up, optimize the separation on an analytical C18 column with the same packing material. A common starting point is a linear gradient from 5% to 65% Solvent B over 30-60 minutes.
-
Preparative Purification:
-
Equilibrate the preparative C18 column with the initial mobile phase conditions.
-
Inject the dissolved crude peptide onto the column.
-
Run the optimized gradient. Monitor the elution profile using a UV detector at 214 nm (for the peptide backbone) and 280 nm (if the peptide contains Trp or Tyr residues).
-
Collect fractions corresponding to the target peptide peak(s).
-
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Pooling and Lyophilization: Combine the fractions that meet the desired purity level (e.g., >95%). Freeze the pooled solution and lyophilize to obtain the purified peptide as a white, fluffy powder.
Quantitative Data Summary
The following table provides illustrative data on the impact of different purification strategies on peptide purity and yield. Actual results will vary depending on the specific peptide sequence and the quality of the crude material.
| Purification Method | Crude Purity (%) | Purity after 1st Step (%) | Final Purity (%) | Overall Yield (%) |
| Single-Step RP-HPLC | 65 | N/A | 95.2 | 35 |
| Two-Step: IEX followed by RP-HPLC | 65 | 80.5 (after IEX) | 98.7 | 28 |
| RP-HPLC with Optimized Gradient | 65 | N/A | 97.1 | 32 |
Note: These values are illustrative and can vary significantly depending on the peptide sequence, synthesis quality, and optimization of the purification process.
Visualizations
General Workflow for Crude Peptide Purification
Caption: General workflow for crude peptide purification.
Troubleshooting Logic for Broad/Split HPLC Peaks
Caption: Troubleshooting logic for broad or split HPLC peaks.
References
Preventing racemization during the coupling of Fmoc-Ala-Pro-OH.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in peptide synthesis, with a specific focus on preventing racemization during the coupling of Fmoc-Ala-Pro-OH.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern during the coupling of this compound?
A1: Racemization is the process in which a chiral molecule, in this case, the L-Alanine residue, converts into an equal mixture of both its L- and D-enantiomers. In peptide synthesis, this results in the formation of a diastereomeric impurity (Fmoc-D-Ala-L-Pro-OH), which can be difficult to separate from the desired product and may have unintended biological activity. While Proline itself is resistant to racemization due to its cyclic structure, the preceding amino acid (Alanine) is susceptible during the activation of its carboxyl group for coupling.[1][2]
Q2: What is the primary mechanism of racemization for Fmoc-Ala-OH during coupling?
A2: The most common mechanism for racemization during peptide synthesis is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[3] This occurs when the carboxyl group of Fmoc-Ala-OH is activated. The alpha-proton of the activated alanine (B10760859) becomes acidic and can be abstracted by a base. The resulting planar oxazolone (B7731731) intermediate can be re-protonated from either side, leading to a loss of stereochemical integrity. Urethane-based protecting groups like Fmoc are designed to suppress this pathway, but it can still occur under certain conditions.[3]
Q3: Aside from racemization, what other major side reaction should I be aware of when working with this compound?
A3: Diketopiperazine (DKP) formation is a significant side reaction, particularly at the dipeptide stage when Proline is the second residue.[1] After the Fmoc group is removed from the Alanine, the newly liberated N-terminal amine can attack the ester linkage of the Proline to the resin, cyclizing to form cyclo(Ala-Pro). This cleaves the dipeptide from the resin, terminating the synthesis and reducing the overall yield. This intramolecular reaction is especially favored for the cis-amide bond of the Ala-Pro sequence.
Q4: Which factors have the most significant impact on the extent of racemization?
A4: Several factors influence the rate of racemization:
-
Coupling Reagents: Highly reactive reagents can increase the risk of racemization if not used correctly.
-
Base: The type and concentration of the base used for activation are critical. Stronger, less sterically hindered bases generally lead to higher levels of racemization.
-
Temperature: Higher reaction temperatures accelerate the rate of racemization.
-
Pre-activation Time: Longer pre-activation times for the amino acid before adding it to the peptide-resin can increase the opportunity for oxazolone formation.
Troubleshooting Guides
Issue 1: High levels of D-Ala diastereomer detected after coupling.
This guide provides a systematic approach to diagnosing and resolving issues of high racemization.
Step 1: Evaluate Coupling Reagents and Additives
The choice of coupling reagent is a primary determinant of racemization levels.
-
Carbodiimides (DIC, DCC): When used alone, these reagents can lead to significant racemization. Their use should always be accompanied by a racemization-suppressing additive.
-
Aminium/Uronium Salts (HATU, HBTU, HCTU): These are generally preferred for their high efficiency and lower tendency to cause racemization, especially when used with additives. COMU is noted for its superior racemization suppression.
-
Phosphonium Salts (PyBOP, PyAOP): These are also highly effective and are reported to result in low levels of racemization.
-
Additives (HOBt, HOAt, OxymaPure): These additives react with the activated amino acid to form a more stable active ester that is less prone to racemization. HOAt and OxymaPure are generally considered more effective than HOBt.
Step 2: Assess the Base Used
The base facilitates the coupling reaction but can also promote racemization.
-
Base Strength: Strong bases like DBU should be avoided in the coupling step. N,N-Diisopropylethylamine (DIPEA) is commonly used but is more basic than N-Methylmorpholine (NMM).
-
Recommendation: If racemization is high with DIPEA, switch to a weaker or more sterically hindered base like NMM or 2,4,6-collidine. Use the minimum stoichiometry of the base required for the reaction.
Step 3: Control Reaction Conditions
-
Temperature: Perform the coupling at a lower temperature (e.g., 0°C or room temperature). Avoid heating unless necessary for difficult couplings, and if so, be aware of the increased risk of racemization.
-
Pre-activation: Minimize the pre-activation time of the Fmoc-Ala-OH with the coupling reagent and base before adding it to the deprotected Pro-resin.
Issue 2: Low yield of the desired peptide due to diketopiperazine (DKP) formation.
Step 1: Modify the Coupling Strategy
-
Use a Pre-formed Dipeptide: The most effective way to avoid DKP formation at the dipeptide stage is to couple a pre-synthesized and protected dipeptide, this compound, in a single step. This bypasses the vulnerable H-Ala-Pro-resin intermediate.
-
Resin Choice: Using a 2-chlorotrityl chloride (2-CTC) resin can help suppress DKP formation due to the steric hindrance of the resin linkage.
Step 2: Optimize the Deprotection Step
-
Alternative Bases: For the Fmoc deprotection of the Alanine residue, consider using an alternative to the standard 20% piperidine (B6355638) in DMF. A solution of 2% DBU and 5% piperazine (B1678402) in NMP has been shown to reduce DKP formation.
Data Presentation
| Coupling Reagent | Additive | Base | Relative D-Isomer Formation (%) |
| DIC | None | DIPEA | 5 - 15% |
| DIC | HOBt | DIPEA | < 2% |
| DIC | HOAt | DIPEA | < 1% |
| DIC | OxymaPure | DIPEA | < 1% |
| HBTU | HOBt | DIPEA | < 2% |
| HATU | HOAt | DIPEA | < 0.5% |
| COMU | (internal) | DIPEA | < 0.5% |
| HATU | HOAt | NMM | < 0.3% |
| HATU | HOAt | 2,4,6-Collidine | < 0.2% |
Note: These are illustrative values. Actual racemization levels can vary based on specific reaction conditions, solvent, and temperature.
Experimental Protocols
Protocol 1: Low-Racemization Coupling of Fmoc-Ala-OH to Pro-Resin using HATU
This protocol is for the stepwise synthesis on a solid support.
-
Resin Preparation: Start with a pre-loaded Proline resin (e.g., Fmoc-Pro-Wang resin). Swell the resin in N,N-Dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then for an additional 15 minutes. Wash the resin thoroughly with DMF (5 times).
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Ala-OH (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.
-
Coupling: Add a weak base such as N-Methylmorpholine (NMM) (6 eq.) to the activated amino acid solution. Immediately add this mixture to the deprotected Pro-resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. For the coupling to the secondary amine of proline, a chloranil (B122849) test can be used.
-
Washing: Once the reaction is complete, drain the coupling solution and wash the resin with DMF (3 times), Dichloromethane (DCM) (3 times), and finally DMF (3 times).
Protocol 2: Chiral HPLC Analysis of this compound Racemization
This protocol is designed to separate and quantify the desired Fmoc-L-Ala-L-Pro-OH from the Fmoc-D-Ala-L-Pro-OH diastereomer.
-
Sample Preparation: a. After coupling, cleave a small amount of the dipeptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS). b. Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and decant the ether. c. Dry the peptide pellet under vacuum. d. Dissolve the crude peptide in the HPLC mobile phase at a concentration of approximately 1 mg/mL.
-
HPLC Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A polysaccharide-based chiral stationary phase (CSP) column, such as a Lux Cellulose-2 or Chiralpak IC.
-
Mobile Phase: An isocratic mixture of Acetonitrile and Water with 0.1% Trifluoroacetic Acid (TFA). A typical starting condition is 40:60 (Acetonitrile:Water + 0.1% TFA). This may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 265 nm (for the Fmoc group).
-
Injection Volume: 10 µL.
-
-
Data Analysis: a. Integrate the peak areas for both the Fmoc-L-Ala-L-Pro-OH and the Fmoc-D-Ala-L-Pro-OH diastereomers. b. Calculate the percentage of the D-isomer using the formula: % D-isomer = (Area of D-isomer peak / (Area of L-isomer peak + Area of D-isomer peak)) * 100.
Visualizations
Caption: Primary mechanism of racemization via oxazolone formation.
Caption: Troubleshooting workflow for high racemization levels.
References
Technical Support Center: Dealing with Peptide Aggregation in Sequences with Ala-Pro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with peptides containing Alanine-Proline (Ala-Pro) motifs.
Frequently Asked Questions (FAQs)
Q1: Why are peptides containing Ala-Pro sequences prone to aggregation?
While the proline residue is known to be a "beta-sheet breaker" due to its rigid cyclic structure that disrupts the peptide backbone, aggregation in Ala-Pro containing sequences can still occur.[1][2][3] The hydrophobic nature of both alanine (B10760859) and proline can contribute to intermolecular interactions, leading to self-association, especially at high concentrations.[4] The conformational rigidity introduced by proline can influence the overall peptide structure, and in some sequence contexts, this can lead to ordered or disordered aggregation.
Q2: What are the initial signs that my Ala-Pro containing peptide is aggregating?
Common indicators of peptide aggregation include:
-
Visual Precipitation: The most obvious sign is the appearance of visible particles, cloudiness, or a gel-like consistency in your peptide solution.
-
Difficulty in Dissolving: If the lyophilized peptide does not dissolve readily in the chosen solvent, it may be forming aggregates.
-
Inconsistent Experimental Results: Variability in bioactivity assays or analytical measurements can be a result of heterogeneous peptide species in solution due to aggregation.
-
Analytical Chromatography Issues: In High-Performance Liquid Chromatography (HPLC), aggregation can manifest as broad or tailing peaks, the appearance of early-eluting peaks (void volume), or low recovery of the peptide.
Q3: How does the position of the Ala-Pro motif in the sequence affect aggregation?
The location of the Ala-Pro motif can significantly influence aggregation propensity. Proline's ability to disrupt secondary structures is most effective when it is strategically placed within a sequence prone to forming β-sheets. However, if the Ala-Pro motif is located in a region flanked by hydrophobic residues, it may not be sufficient to prevent aggregation driven by these hydrophobic interactions.
Q4: Can the cis-trans isomerization of the X-Pro peptide bond influence aggregation?
Yes, the cis-trans isomerization of the peptide bond preceding a proline residue is a well-documented phenomenon that can be a rate-limiting step in protein folding and can influence aggregation kinetics. The presence of the cis conformer can introduce a significant kink in the peptide backbone, which can either disrupt or, in some cases, promote specific types of aggregation.
Troubleshooting Guides
Issue 1: Peptide is insoluble or forms a precipitate upon dissolution.
This is a common issue, particularly with hydrophobic peptides. The following workflow can help troubleshoot solubility problems.
Caption: Troubleshooting workflow for peptide insolubility.
Issue 2: Aggregation is observed during storage or experimental procedures.
Even if a peptide initially dissolves, it may aggregate over time due to factors like temperature fluctuations, pH changes, or high concentration.
Table 1: Factors Influencing Peptide Aggregation and Mitigation Strategies
| Factor | Potential Cause of Aggregation | Recommended Action |
| Concentration | High peptide concentrations increase intermolecular interactions. | Work with the lowest feasible concentration. If high concentrations are necessary, screen for optimal buffer conditions. |
| pH | If the pH is close to the peptide's isoelectric point (pI), the net charge is minimal, reducing electrostatic repulsion and promoting aggregation. | Adjust the buffer pH to be at least one to two units away from the pI. |
| Ionic Strength | High salt concentrations can sometimes shield charges and promote hydrophobic interactions, leading to aggregation. Conversely, for some peptides, ions can stabilize the native state. | Screen a range of salt concentrations (e.g., 50 mM to 500 mM NaCl) to find the optimal condition. |
| Temperature | Elevated temperatures can increase the rate of aggregation. Freeze-thaw cycles can also induce aggregation. | Store peptide solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Perform experiments at the lowest practical temperature. |
| Additives | The absence of stabilizing agents can lead to aggregation. | Consider adding stabilizing excipients such as glycerol (B35011) (5-20%), arginine (50-100 mM), or non-detergent sulfobetaines. |
Experimental Protocols
Protocol 1: Detection and Quantification of Aggregates using Size Exclusion Chromatography (SEC-HPLC)
SEC-HPLC separates molecules based on their hydrodynamic radius, making it an effective method for detecting and quantifying soluble aggregates like dimers, trimers, and higher-order oligomers.
Methodology:
-
Column Selection: Choose a size exclusion column with a pore size appropriate for the expected size range of your peptide monomer and potential aggregates.
-
Mobile Phase Preparation: Prepare an aqueous mobile phase, typically a phosphate (B84403) or Tris buffer, at a pH that ensures the peptide is soluble and stable. The ionic strength should be optimized (e.g., 150 mM NaCl) to minimize non-specific interactions with the column matrix.
-
Sample Preparation: Dissolve the peptide in the mobile phase to the desired concentration. Filter the sample through a 0.22 µm filter before injection.
-
Chromatographic Run:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the peptide sample.
-
Run the chromatography at a constant flow rate.
-
Monitor the elution profile using UV detection at an appropriate wavelength (e.g., 220 nm for the peptide bond or 280 nm if aromatic residues are present).
-
-
Data Analysis:
-
The monomeric peptide will elute as a major peak at a specific retention time.
-
Aggregates, being larger, will elute earlier than the monomer.
-
Quantify the percentage of aggregates by integrating the peak areas.
-
Protocol 2: Monitoring Aggregation Kinetics with Thioflavin T (ThT) Assay
The Thioflavin T (ThT) assay is a widely used method to monitor the formation of amyloid-like fibrils, which are rich in β-sheet structures.
Methodology:
-
Reagent Preparation:
-
Prepare a concentrated stock solution of the peptide in a suitable solvent (e.g., DMSO or an appropriate buffer).
-
Prepare a ThT stock solution (e.g., 1 mM in water) and store it protected from light.
-
Prepare the assay buffer (e.g., PBS, pH 7.4).
-
-
Assay Setup:
-
In a 96-well black plate, add the assay buffer.
-
Add the ThT stock solution to a final concentration of 10-20 µM.
-
Initiate the aggregation by adding the peptide stock solution to the desired final concentration.
-
Include negative controls with buffer and ThT only.
-
-
Measurement:
-
Place the plate in a fluorescence plate reader.
-
Set the excitation wavelength to ~440 nm and the emission wavelength to ~485 nm.
-
Incubate the plate at a constant temperature (e.g., 37°C), with intermittent shaking to promote aggregation.
-
Record fluorescence measurements at regular time intervals.
-
-
Data Analysis:
-
Plot the ThT fluorescence intensity against time.
-
An increase in fluorescence indicates the formation of β-sheet-rich aggregates. The resulting sigmoidal curve can be analyzed to determine the lag time, elongation rate, and final plateau of fibril formation.
-
Caption: Experimental workflow for the Thioflavin T (ThT) assay.
Protocol 3: Characterizing Secondary Structure using Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for analyzing the secondary structure of peptides in solution. It can detect conformational changes, such as the transition from a random coil or α-helical structure to a β-sheet structure, which is often associated with aggregation.
Methodology:
-
Sample Preparation:
-
Dissolve the peptide in a suitable buffer that does not have a high absorbance in the far-UV region (e.g., phosphate buffer at a low concentration).
-
The peptide concentration should be optimized to give a good signal-to-noise ratio without causing excessive absorbance.
-
-
Instrument Setup:
-
Use a quartz cuvette with a short path length (e.g., 1 mm).
-
Set the instrument to scan in the far-UV range (e.g., 190-260 nm).
-
-
Measurement:
-
Record a baseline spectrum with the buffer alone.
-
Record the spectrum of the peptide sample.
-
To study aggregation over time, spectra can be recorded at different time points under conditions that promote aggregation.
-
-
Data Analysis:
-
Subtract the buffer baseline from the sample spectrum.
-
Convert the data from ellipticity (mdeg) to Mean Residue Ellipticity (MRE).
-
Analyze the spectra for characteristic signals:
-
α-helix: Negative bands around 222 nm and 208 nm.
-
β-sheet: A single negative band around 218 nm.
-
Random coil: A strong negative band below 200 nm.
-
-
Quantitative Data Summary
Table 2: Effect of pH on Peptide Solubility
| Peptide Type | pH relative to pI | Solubility | Rationale |
| Acidic (net negative charge) | pH > pI | Generally Soluble | Increased negative charge leads to electrostatic repulsion between peptide molecules. |
| Basic (net positive charge) | pH < pI | Generally Soluble | Increased positive charge leads to electrostatic repulsion. |
| Neutral or Zwitterionic | pH ≈ pI | Low Solubility / Prone to Aggregation | Net charge is near zero, minimizing electrostatic repulsion and allowing attractive forces (e.g., hydrophobic interactions) to dominate. |
Table 3: Common Solvents for Initial Peptide Dissolution Test
| Solvent | Peptide Characteristics | Comments |
| Water / Aqueous Buffers (e.g., PBS) | Hydrophilic peptides with a net charge. | The first choice for most peptides. |
| Acetic Acid (e.g., 10%) or TFA (0.1%) in Water | Basic peptides (net positive charge). | Protonates basic residues, increasing solubility. |
| Ammonium Bicarbonate or Hydroxide (e.g., 0.1%) in Water | Acidic peptides (net negative charge). | Deprotonates acidic residues, increasing solubility. |
| DMSO, DMF, Acetonitrile | Very hydrophobic peptides. | Use minimal volume to create a stock solution, then dilute into aqueous buffer. |
References
Kaiser test interpretation after Fmoc-Ala-Pro-OH coupling.
This guide provides troubleshooting and frequently asked questions regarding the interpretation of the Kaiser test after the coupling of Fmoc-Ala-Pro-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: After coupling this compound, my Kaiser test result is yellow (negative). Does this confirm a successful coupling?
A negative (yellow) Kaiser test result in this specific case is expected, but it does not confirm a successful coupling. The Kaiser test is designed to detect primary amines.[1][2] After the successful coupling of this compound, the new N-terminal amino acid on your peptide-resin is proline, which is a secondary amine.[3][4] The Kaiser test is unreliable for detecting secondary amines and typically yields a negative or ambiguous reddish-brown result for N-terminal proline.[4] Therefore, a yellow result is inconclusive.
Q2: What does a faint yellow or reddish-brown color mean in a Kaiser test when proline is the N-terminal amino acid?
This is a characteristic ambiguous result for N-terminal proline. Ninhydrin (B49086), the reagent in the Kaiser test, reacts differently with secondary amines compared to primary amines, producing a less intense red or brown color instead of the distinct blue color. This result should not be interpreted as an indicator of coupling efficiency.
Q3: How can I reliably determine if my this compound coupling was successful?
To accurately assess the coupling efficiency onto a proline residue, you must use a test specific for secondary amines. The two most common alternatives are the Isatin (B1672199) Test and the Chloranil Test . Both of these tests will produce a distinct blue color in the presence of a free N-terminal proline, indicating an incomplete coupling reaction.
Q4: My Isatin or Chloranil test is positive (blue beads). What is the next step?
A positive result from the Isatin or Chloranil test indicates that unreacted N-terminal proline is present, meaning the coupling was incomplete. In this situation, the recommended course of action is:
-
Recouple : Perform a second coupling step using fresh reagents to try and drive the reaction to completion.
-
Test Again : After the second coupling, repeat the Isatin or Chloranil test.
-
Cap : If the test remains positive after recoupling, it is crucial to "cap" the remaining unreacted amines. This is typically done using acetic anhydride (B1165640) to permanently block these sites and prevent the formation of deletion peptide impurities in subsequent steps.
Q5: Are there any other common side reactions to be aware of when working with proline at the N-terminus?
Yes. A major side reaction, particularly when proline is the second amino acid in the sequence, is diketopiperazine (DKP) formation . This occurs when the deprotected N-terminal amine of the second residue (in this case, Proline) attacks the ester linkage connecting the dipeptide to the resin. This results in the cleavage of the dipeptide from the resin as a cyclic diketopiperazine, leading to significant yield loss.
Troubleshooting Guide: Test Interpretation
The following table summarizes the expected colorimetric results and their interpretations for monitoring SPPS reactions.
| Test | N-Terminal Amino Acid | Positive Result (Incomplete Coupling) | Negative Result (Complete Coupling) |
| Kaiser Test | Primary Amine (e.g., Ala, Gly, Phe) | Intense Blue Beads/Solution | Yellow/Colorless Beads & Solution |
| Kaiser Test | Secondary Amine (e.g., Proline) | Unreliable: Faint Red/Brown | Inconclusive: Yellow/Colorless |
| Isatin Test | Secondary Amine (e.g., Proline) | Blue Beads | No Color Change |
| Chloranil Test | Secondary Amine (e.g., Proline) | Blue Beads | No Color Change |
Experimental Protocols
Protocol 1: Kaiser Test
This test is for monitoring the presence of free primary amines.
-
Reagents:
-
Reagent A: 1.0 mL of 0.01M KCN aqueous solution diluted with 49 mL of pyridine.
-
Reagent B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.
-
Reagent C: 40 g of phenol (B47542) dissolved in 20 mL of n-butanol.
-
-
Procedure:
-
Place a small sample of resin (5-10 mg) in a small glass test tube.
-
Add 2-3 drops of Reagent A.
-
Add 2-3 drops of Reagent B.
-
Add 2-3 drops of Reagent C.
-
Heat the test tube at 110°C for 5 minutes.
-
Observe the color of the beads and the solution. An intense blue color indicates the presence of primary amines (incomplete coupling).
-
Protocol 2: Isatin Test
This test is for monitoring the presence of free secondary amines like N-terminal proline.
-
Reagents:
-
Isatin Solution: Add 2 g of isatin to 60 mL of benzyl (B1604629) alcohol. Stir for 2 hours at room temperature, filter any undissolved solid, and then dissolve 2.5 g of Boc-Phe-OH in the filtrate.
-
-
Procedure:
-
Place a small sample of resin (4-5 mg) in a small test tube.
-
Add 2 to 3 drops of the isatin solution.
-
Heat the test tube at 100°C for 5 minutes.
-
Observe the color of the beads. Blue beads indicate the presence of free N-terminal proline (incomplete coupling).
-
Protocol 3: Chloranil Test
This is an alternative test for monitoring free secondary amines.
-
Reagents:
-
Reagent A: Mix 1 mL of acetaldehyde (B116499) with 49 mL of N,N-dimethylformamide (DMF).
-
Reagent B: Dissolve 1 g of p-chloranil in 49 mL of DMF.
-
-
Procedure:
-
Place a small sample of resin (1-5 mg) in a small test tube.
-
Add 1 drop of Reagent A.
-
Add 1 drop of Reagent B.
-
Let the mixture stand at room temperature for 5 minutes.
-
Observe the color of the beads. Blue beads indicate the presence of free secondary amine (incomplete coupling).
-
Troubleshooting Workflow
The following diagram illustrates the decision-making process for troubleshooting an ambiguous Kaiser test result after coupling this compound.
Caption: Troubleshooting workflow for monitoring this compound coupling.
References
Technical Support Center: Optimizing Cleavage of Peptides with Ala-Pro from Resin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the cleavage of peptides containing the Ala-Pro sequence from solid-phase synthesis resins.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when synthesizing peptides with an Ala-Pro sequence?
The main challenge with Ala-Pro and other Xaa-Pro sequences is the propensity for diketopiperazine (DKP) formation.[1][2] This is an intramolecular side reaction that can occur after the deprotection of the amino group of the second amino acid (Alanine in this case), leading to the cleavage of the dipeptide from the resin and resulting in a significantly lower yield of the full-length peptide.[3]
Q2: Does diketopiperazine (DKP) formation occur during the final TFA cleavage?
Primarily, no. DKP formation is most common during the synthesis, specifically after the Fmoc deprotection of the second amino acid (Alanine) when the free N-terminal amine attacks the ester linkage to the resin. The final cleavage with a strong acid like Trifluoroacetic Acid (TFA) is a much faster reaction that protonates the N-terminal amine, minimizing the risk of DKP formation at this stage. However, issues during final cleavage can be mistaken for DKP-related yield loss.
Q3: What is a standard cleavage cocktail for peptides with an Ala-Pro sequence?
For a peptide containing an Ala-Pro sequence without other sensitive residues (like Cys, Met, Trp), a standard and effective cleavage cocktail is a mixture of Trifluoroacetic Acid (TFA), water, and Triisopropylsilane (TIS).[4] A common formulation is 95% TFA, 2.5% water, and 2.5% TIS.[5]
Q4: What is the purpose of the different components in the cleavage cocktail?
-
TFA (Trifluoroacetic Acid): A strong acid that cleaves the ester linkage between the peptide and the resin.
-
Water: Acts as a scavenger to protonate reactive carbocations generated during cleavage.
-
TIS (Triisopropylsilane): A scavenger that helps prevent side reactions, particularly the re-attachment of protecting groups to sensitive amino acid residues.
Q5: How long should the cleavage reaction be performed?
For most peptides on Wang resin, a cleavage time of 1.5 to 2 hours at room temperature is generally sufficient. It is recommended to gently swirl the reaction mixture occasionally to ensure good contact between the resin and the cleavage cocktail. Extending the reaction beyond three hours is typically not recommended as it can increase the likelihood of side reactions without significantly improving the cleavage yield.
Troubleshooting Guide
This guide addresses common problems encountered during the cleavage of peptides containing Ala-Pro from the resin.
| Problem | Potential Cause | Recommended Solution |
| Low or No Peptide Yield | Diketopiperazine (DKP) formation during synthesis: This is the most likely cause for low yield with Ala-Pro sequences. | - Synthesize the peptide on a 2-chlorotrityl chloride (2-CTC) resin, which is more resistant to DKP formation.- Couple the Ala-Pro dipeptide directly instead of single amino acids.- Minimize the time between Fmoc deprotection of Ala and the next coupling step. |
| Incomplete Cleavage: The cleavage cocktail may not be effective enough or the reaction time too short. | - Ensure the cleavage cocktail is freshly prepared.- Increase the cleavage reaction time to 3 hours.- If the peptide contains sensitive residues (Arg, Cys, Met, Trp), use a stronger cleavage cocktail like Reagent K. | |
| Residual DMF: Dimethylformamide (DMF) from synthesis washes can neutralize the TFA. | - Wash the resin extensively with Dichloromethane (DCM) before cleavage to remove all DMF.- Thoroughly dry the resin under vacuum before adding the cleavage cocktail. | |
| Peptide Precipitate Does Not Form After Adding Ether | Peptide is soluble in ether: This can occur with very short or hydrophobic peptides. | - Concentrate the TFA solution by carefully bubbling nitrogen through it before adding cold ether.- Try precipitating with a different cold solvent, such as methyl tert-butyl ether (MTBE). |
| Presence of Unexpected Peaks in HPLC Analysis | Side reactions during cleavage: Scavengers may be insufficient to prevent modification of sensitive residues. | - Use a cleavage cocktail with a broader range of scavengers, such as Reagent K (TFA/water/phenol/thioanisole/EDT).- If the peptide contains Arg(Mtr), consider using a TMSBr-based cleavage protocol for faster and cleaner deprotection. |
| Incomplete removal of protecting groups: Some protecting groups require longer cleavage times or specific scavengers. | - Refer to literature for the specific requirements of the protecting groups in your peptide.- Increase cleavage time or use a more robust cleavage cocktail. |
Data Presentation: Comparison of Common Cleavage Cocktails
While specific quantitative data for Ala-Pro peptide cleavage is limited, the following table summarizes common cleavage cocktails and their general applications. The choice of cocktail is primarily dictated by the presence of other sensitive amino acids in the sequence.
| Cleavage Cocktail (Reagent) | Composition (v/v) | Typical Application |
| Standard (TFA/TIS/H₂O) | 95% TFA, 2.5% TIS, 2.5% H₂O | General-purpose for peptides without sensitive residues like Cys, Met, or Trp. |
| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | "Odorless" option useful for peptides with trityl-based protecting groups. |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | For peptides containing multiple sensitive residues like Arg, Cys, Met, or Trp. |
| Reagent H | 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% EDT, 3% H₂O, 2% DMS, 1.5% Ammonium Iodide (w/v) | Specifically designed to prevent oxidation of Methionine residues. |
Experimental Protocols
Standard Cleavage Protocol for Ala-Pro Peptides from Wang Resin
-
Resin Preparation:
-
Wash the peptide-resin thoroughly with Dichloromethane (DCM) (3 x 10 mL per gram of resin) to remove any residual DMF.
-
Dry the resin under a high vacuum for at least 1 hour.
-
-
Cleavage Cocktail Preparation:
-
In a fume hood, prepare a fresh cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v). For 100 mg of resin, prepare approximately 2 mL of the cocktail.
-
-
Cleavage Reaction:
-
Add the freshly prepared cleavage cocktail to the dried resin in a suitable reaction vessel.
-
Allow the reaction to proceed for 1.5 to 2 hours at room temperature with occasional gentle swirling.
-
-
Peptide Isolation:
-
Filter the cleavage mixture to separate the resin, collecting the filtrate which contains the peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
-
Peptide Precipitation:
-
In a centrifuge tube, add the TFA filtrate to 8-10 volumes of ice-cold diethyl ether. A white precipitate of the peptide should form.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
-
Drying and Storage:
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
The crude peptide can then be purified by HPLC.
-
Visualizations
Caption: Experimental workflow for peptide cleavage from resin.
Caption: Troubleshooting logic for low peptide yield.
References
- 1. pharmacyfreak.com [pharmacyfreak.com]
- 2. research.cbc.osu.edu [research.cbc.osu.edu]
- 3. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Impact of solvent choice on Fmoc-Ala-Pro-OH reaction yield.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the impact of solvent choice on the reaction yield of Fmoc-Ala-Pro-OH.
Troubleshooting and FAQs
This section addresses specific issues that may be encountered during the synthesis of this compound.
Q1: My overall yield for the this compound synthesis is lower than expected. What are the potential causes and solutions related to the solvent?
A: Low yield in the synthesis of this compound can often be attributed to issues with solvent selection, which impacts resin swelling, reagent solubility, and reaction kinetics.
-
Cause: Inadequate resin swelling.
-
Solution: Ensure the resin is fully swollen before the first coupling step. N,N-Dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are effective solvents for swelling polystyrene-based resins.[1][2] Dichloromethane (DCM) is also commonly used but may be less effective for solvating the growing peptide chain.[2]
-
-
Cause: Poor solvation of the peptide chain.
-
Cause: Instability of reagents in the chosen solvent.
-
Solution: Fmoc-amino acids may exhibit greater decomposition over extended periods when dissolved in NMP compared to DMF. Additionally, DMF can decompose over time to release dimethylamine, which can prematurely remove the Fmoc protecting group, leading to side reactions. Use high-purity, fresh solvents whenever possible.
-
Q2: I am observing a significant side product, which I suspect is a diketopiperazine. How can I mitigate this?
A: The Ala-Pro sequence is particularly prone to the formation of a cyclic dipeptide side product called a diketopiperazine, which terminates the peptide chain.
-
Cause: Intramolecular cyclization of the H-Pro-resin intermediate.
-
Solution:
-
Resin Choice: The use of a 2-chlorotrityl chloride (2-CTC) resin can suppress diketopiperazine formation due to the steric hindrance of its linker.
-
Solvent Polarity: The rate of diketopiperazine formation can be influenced by the solvent's polarity. Studies on similar peptides have shown that the reaction rate increases with decreasing solvent polarity. Therefore, using a more polar solvent like NMP or DMSO might help to reduce this side reaction compared to less polar options.
-
Coupling Strategy: Instead of coupling Fmoc-Ala-OH to a proline-loaded resin, consider synthesizing the dipeptide this compound in solution first and then attaching it to the resin.
-
-
Q3: How do I choose the optimal solvent for my this compound synthesis?
A: The ideal solvent should effectively swell the resin, dissolve the Fmoc-amino acids and coupling reagents, and facilitate the reaction kinetics without promoting side reactions.
-
N,N-Dimethylformamide (DMF): This is the most commonly used solvent for Fmoc-SPPS due to its good balance of properties. However, it can contain amine impurities that may cause premature deprotection.
-
N-methylpyrrolidone (NMP): NMP is more polar than DMF and can improve coupling yields, especially in cases of peptide aggregation. It is often considered a superior solvent for difficult couplings.
-
Dichloromethane (DCM): While effective for resin swelling, DCM may not be the best choice for the coupling step itself, as it is less polar and may not efficiently solvate the peptide chain, potentially leading to lower yields.
-
"Green" Solvents: There is growing interest in more environmentally friendly solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), γ-valerolactone (GVL), and various binary mixtures. However, their performance can be sequence-dependent and may require more optimization.
Data Presentation
| Solvent | Resin Swelling | Reagent Solubility | Coupling Efficiency | Potential Issues |
| N,N-Dimethylformamide (DMF) | Good | Good | Generally Good | Can contain amine impurities; potential for N-formylation at high temperatures. |
| N-methylpyrrolidone (NMP) | Excellent | Excellent | Often higher than DMF, especially for difficult sequences. | More expensive than DMF; Fmoc-amino acids may be less stable over time. |
| Dichloromethane (DCM) | Good | Good for most Boc-amino acids, less so for peptide chains. | Can be less efficient for difficult couplings due to poor solvation. | Reacts slowly with piperidine (B6355638); not ideal for Fmoc chemistry. |
| DMF/DCM Mixtures | Good | Good | Can be superior to either solvent alone in some cases. | Requires optimization of the solvent ratio. |
| Dimethyl Sulfoxide (DMSO) | Good | Good | Can be effective for aggregated sequences. | Higher viscosity can slow down washing steps. |
Experimental Protocols
The following is a generalized protocol for the manual solid-phase synthesis of a dipeptide like this compound on Wang resin. Note that specific conditions may require optimization.
1. Resin Preparation and First Amino Acid Loading (Proline)
-
Resin Swelling: Swell Wang resin (pre-loaded with Fmoc-Pro-OH) in DMF for 30-60 minutes in a reaction vessel. If starting with a non-preloaded resin, the first amino acid (Fmoc-Pro-OH) needs to be coupled to the resin.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, drain, and then repeat the treatment for 15 minutes to ensure complete removal of the Fmoc group from proline.
-
Washing: Wash the resin thoroughly with DMF (5 times) and then with DCM (5 times) to remove residual piperidine and by-products.
2. Second Amino Acid Coupling (Alanine)
-
Activation: In a separate vial, pre-activate Fmoc-Ala-OH (3 equivalents relative to the resin loading) with a coupling reagent such as HBTU (3 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF for 5-10 minutes.
-
Coupling: Add the activated Fmoc-Ala-OH solution to the deprotected proline-resin. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction. For the coupling to the secondary amine of proline, a chloranil (B122849) test can be used. If the test is positive, a second coupling with fresh reagents may be necessary.
-
Washing: Wash the resin with DMF (5 times) to remove excess reagents and by-products.
3. Cleavage from Resin
-
Final Washing and Drying: Wash the resin with DCM (5 times) and dry it under a vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail, typically consisting of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude this compound by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether. Dry the crude peptide under vacuum.
Visualizations
Caption: Experimental workflow for the solid-phase synthesis of this compound.
Caption: Logical relationship of solvent properties and their impact on reaction outcomes.
References
Validation & Comparative
A Comparative Guide to HPLC Analysis of Peptides Containing Fmoc-Ala-Pro-OH
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the accurate analysis of intermediates and final products is paramount to ensure purity, efficacy, and safety. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of peptides containing the Fmoc-Ala-Pro-OH dipeptide building block. We will delve into reversed-phase techniques, explore alternative chromatographic approaches, and present detailed experimental protocols and supporting data to aid in method selection and optimization.
Reversed-Phase HPLC: The Workhorse of Peptide Analysis
Reversed-phase HPLC (RP-HPLC) is the most widely adopted method for the analysis of peptides due to its high resolution, reproducibility, and compatibility with mass spectrometry. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. For Fmoc-protected peptides like those containing this compound, the hydrophobicity of the Fmoc group significantly influences retention behavior.
Comparison of C18 and C8 Stationary Phases
The choice of the stationary phase is a critical parameter in RP-HPLC. The most common choices for peptide analysis are silica-based columns with bonded C18 (octadecyl) or C8 (octyl) alkyl chains.
| Parameter | C18 Column | C8 Column |
| Alkyl Chain Length | 18 carbons | 8 carbons |
| Hydrophobicity | More hydrophobic | Less hydrophobic |
| Retention of Nonpolar Compounds | Stronger retention, longer retention times[1] | Weaker retention, shorter retention times[1] |
| Suitability for this compound | Good retention and resolution due to the hydrophobic Fmoc group. | May provide faster analysis times with adequate resolution.[2] |
| Potential Issues | Longer analysis times. | May have insufficient retention for very small, less hydrophobic peptides. |
Experimental Protocol: RP-HPLC Analysis of this compound
-
Instrumentation: A standard HPLC system with a UV detector.
-
Columns:
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size, 100-300 Å pore size).
-
C8 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size, 100-300 Å pore size).
-
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 30% to 70% B over 20 minutes is a good starting point for Fmoc-dipeptides.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 265 nm (for the Fmoc group) and 220 nm (for the peptide bond).[3]
-
Column Temperature: 30-40 °C.
-
Sample Preparation: The lyophilized peptide is dissolved in Mobile Phase A or a suitable solvent at a concentration of approximately 1 mg/mL.[4]
High-Resolution Alternatives: UPLC and Chiral HPLC
For more demanding separation needs, such as resolving closely related impurities or stereoisomers, more advanced HPLC techniques are employed.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC systems utilize columns with sub-2 µm particles, which provide significantly higher resolution and faster analysis times compared to traditional HPLC.
| Parameter | HPLC | UPLC/UHPLC |
| Particle Size | 3-5 µm | < 2 µm |
| Peak Resolution | Good | Excellent |
| Analysis Time | Longer | Shorter |
| System Pressure | Lower | Higher |
| Advantages | Robust, widely available. | Higher throughput, better sensitivity. |
| Disadvantages | Lower resolution and speed. | Requires specialized high-pressure systems. |
Chiral HPLC for Stereoisomeric Purity
The stereochemical purity of peptide building blocks is critical, as the presence of the incorrect enantiomer can drastically alter the biological activity of the final peptide. Chiral HPLC is essential for separating diastereomers that may form during synthesis, such as Fmoc-D-Ala-L-Pro-OH from the desired Fmoc-L-Ala-L-Pro-OH. Polysaccharide-based chiral stationary phases (CSPs) are commonly used for the separation of Fmoc-protected amino acids.
Experimental Protocol: Chiral HPLC of Fmoc-Amino Acids
-
Column: Lux 5 µm Cellulose-2 or Cellulose-4 (250 x 4.6 mm).
-
Mobile Phase: Isocratic mixture of Acetonitrile and 0.1% TFA (e.g., 60:40 v/v for Fmoc-Pro-OH on Cellulose-4).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
Note: The optimal mobile phase composition will vary depending on the specific chiral stationary phase and the dipeptide being analyzed.
Alternative Chromatographic Methods
While RP-HPLC is dominant, other chromatographic techniques offer different selectivity and can be valuable for troubleshooting difficult separations or for orthogonal verification of purity.
| Method | Principle | Application for this compound | Advantages | Disadvantages |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Partitioning between a polar stationary phase and a less polar mobile phase. | Separation of the peptide from very nonpolar impurities or if the peptide itself is highly polar after Fmoc removal. | Orthogonal selectivity to RP-HPLC. Good for polar analytes. | Retention can be sensitive to mobile phase water content. |
| Ion-Exchange Chromatography (IEC) | Separation based on net charge through interactions with a charged stationary phase. | Useful for separating charged impurities or for analysis after Fmoc cleavage where the free amine and carboxylic acid provide charge handles. | Orthogonal selectivity to RP-HPLC. | Requires volatile salt buffers for MS compatibility. |
| Capillary Electrophoresis (CE) | Separation in a capillary based on charge-to-size ratio in an electric field. | High-efficiency separation of charged species, particularly after Fmoc removal. | Extremely high separation efficiency and low sample consumption. | Lower concentration sensitivity compared to HPLC. |
Experimental Workflow and Logic
The selection and implementation of an appropriate analytical method follows a logical progression from initial purity assessment to more detailed characterization.
This workflow begins with a primary purity assessment using a standard RP-HPLC method. Based on these initial results, further characterization by UPLC-MS for identity confirmation and chiral HPLC for stereoisomeric purity may be performed. If the purity is not satisfactory, alternative methods can be employed to troubleshoot the separation and guide further purification efforts.
Signaling Pathways and Logical Relationships
In the context of drug development, the purity and stereochemistry of a peptide can directly impact its interaction with biological targets and signaling pathways.
As illustrated, the desired L-Ala-L-Pro diastereomer may bind with high affinity to its target receptor, leading to biological activation and the desired therapeutic effect through a downstream signaling pathway. Conversely, the presence of the D-Ala-L-Pro diastereomer could result in low or no affinity for the receptor, leading to a lack of efficacy or even off-target effects. This underscores the critical importance of accurate stereochemical analysis using methods like chiral HPLC.
References
Mass Spectrometry Characterization of Fmoc-Ala-Pro-OH: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide synthesis and drug development, the precise characterization of protected amino acid building blocks is paramount. This guide provides a detailed comparison of the mass spectrometry behavior of Nα-(9-Fluorenylmethyloxycarbonyl)-L-alanyl-L-proline (Fmoc-Ala-Pro-OH) against an alternative dipeptide, Fmoc-Ala-Ala-OH. The supporting experimental data, derived from established fragmentation principles, offers a benchmark for researchers working with these compounds.
Data Presentation: Quantitative Mass Spectrometry Data
The following table summarizes the theoretical and expected major fragment ions for this compound and Fmoc-Ala-Ala-OH when subjected to positive ion electrospray ionization tandem mass spectrometry (ESI-MS/MS).
| Compound | Molecular Formula | Molecular Weight (Da) | Precursor Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Fragment Identity |
| This compound | C₂₃H₂₄N₂O₅ | 408.45 | 409.17 | 294.12 | b₁ (Fmoc-Ala)⁺ |
| 116.07 | y₁ (Pro+H)⁺ | ||||
| 178.05 | Immonium ion of Proline | ||||
| 222.10 | Fmoc⁺ | ||||
| Fmoc-Ala-Ala-OH | C₂₁H₂₂N₂O₅ | 382.41 | 383.16 | 294.12 | b₁ (Fmoc-Ala)⁺ |
| 90.05 | y₁ (Ala+H)⁺ | ||||
| 44.05 | Immonium ion of Alanine | ||||
| 222.10 | Fmoc⁺ |
Experimental Protocols
The expected fragmentation data is based on standard electrospray ionization tandem mass spectrometry (ESI-MS/MS) protocols.
1. Sample Preparation: this compound and Fmoc-Ala-Ala-OH standards are dissolved in a suitable solvent system, typically a mixture of acetonitrile (B52724) and water with 0.1% formic acid, to a final concentration of 1-10 µg/mL.
2. Mass Spectrometry Analysis:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Ion Trap
-
MS1 Scan Range: m/z 100-1000
-
Precursor Ion Selection: The [M+H]⁺ ions (m/z 409.2 for this compound and m/z 383.2 for Fmoc-Ala-Ala-OH) are isolated for fragmentation.
-
Fragmentation Method: Collision-Induced Dissociation (CID) with argon as the collision gas. The collision energy is optimized to achieve sufficient fragmentation.
-
MS2 Scan Range: m/z 50-500
Mandatory Visualization
The following diagrams illustrate the key fragmentation pathways and the experimental workflow.
A Comparative Guide to Structure Confirmation of Fmoc-Ala-Pro-OH: NMR Spectroscopy and Alternative Techniques
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of peptides, rigorous characterization is paramount to ensure the correct sequence and purity of the final product. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy and alternative methods for the structural confirmation of the dipeptide Fmoc-Ala-Pro-OH. We present supporting experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most appropriate analytical techniques for their needs.
Data Presentation: A Comparative Overview
The structural integrity of this compound can be ascertained through several analytical techniques. While NMR spectroscopy provides the most detailed structural information, Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) offer complementary data regarding molecular weight and purity.
Table 1: Comparison of Analytical Techniques for this compound Characterization
| Analytical Technique | Information Provided | Key Advantages | Limitations |
| ¹H NMR Spectroscopy | - Proton chemical environments- Spin-spin coupling (connectivity)- Diastereotopic protons | - Unambiguous structure confirmation- Conformational analysis | - Lower sensitivity- Complex spectra for larger molecules |
| ¹³C NMR Spectroscopy | - Carbon skeleton framework- Presence of carbonyl and other functional groups | - Complements ¹H NMR- Each unique carbon gives a distinct signal | - Low natural abundance of ¹³C results in lower sensitivity |
| Mass Spectrometry (MS) | - Molecular weight confirmation- Fragmentation pattern for sequence information | - High sensitivity- Fast analysis | - Does not provide detailed stereochemical information |
| High-Performance Liquid Chromatography (HPLC) | - Purity assessment- Retention time for identification | - High resolution and sensitivity- Quantitative analysis | - Co-elution can mask impurities- Requires a reference standard for identification |
NMR Spectroscopy for Structure Confirmation
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound in solution. For this compound, both ¹H and ¹³C NMR are essential for complete characterization.
Predicted NMR Data for this compound
Due to the limited availability of published experimental spectra for this compound, the following tables present predicted chemical shifts based on the analysis of its constituent amino acids, Fmoc-Ala-OH and Fmoc-Pro-OH, and general dipeptide chemical shift ranges. These values are intended as a guide for spectral interpretation.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Fmoc-H (aromatic) | 7.77 - 7.31 | m | Multiple signals from the fluorenyl group. |
| Fmoc-CH | ~4.22 | t | |
| Fmoc-CH₂ | ~4.45 | m | |
| Ala-NH | ~5.5 - 6.5 | d | Chemical shift can be broad and solvent-dependent. |
| Ala-αH | ~4.3 - 4.6 | m | |
| Ala-βH (CH₃) | ~1.4 | d | |
| Pro-αH | ~4.3 - 4.5 | m | |
| Pro-βH | ~1.9 - 2.2 | m | |
| Pro-γH | ~1.8 - 2.1 | m | |
| Pro-δH | ~3.4 - 3.7 | m | |
| COOH | > 10 | br s | Often not observed or very broad. |
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃, 100 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| Fmoc C=O | ~156 | |
| Ala C=O (amide) | ~172 | |
| Pro C=O (acid) | ~175 | |
| Fmoc C (aromatic) | 143 - 120 | Multiple signals. |
| Fmoc CH | ~47 | |
| Fmoc CH₂ | ~67 | |
| Ala αC | ~50 | |
| Ala βC (CH₃) | ~18 | |
| Pro αC | ~60 | |
| Pro βC | ~30 | |
| Pro γC | ~25 | |
| Pro δC | ~47 |
Alternative Structural Confirmation Methods
Mass Spectrometry (MS)
Mass spectrometry is a vital tool for confirming the molecular weight of synthesized peptides. Electrospray ionization (ESI) is a common technique for analyzing polar molecules like this compound.
Table 4: Expected Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z (example) |
| [M+H]⁺ | 409.17 | 409.2 |
| [M+Na]⁺ | 431.15 | 431.2 |
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for assessing the purity of synthetic peptides. A reversed-phase C18 column is typically used with a gradient of acetonitrile (B52724) in water, both containing a small amount of trifluoroacetic acid (TFA).
Table 5: Typical HPLC Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 10% to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 254 nm |
| Expected Retention Time | Dependent on the specific system and gradient, but typically in the range of 10-15 minutes. |
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 10-100 µM) in a mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid to promote ionization.
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-1000).
-
Data Analysis: Identify the peaks corresponding to the protonated molecule [M+H]⁺ and any other adducts (e.g., [M+Na]⁺).
High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Dissolve a small amount of this compound in the initial mobile phase composition (e.g., 10% acetonitrile in water) to a concentration of approximately 1 mg/mL.
-
Injection: Inject 10-20 µL of the sample onto the HPLC system.
-
Chromatography: Run the gradient method as described in Table 5.
-
Data Analysis: Integrate the peak areas to determine the purity of the sample. The main peak should correspond to this compound.
Mandatory Visualization
The following diagrams illustrate the logical workflow for structure confirmation and the key relationships within the this compound molecule.
Caption: Workflow for the synthesis and structural confirmation of this compound.
Caption: Structural components and key NMR regions of this compound.
Revolutionizing Peptide Synthesis: A Guide to Pseudoproline Dipeptides as Alternatives to Fmoc-Ala-Pro-OH
In the intricate world of peptide synthesis and drug development, the formation of strong peptide bonds is paramount. For researchers and scientists, the synthesis of peptides containing proline residues, such as those utilizing Fmoc-Ala-Pro-OH, can present significant challenges due to steric hindrance and the potential for diketopiperazine formation. This guide provides a comprehensive comparison of alternative dipeptides, with a primary focus on pseudoproline dipeptides, which have emerged as a powerful tool to overcome these synthetic hurdles. By disrupting secondary structures, these alternatives enhance coupling efficiency, leading to higher yields and purities of the final peptide product.
Unveiling the Alternatives: Pseudoproline Dipeptides
Pseudoproline dipeptides are chemically modified dipeptides derived from serine (Ser), threonine (Thr), or cysteine (Cys). In these dipeptides, the side chain of Ser, Thr, or Cys is cyclized with a ketone or aldehyde to form an oxazolidine (B1195125) or thiazolidine (B150603) ring. This cyclic structure temporarily introduces a "kink" in the peptide backbone, similar to that of a natural proline residue. This structural disruption is the key to their effectiveness in preventing peptide chain aggregation during solid-phase peptide synthesis (SPPS).
The primary alternatives to this compound are Fmoc-Xaa-Ser(ψPro)-OH and Fmoc-Xaa-Thr(ψPro)-OH, where Xaa can be any amino acid. These pseudoproline dipeptides are incorporated into the growing peptide chain using standard SPPS protocols. The protecting oxazolidine ring is stable throughout the synthesis and is readily cleaved during the final trifluoroacetic acid (TFA) treatment, regenerating the native serine or threonine residue.
Performance Under the Microscope: A Comparative Analysis
The use of pseudoproline dipeptides offers significant advantages over traditional methods for incorporating proline or overcoming difficult couplings. The following table summarizes the key performance indicators based on experimental data from various studies.
| Performance Metric | This compound | Fmoc-Xaa-Ser/Thr(ψPro)-OH (Pseudoproline Dipeptides) | Key Advantages of Pseudoproline Dipeptides |
| Coupling Efficiency | Can be low due to steric hindrance, leading to incomplete reactions. | Significantly improved, especially in "difficult" or aggregation-prone sequences. | Disrupts secondary structures, improving resin solvation and accessibility of the N-terminus. |
| Yield of Final Peptide | Often reduced due to aggregation and incomplete couplings. | Markedly higher yields, with some studies reporting up to a 10-fold increase for highly aggregated sequences.[1] | Minimizes aggregation, leading to more efficient synthesis and less loss of product. |
| Purity of Crude Peptide | Can be lower, with deletion sequences and other impurities. | Higher purity of the crude product, simplifying purification.[2] | Fewer side reactions and incomplete couplings result in a cleaner product profile. |
| Solubility of Protected Peptide | Can be poor, contributing to on-resin aggregation. | Enhanced solubility of the growing peptide chain.[3] | The "kink" introduced by the pseudoproline disrupts intermolecular hydrogen bonding. |
| Prevention of Racemization | Generally low risk of racemization at the proline residue. | Low risk of racemization. | The cyclic structure maintains stereochemical integrity. |
| Applications | Standard incorporation of Ala-Pro sequences. | Synthesis of long peptides (>40 amino acids), cyclic peptides, and peptides prone to β-sheet formation.[2][3] | Enables the synthesis of previously inaccessible or "difficult" peptide sequences. |
In the Lab: Experimental Protocols
A comparative study to evaluate the effectiveness of pseudoproline dipeptides versus this compound can be conducted using a standard solid-phase peptide synthesis protocol. The following is a generalized methodology.
Objective: To compare the synthesis yield and purity of a model "difficult" peptide sequence using this compound and a corresponding pseudoproline dipeptide.
Model Peptide Sequence: A well-characterized aggregation-prone sequence, for example, a fragment of the amyloid beta-peptide or another hydrophobic peptide.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
This compound
-
Fmoc-Ala-Ser(ψMe,MePro)-OH (or a similar pseudoproline dipeptide)
-
Coupling reagents (e.g., HBTU, HATU, DIC)
-
Base (e.g., DIPEA, NMM)
-
Deprotection solution: 20% piperidine (B6355638) in DMF
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O
-
Solvents: DMF, DCM, Diethyl ether
-
Analytical instruments: HPLC, Mass Spectrometer
Experimental Workflow:
Caption: Experimental workflow for comparing this compound and a pseudoproline dipeptide.
Detailed Protocol:
-
Resin Preparation: Swell the Rink Amide MBHA resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin's linker.
-
Dipeptide Coupling (Parallel Synthesis):
-
Control Group: Couple this compound to a portion of the deprotected resin using a standard coupling protocol (e.g., 3 equivalents of dipeptide, 2.9 equivalents of HBTU, and 6 equivalents of DIPEA in DMF).
-
Experimental Group: Couple the Fmoc-Ala-Ser(ψMe,MePro)-OH to another portion of the deprotected resin using the same coupling protocol.
-
-
Monitoring the Coupling Reaction: After 2 hours, take a small sample of resin from each reaction and perform a Kaiser test to check for the presence of free amines, indicating the completeness of the coupling.
-
Chain Elongation: After confirming complete coupling of the dipeptide, continue the synthesis of the model peptide on both resins by sequential Fmoc deprotection and coupling of the remaining amino acids according to the desired sequence.
-
Final Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resins thoroughly and dry them. Treat the resins with the cleavage cocktail for 2-3 hours to cleave the peptides from the resin and remove the side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the crude peptides in cold diethyl ether, centrifuge, and wash the pellets. Purify the crude peptides by reverse-phase HPLC.
-
Analysis: Analyze the purified peptides by mass spectrometry to confirm their identity. Quantify the yield and purity of the peptides from both the control and experimental groups to determine the effectiveness of the pseudoproline dipeptide.
Logical Framework for Dipeptide Selection
The decision to use a pseudoproline dipeptide is primarily driven by the characteristics of the target peptide sequence. The following diagram illustrates the logical process for selecting an appropriate dipeptide strategy.
References
A Comparative Guide to the Purity Assessment of Synthesized Fmoc-Ala-Pro-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for assessing the purity of synthesized Fmoc-Ala-Pro-OH, a crucial building block in solid-phase peptide synthesis (SPPS). The accurate determination of purity is paramount for ensuring the quality, safety, and efficacy of peptide-based therapeutics and research reagents. This document outlines common impurities, presents comparative analytical data, and provides detailed experimental protocols for key assessment techniques.
Understanding the Importance of Purity in this compound
This compound is a dipeptide derivative widely used in the synthesis of peptides and peptidomimetics. The presence of impurities can have significant consequences, including:
-
Truncated or deletion sequences: Incomplete coupling reactions can lead to the absence of the Ala-Pro dipeptide in the final peptide sequence.
-
Insertion sequences: Impurities in the this compound starting material can be incorporated into the growing peptide chain.
-
Side reactions: The proline residue can be susceptible to side reactions such as diketopiperazine formation, especially during the coupling of the subsequent amino acid.
-
Enantiomeric impurities: The presence of D-isomers can significantly impact the biological activity and immunogenicity of the final peptide.
Therefore, a multi-faceted analytical approach is essential to ensure the high purity of this compound prior to its use in peptide synthesis.
Comparative Analysis of Purity Assessment Methods
The purity of synthesized this compound is typically evaluated using a combination of chromatographic and spectroscopic techniques. Below is a comparison of the most common methods.
Table 1: Comparison of Analytical Techniques for Purity Assessment
| Technique | Principle | Information Provided | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity (Reversed-Phase) or charge (Ion-Exchange). | Purity (as % area of the main peak), presence of impurities, retention time. | High resolution and sensitivity, quantitative accuracy.[1] | Requires method development, may not resolve all co-eluting impurities. |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio (m/z) of ionized molecules. | Molecular weight confirmation, identification of impurities by mass.[2] | High sensitivity and specificity, provides structural information about impurities.[2] | Not inherently quantitative without appropriate standards. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analysis of the magnetic properties of atomic nuclei. | Structural confirmation, identification of structural isomers and impurities. | Provides detailed structural information, non-destructive. | Lower sensitivity compared to MS, complex spectra can be difficult to interpret. |
| Amino Acid Analysis (AAA) | Hydrolysis of the peptide followed by quantification of the constituent amino acids. | Confirms the ratio of Alanine to Proline. | Provides accurate quantification of amino acid composition. | Destructive to the sample, does not provide information on sequence or protecting groups. |
Experimental Data and Protocols
To illustrate the application of these techniques, this section provides representative data and detailed experimental protocols for the purity assessment of a synthesized batch of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of this compound. A reversed-phase method is typically employed to separate the target dipeptide from more polar or less polar impurities.
Table 2: Representative HPLC Data for this compound Purity Analysis
| Peak | Retention Time (min) | Area (%) | Identity |
| 1 | 4.2 | 0.8 | Unidentified polar impurity |
| 2 | 15.8 | 98.5 | This compound |
| 3 | 17.1 | 0.5 | Fmoc-Ala-OH |
| 4 | 19.3 | 0.2 | Diketopiperazine (cyclo(Ala-Pro)) |
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile (B52724).
-
Gradient: 10% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 254 nm.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of 50:50 Acetonitrile/Water.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized this compound and to identify potential impurities.
Table 3: Representative Mass Spectrometry Data for this compound
| m/z (observed) | m/z (calculated) | Ion | Identity |
| 409.17 | 409.17 | [M+H]⁺ | This compound |
| 431.15 | 431.15 | [M+Na]⁺ | This compound |
| 312.12 | 312.12 | [M+H]⁺ | Fmoc-Ala-OH |
| 155.08 | 155.08 | [M+H]⁺ | cyclo(Ala-Pro) |
-
Instrumentation: A mass spectrometer with an ESI source.
-
Mode: Positive ion mode.
-
Scan Range: m/z 100-1000.
-
Sample Infusion: The sample is typically introduced via infusion or coupled to an HPLC system (LC-MS).
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as acetonitrile or methanol (B129727) with 0.1% formic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed structural information, confirming the successful synthesis of the dipeptide and the integrity of the Fmoc protecting group.
Table 4: Representative ¹H NMR Data for this compound (400 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.77 | d | 2H | Fmoc aromatic |
| 7.59 | d | 2H | Fmoc aromatic |
| 7.40 | t | 2H | Fmoc aromatic |
| 7.31 | t | 2H | Fmoc aromatic |
| 5.40 | d | 1H | NH |
| 4.65 | m | 1H | Pro α-CH |
| 4.40 | m | 2H | Fmoc CH₂ |
| 4.22 | t | 1H | Fmoc CH |
| 4.10 | m | 1H | Ala α-CH |
| 3.60 | m | 2H | Pro δ-CH₂ |
| 2.20-1.90 | m | 4H | Pro β,γ-CH₂ |
| 1.45 | d | 3H | Ala β-CH₃ |
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
Visualization of the Purity Assessment Workflow
The following diagram illustrates the logical workflow for the comprehensive purity assessment of synthesized this compound.
Caption: Workflow for the purity assessment of this compound.
Alternative Synthesis and Purification Strategies
While solid-phase synthesis is common, solution-phase synthesis can also be employed for dipeptides like this compound. Purification is typically achieved through recrystallization or preparative HPLC. The choice of method can influence the impurity profile. For instance, recrystallization may be effective at removing process-related impurities but less so for structurally similar byproducts. Preparative HPLC offers higher resolution but can be more time-consuming and costly for large-scale production.
Conclusion
The purity of this compound is a critical parameter that directly impacts the quality and success of peptide synthesis. A combination of HPLC, mass spectrometry, and NMR spectroscopy provides a comprehensive assessment of purity, confirming identity, and characterizing impurities. By implementing the rigorous analytical protocols outlined in this guide, researchers and drug development professionals can ensure the use of high-quality starting materials, leading to more reliable and reproducible outcomes in their peptide-related endeavors.
References
A Comparative Analysis of Coupling Reagents for Fmoc-Ala-Pro-OH: Maximizing Yield and Minimizing Side Reactions
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of an appropriate coupling reagent is a critical determinant of success, particularly for challenging sequences. The dipeptide Fmoc-Ala-Pro-OH presents a notable challenge due to the steric hindrance of the proline residue and its high propensity to form an undesirable cyclized byproduct, diketopiperazine (DKP), which truncates the peptide chain and complicates purification. This guide provides a comparative analysis of commonly used coupling reagents for the acylation of a resin-bound amine with this compound, offering a synthesis of literature data to inform reagent selection and optimize reaction outcomes.
The efficiency of a coupling reaction is influenced by several factors, including the reactivity of the coupling reagent, the reaction conditions, and the nature of the amino acids being coupled. For sterically hindered and DKP-prone sequences like this compound, the choice of coupling reagent is paramount in driving the desired reaction to completion while suppressing side reactions. Modern onium salt-based reagents (uronium/aminium and phosphonium (B103445) salts) are generally favored over older methods like carbodiimides alone due to their higher reactivity and efficiency in minimizing racemization.
Comparative Yield Analysis
The following table summarizes the representative performance of several widely used coupling reagents for the coupling of Fmoc-protected amino acids in solid-phase peptide synthesis (SPPS), with a specific focus on their suitability for challenging couplings such as this compound. The yields are indicative and can vary based on the specific resin, solvent, base, and reaction conditions employed. The primary competing reaction is the formation of diketopiperazine from the newly formed H-Ala-Pro-resin intermediate, which effectively caps (B75204) the peptide chain.
| Coupling Reagent | Reagent Class | Typical Coupling Time (min) | Representative Coupling Yield (%) | Key Advantages | Potential Disadvantages |
| HATU | Aminium/Uronium Salt | 20 - 45 | > 99 | Highly reactive, excellent for hindered couplings, low racemization.[1] | Higher cost, potential for guanidinylation of the N-terminal amine if used in excess.[1] |
| HBTU | Aminium/Uronium Salt | 30 - 60 | 98 - 99.5 | Fast and efficient, widely used.[1][2] | Potential for guanidinylation if used in excess.[1] |
| COMU | Aminium/Uronium Salt | 15 - 30 | > 99 | Excellent efficiency, often superior to HATU, safer profile (not based on explosive HOBt/HOAt). | |
| PyBOP | Phosphonium Salt | 30 - 60 | 95 - 98 | Effective, does not cause guanidinylation. | Byproduct (HMPA from BOP) can be carcinogenic, though PyBOP is a safer alternative. |
| DIC/HOBt | Carbodiimide/Additive | 60 - 120 | 95 - 98 | Cost-effective, low risk of guanidinylation. | Slower reaction rates, potential for N-acylurea formation. |
Note: The use of 2-Chlorotrityl chloride resin is often recommended for sequences prone to diketopiperazine formation as its steric bulk can help suppress this side reaction.
Experimental Protocols
Detailed and consistent experimental protocols are crucial for reproducible peptide synthesis. Below are generalized procedures for coupling this compound to a solid support using different classes of coupling reagents.
Protocol 1: Coupling with HATU
This protocol is recommended for achieving high coupling efficiency with the sterically hindered this compound dipeptide.
Materials:
-
This compound
-
Peptide-resin with a free N-terminal amine (e.g., Rink Amide resin)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) solution (20% in DMF)
-
Kaiser test kit
Procedure:
-
Resin Preparation and Fmoc Deprotection:
-
Swell the resin in DMF for 1 hour.
-
Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes to remove the Fmoc protecting group from the N-terminal amine.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).
-
-
Amino Acid Activation (Pre-activation):
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) and allow the solution to pre-activate for 2-5 minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 20-45 minutes.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
Upon completion, drain the coupling solution and wash the resin extensively with DMF (5-7 times) and DCM (3 times).
-
Protocol 2: Coupling with HBTU
A widely used and efficient protocol for routine and challenging couplings.
Materials:
-
This compound
-
Peptide-resin with a free N-terminal amine
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
DIPEA
-
DMF
-
DCM
-
Piperidine solution (20% in DMF)
-
Kaiser test kit
Procedure:
-
Resin Preparation and Fmoc Deprotection: Follow steps 1a-1c from Protocol 1.
-
Amino Acid Activation (Pre-activation):
-
In a separate vessel, dissolve this compound (3 equivalents) and HBTU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) and pre-activate for 2-5 minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 30-60 minutes.
-
-
Monitoring and Washing: Follow steps 4a-4b from Protocol 1.
Protocol 3: Coupling with DIC/HOBt
A more traditional and cost-effective method.
Materials:
-
This compound
-
Peptide-resin with a free N-terminal amine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
DMF
-
DCM
-
Piperidine solution (20% in DMF)
-
Kaiser test kit
Procedure:
-
Resin Preparation and Fmoc Deprotection: Follow steps 1a-1c from Protocol 1.
-
Amino Acid Activation:
-
In a separate vessel, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the resin.
-
Then, add DIC (3 equivalents) to the reaction vessel.
-
-
Incubation:
-
Agitate the reaction mixture at room temperature for 60-120 minutes.
-
-
Monitoring and Washing: Follow steps 4a-4b from Protocol 1.
Visualizing the Process: Experimental Workflow and Reagent Comparison
To better illustrate the experimental process and the relationship between different coupling reagents, the following diagrams are provided.
References
A Comparative Guide to the Synthesis of Fmoc-Ala-Pro-OH: Protocols and Performance
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the efficient and high-purity production of peptide fragments is paramount. This guide provides a detailed comparison of synthesis protocols for the dipeptide Fmoc-Ala-Pro-OH, a common building block in the assembly of larger peptides. The following sections present quantitative data, detailed experimental methodologies, and workflow visualizations to aid in the selection of an optimal synthesis strategy.
The synthesis of dipeptides such as this compound can be approached through two primary strategies: sequential coupling of the constituent amino acids on a solid support (Solid-Phase Peptide Synthesis, SPPS) or solution-phase synthesis to form the dipeptide, which can then be used in subsequent peptide assembly. The choice of methodology and, critically, the coupling reagents employed, can significantly impact the overall yield, purity, and reaction time.
Performance Comparison of Synthesis Protocols
The selection of coupling reagents is a critical factor influencing the success of peptide synthesis. Different reagents offer varying levels of activation, which can affect coupling efficiency and the potential for side reactions. Below is a summary of expected performance for common coupling reagents used in the synthesis of an Ala-Pro sequence, based on typical outcomes in solid-phase peptide synthesis.
| Coupling Reagent | Typical Crude Purity (%) | Typical Final Yield (%) | Key Considerations |
| HATU | 85 - 95 | 75 - 85 | High efficiency, suitable for sterically hindered couplings. |
| HBTU | 80 - 90 | 70 - 80 | A common and effective coupling reagent. |
| DIC/Oxyma | 75 - 85 | 65 - 75 | Cost-effective, with Oxyma reducing side reactions. |
Note: The data presented are illustrative and can vary based on specific reaction conditions, scale, and purification methods.
Experimental Protocols
Detailed methodologies for both solid-phase and a conceptual solution-phase synthesis of this compound are provided below. These protocols serve as a guide and may require optimization for specific laboratory conditions.
Protocol 1: Solid-Phase Synthesis of a Peptide Containing the Ala-Pro Sequence
This protocol describes the sequential coupling of Fmoc-Pro-OH followed by Fmoc-Ala-OH to a resin support.
Materials:
-
Fmoc-Pro-OH
-
Fmoc-Ala-OH
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine (B6355638) in DMF
-
Coupling reagent (e.g., HATU, HBTU, or DIC/Oxyma)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Fmoc-Pro-OH Coupling:
-
Pre-activate Fmoc-Pro-OH (3 equivalents relative to resin loading) with the chosen coupling reagent (e.g., HATU, 2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5-10 minutes.[1]
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the reaction completion using a Kaiser test. If the test is positive, a second coupling may be necessary.
-
Wash the resin with DMF.
-
-
Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the proline residue.
-
Fmoc-Ala-OH Coupling: Repeat step 3 for the coupling of Fmoc-Ala-OH.
-
Final Fmoc Deprotection: Repeat step 2 to remove the final Fmoc group.
-
Cleavage: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[1]
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.[1] The crude product can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Solution-Phase Synthesis of Fmoc-Ala-OH
This protocol outlines the synthesis of the precursor, Fmoc-Ala-OH, which can then be coupled to proline methyl ester in a subsequent step to form the dipeptide.
Materials:
-
L-Alanine
-
Sodium carbonate
-
N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Dioxane
-
Water
-
Ethyl ether
-
Ethyl acetate
-
Concentrated hydrochloric acid
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: Dissolve L-alanine (5 g, 56.18 mmol) in a 1:1 mixture of water and dioxane (400 mL).[2]
-
Addition of Reagents: Add sodium carbonate (29.8 g, 280.9 mmol) and Fmoc-OSu (28.4 g, 84.27 mmol) to the solution.[2]
-
Reaction: Stir the mixture at room temperature for 18 hours.
-
Work-up:
-
Filter the mixture and extract the filtrate with ethyl ether.
-
Acidify the aqueous layer with concentrated hydrochloric acid and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield Fmoc-Ala-OH as a white solid. A yield of approximately 99% can be expected.
-
Visualization of Synthesis Workflows
To further clarify the experimental processes, the following diagrams illustrate the key steps in the synthesis of a peptide containing the Ala-Pro sequence via SPPS and the general workflow for solution-phase synthesis of an Fmoc-protected amino acid.
Conclusion
The choice between sequential solid-phase synthesis and the use of a pre-synthesized this compound dipeptide will depend on the specific requirements of the overall peptide synthesis strategy. For routine synthesis of peptides containing the Ala-Pro motif, sequential SPPS with a high-efficiency coupling reagent such as HATU generally provides a reliable and high-yielding approach. The solution-phase synthesis of Fmoc-Ala-OH is a straightforward and high-yielding process that provides a key precursor for the synthesis of the dipeptide, which can then be used in fragment condensation strategies to potentially improve the synthesis of long or difficult peptides. The detailed protocols and comparative data in this guide are intended to assist researchers in making informed decisions to optimize their peptide synthesis workflows.
References
Orthogonal Protection Strategies: A Comparative Guide to the Use of Fmoc-Ala-Pro-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate process of solid-phase peptide synthesis (SPPS), the strategic choice of protecting groups and building blocks is paramount to achieving high yields and purity, particularly when assembling "difficult sequences" prone to aggregation. This guide provides an objective comparison of orthogonal protection strategies, with a specific focus on the application of the dipeptide building block, Fmoc-Ala-Pro-OH, versus the conventional stepwise addition of individual amino acids. The information presented herein is supported by experimental data and detailed protocols to aid researchers in optimizing their peptide synthesis workflows.
The Challenge of "Difficult Sequences" and Peptide Aggregation
During SPPS, the growing peptide chain, anchored to a solid support, can fold into secondary structures, such as β-sheets. These structures can lead to intermolecular aggregation, which hinders the accessibility of the N-terminus for subsequent coupling and deprotection steps. This phenomenon is a primary cause of failed syntheses, resulting in low yields and impure products that are challenging to purify. Peptides containing hydrophobic residues or sequences with a high propensity for self-association are particularly susceptible to these issues and are often termed "difficult sequences."
This compound: A Strategic Advantage in SPPS
An effective strategy to mitigate on-resin aggregation is the incorporation of building blocks that disrupt the formation of secondary structures. Proline, with its unique cyclic side chain, acts as a "helix breaker" and disrupts β-sheet formation by introducing a kink in the peptide backbone. The use of pre-formed dipeptide units containing proline, such as this compound, offers a significant advantage over the stepwise coupling of individual amino acids.
Incorporating this compound in a single coupling step not only accelerates the synthesis process but also ensures the efficient introduction of the structure-disrupting proline residue. This approach is particularly beneficial in preventing the onset of aggregation, which can occur during the elongation of the peptide chain.
Comparative Performance: this compound vs. Stepwise Addition
While direct quantitative comparisons for every "difficult sequence" are sequence-dependent, the principle of utilizing proline-containing dipeptides to enhance synthesis outcomes is well-established. The use of pseudoproline dipeptides, which are derivatives of serine or threonine that mimic the structure of proline, has been shown to be highly effective in the synthesis of aggregation-prone peptides like human amyloid-β (Aβ). For instance, the synthesis of the highly amyloidogenic Aβ peptide has been successfully achieved with high yield and purity through the incorporation of pseudoproline dipeptides, a feat nearly impossible with standard Fmoc-SPPS.[1]
The underlying principle of disrupting secondary structures is directly applicable to the use of this compound. By introducing the "kink" early in the synthesis of a potentially difficult region, the peptide chain remains better solvated and more accessible for subsequent reactions.
Table 1: Conceptual Comparison of Synthesis Strategies
| Feature | Stepwise Addition (Fmoc-Pro-OH then Fmoc-Ala-OH) | Dipeptide Addition (this compound) |
| Risk of Aggregation | Higher, especially in aggregation-prone sequences. | Lower, due to the early introduction of a structure-disrupting proline residue. |
| Synthesis Efficiency | Two coupling and deprotection cycles are required. | A single coupling step introduces two residues, saving time and reagents. |
| Purity of Crude Product | Often lower for difficult sequences, with deletion and truncation byproducts. | Generally higher, with fewer aggregation-related side products. |
| Overall Yield | Can be significantly reduced in problematic syntheses. | Typically higher, particularly for long or hydrophobic peptides. |
| Applicability | Standard for most sequences. | Highly recommended for sequences known or predicted to be "difficult". |
Experimental Protocols
The following are generalized protocols for the incorporation of amino acids in Fmoc-based solid-phase peptide synthesis.
Protocol 1: Standard Stepwise Amino Acid Coupling
This protocol outlines the individual coupling of Fmoc-Pro-OH and Fmoc-Ala-OH.
1. Resin Preparation:
-
Swell the resin (e.g., Rink Amide or Wang resin) in N,N-dimethylformamide (DMF) for 15-30 minutes.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a 20% solution of piperidine (B6355638) in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
3. Amino Acid Coupling (Fmoc-Pro-OH):
-
In a separate vessel, pre-activate Fmoc-Pro-OH (3-5 equivalents relative to resin loading) with a suitable coupling reagent (e.g., HBTU/DIPEA or HATU/DIPEA) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor the coupling completion using a qualitative test (e.g., Chloranil test for secondary amines like proline).
-
Wash the resin with DMF (3-5 times).
4. Repeat for Next Amino Acid (Fmoc-Ala-OH):
-
Repeat the Fmoc deprotection step (Protocol 1, step 2).
-
Pre-activate and couple Fmoc-Ala-OH as described in Protocol 1, step 3.
-
Monitor coupling completion with a suitable test (e.g., Kaiser test for primary amines).
-
Wash the resin with DMF.
Protocol 2: this compound Dipeptide Coupling
This protocol describes the single-step incorporation of the this compound dipeptide.
1. Resin Preparation and Deprotection:
-
Follow steps 1 and 2 from Protocol 1 to prepare and deprotect the resin-bound peptide.
2. Dipeptide Coupling (this compound):
-
In a separate vessel, pre-activate this compound (2-4 equivalents) with a coupling reagent (e.g., HBTU/DIPEA or HATU/DIPEA) in DMF.
-
Add the activated dipeptide solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor coupling completion (Kaiser test should be negative).
-
Wash the resin with DMF (3-5 times).
Visualizing the Workflow: A Comparative Diagram
The following diagram illustrates the difference in workflow between the stepwise and dipeptide coupling strategies.
References
A Comparative Cost-Benefit Analysis of Fmoc and Boc Strategies for the Synthesis of Ala-Pro Sequences
For Researchers, Scientists, and Drug Development Professionals
The synthesis of peptide sequences containing alanine-proline (Ala-Pro) linkages presents unique challenges in solid-phase peptide synthesis (SPPS). The choice between the two most prevalent protection strategies, 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc), significantly impacts the efficiency, purity, cost, and overall success of the synthesis. This guide provides an objective, data-driven comparison of these methodologies for Ala-Pro sequences to aid researchers in making informed decisions.
Core Principles: A Tale of Two Chemistries
The fundamental difference between the Fmoc and Boc strategies lies in the nature of the α-amino protecting group and the conditions required for its removal. The Fmoc group is base-labile, typically removed by a piperidine (B6355638) solution, while the Boc group is acid-labile, cleaved by trifluoroacetic acid (TFA).[1] This dictates the orthogonality of the protection schemes, influencing the choice of side-chain protecting groups and the final cleavage from the resin.
Performance Comparison in Ala-Pro Synthesis
The synthesis of Ala-Pro sequences is particularly challenging due to the steric hindrance of the proline residue and the propensity for side reactions, most notably diketopiperazine (DKP) formation in the Fmoc strategy.
Key Performance Metrics
| Parameter | Fmoc Strategy | Boc Strategy | Key Considerations for Ala-Pro |
| Coupling Efficiency | >99% with modern reagents[] | >99% with modern reagents | Steric hindrance of the Pro residue can make coupling of the preceding Ala challenging. Double coupling or the use of more potent coupling reagents like HATU may be necessary for both strategies.[3] |
| Diketopiperazine (DKP) Formation | High risk, especially with Pro at the C-terminus or penultimate position.[4] | Low risk. | This is a major drawback of the Fmoc strategy for Ala-Pro sequences. The liberated N-terminal amine after Fmoc deprotection can attack the ester linkage to the resin, leading to chain termination and formation of cyclo(Ala-Pro).[5] |
| Overall Yield | Potentially lower due to DKP formation. | Generally higher for this specific sequence. | The loss of peptide from the resin due to DKP formation can significantly reduce the overall yield in the Fmoc strategy. |
| Crude Peptide Purity | Can be lower due to DKP and other side products. | Generally higher for this sequence. | The presence of DKP as a major impurity can complicate the purification process in the Fmoc strategy. |
| Automation Friendliness | High. | Lower. | The milder conditions and online monitoring of Fmoc deprotection make it highly amenable to automated synthesis. |
Cost-Benefit Analysis
While Fmoc-protected amino acids are generally more expensive than their Boc counterparts, a comprehensive cost analysis must consider all reagents, synthesis time, and the potential for failed syntheses and difficult purifications.
Reagent Cost Comparison (Illustrative)
| Reagent | Typical Price (USD) | Role in Fmoc Strategy | Role in Boc Strategy |
| Fmoc-Ala-OH | ~$1.58/g (100g quantity) | Amino acid building block | N/A |
| Boc-Ala-OH | ~$0.60/g (25g quantity) | N/A | Amino acid building block |
| Piperidine | ~$0.23/mL (2.5L quantity) | Fmoc deprotection | N/A |
| Trifluoroacetic Acid (TFA) | ~$0.20/mL (for synthesis grade) | Final cleavage | Boc deprotection & final cleavage |
| HATU | ~$16.30/g (100g quantity) | High-efficiency coupling | High-efficiency coupling |
| HBTU | ~$0.27/g (250g quantity) | Standard coupling | Standard coupling |
| DCC | ~$0.22/g (1kg quantity) | Standard coupling | Standard coupling |
| HOBt | ~$1.50/g (100g quantity) | Coupling additive | Coupling additive |
Analysis: The initial cost of the protected amino acid is significantly higher for the Fmoc strategy. However, the Boc strategy's reliance on TFA for every deprotection cycle can increase solvent consumption and cost over a long synthesis. For a short Ala-Pro sequence, the primary cost driver is the protected amino acid. The high risk of failure and low yield with the standard Fmoc protocol for Ala-Pro can lead to higher overall costs due to the need for repeated syntheses or the use of more expensive mitigation strategies (e.g., pre-formed dipeptides).
Experimental Protocols
Detailed methodologies for the synthesis of an Ala-Pro dipeptide on a solid support are provided below. These protocols are illustrative and may require optimization based on the specific resin and instrumentation used.
Fmoc-Ala-Pro Synthesis Protocol (with DKP Mitigation)
This protocol utilizes a 2-chlorotrityl chloride resin to minimize DKP formation through steric hindrance.
-
Resin Swelling: Swell 2-chlorotrityl chloride resin in dichloromethane (B109758) (DCM) for 1 hour.
-
First Amino Acid Loading (Fmoc-Pro-OH):
-
Dissolve Fmoc-Pro-OH (1.5 eq) and diisopropylethylamine (DIPEA) (3.0 eq) in DCM.
-
Add the solution to the swollen resin and react for 1-2 hours.
-
Cap any remaining active sites with a solution of DCM/Methanol/DIPEA (80:15:5) for 30 minutes.
-
Wash the resin with DCM, DMF, and finally DCM.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, then repeat for 15 minutes.
-
Wash the resin thoroughly with DMF.
-
-
Coupling (Fmoc-Ala-OH):
-
Pre-activate Fmoc-Ala-OH (3 eq) with HBTU (2.9 eq) and DIPEA (6 eq) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and react for 1-2 hours.
-
Monitor coupling completion with a Kaiser test. If the test is positive, recouple.
-
Wash the resin with DMF and DCM.
-
-
Final Cleavage:
-
Treat the resin with a cleavage cocktail of TFA/H₂O/TIS (95:2.5:2.5) for 2-3 hours.
-
Precipitate the peptide in cold diethyl ether.
-
Boc-Ala-Pro Synthesis Protocol
This protocol uses a standard Merrifield resin.
-
Resin Swelling: Swell Merrifield resin in DCM for 1 hour.
-
First Amino Acid Loading (Boc-Pro-OH):
-
Couple Boc-Pro-OH to the resin using the cesium salt method to minimize racemization.
-
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM (v/v) for 30 minutes.
-
Wash the resin with DCM.
-
-
Neutralization:
-
Neutralize the resin with 10% DIPEA in DCM (v/v) for 5 minutes (repeat twice).
-
Wash the resin with DCM.
-
-
Coupling (Boc-Ala-OH):
-
Pre-activate Boc-Ala-OH (3 eq) with HBTU (2.9 eq) and DIPEA (6 eq) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and react for 1-2 hours.
-
Monitor coupling completion with a Kaiser test.
-
Wash the resin with DMF and DCM.
-
-
Final Cleavage:
-
Treat the resin with anhydrous HF or TFMSA in the presence of scavengers. (Caution: HF is extremely hazardous and requires specialized equipment).
-
Visualizing the Workflows and Decision Logic
To further clarify the processes and aid in decision-making, the following diagrams are provided.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Fmoc-Ala-Pro-OH
For researchers and scientists engaged in drug development and peptide synthesis, the responsible management of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Fmoc-Ala-Pro-OH, a commonly used building block in peptide chemistry. Adherence to these protocols is essential for minimizing environmental impact and protecting laboratory personnel.
The fundamental principle for the disposal of this compound is to treat it as a chemical waste product. It must be disposed of through your institution's accredited hazardous waste management program. Under no circumstances should this compound or its associated waste be discharged into the sewer system or disposed of in regular trash.
Hazard Profile and Safety Precautions
While this compound is not classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is crucial to handle it with care, as with all laboratory chemicals.[1][2] The hazards of this material have not been thoroughly investigated, and good laboratory practice dictates minimizing exposure.[1]
| Hazard Profile | Handling Precautions |
| Physical State | Solid Organic Compound |
| Potential Hazards | May be an irritant. Potentially harmful if ingested or inhaled. |
| Personal Protective Equipment (PPE) | Lab coat, safety goggles, chemical-resistant gloves. |
| Handling Environment | Use in a well-ventilated area, preferably within a chemical fume hood, to prevent dust formation and inhalation.[2][3] |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves the careful segregation and labeling of waste streams.
1. Solid Waste Disposal:
-
Unused or Expired Reagent: The original container with unused or expired this compound should be treated as hazardous waste.
-
Contaminated Materials: Any items that have come into direct contact with this compound, such as weighing paper, pipette tips, and contaminated gloves, are to be disposed of as solid hazardous waste.
-
Procedure:
-
Place all solid waste into a clearly labeled, sealable container designated for solid hazardous chemical waste.
-
The label must include the words "Hazardous Waste" and the full chemical name: "this compound". Do not use abbreviations.
-
Store the sealed container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
2. Liquid Waste Disposal:
Liquid waste may be generated from the dissolution of this compound in solvents or from reaction workups.
-
Solvent Waste: Solvents used to dissolve this compound (e.g., DMF, NMP) should be collected in a designated solvent waste container. Segregate halogenated and non-halogenated solvent waste streams.
-
Aqueous Waste: Aqueous solutions from extractions or washes should be collected in a dedicated aqueous waste container.
-
Procedure:
-
Use separate, compatible, and clearly labeled waste containers for each type of liquid waste.
-
Label each container with "Hazardous Waste" and list all chemical constituents.
-
Keep waste containers securely closed when not in use.
-
Store liquid waste containers in a designated satellite accumulation area.
-
3. Empty Container Disposal:
-
The original this compound container, once empty, should be triple-rinsed with a suitable solvent.
-
The rinsate from this process must be collected and disposed of as hazardous liquid waste.
-
After triple-rinsing and allowing it to air dry, the container may be disposed of in regular trash or punctured to prevent reuse.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and its associated waste.
Caption: Workflow for the proper segregation and disposal of this compound waste.
Emergency Procedures for Spills
In the event of a spill, immediate action is necessary to ensure the safety of laboratory personnel.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate: If the spill is large, evacuate the area.
-
Personal Protective Equipment: Before cleaning, don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Small Spills: For small amounts of solid material, carefully sweep it up, avoiding the generation of dust, and place it in the designated solid hazardous waste container.
-
Large Spills: For larger spills, follow your institution's specific spill response procedures.
-
Ventilation: Ensure the area is well-ventilated during cleanup.
For comprehensive safety information, always refer to the Safety Data Sheet (SDS) provided by the manufacturer and consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal regulations.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Fmoc-Ala-Pro-OH
Researchers and scientists working with Fmoc-Ala-Pro-OH, a key reagent in peptide synthesis, must prioritize safety and adhere to precise handling protocols to ensure both personal well-being and experimental integrity. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to support your work in drug development and other research applications.
Essential Safety and Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, it is crucial to handle it with the caution accorded to all laboratory chemicals.[1][2][3] The primary risks are associated with inhalation of dust particles and contact with skin and eyes. Therefore, a comprehensive PPE strategy is mandatory.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Standard |
| Eye Protection | Safety glasses with side-shields | EN166 (EU) or OSHA 29 CFR 1910.133 (US) |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | EN 374 |
| Body Protection | Laboratory coat | --- |
| Respiratory Protection | Not generally required under normal use with adequate ventilation. Use a particulate filter respirator (e.g., P1) if dust formation is likely. | EN 143 |
Always work in a well-ventilated area, preferably within a certified fume hood, especially when handling the powdered form or when using volatile solvents.
Operational Plan: Step-by-Step Handling Procedures
Proper handling of this compound is critical from reception to disposal. The following step-by-step guide outlines the best practices for managing this compound in both solid and solution forms.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a cool, dry, and well-ventilated place, away from strong oxidizing agents and acids. The recommended storage temperature is -20°C.
-
Keep the container tightly closed to prevent moisture absorption and contamination.
2. Handling the Solid Compound:
-
Before weighing, allow the container to reach room temperature to avoid condensation.
-
Weigh the required amount in a fume hood to minimize inhalation of any airborne particles.
-
Avoid creating dust during transfer.
3. Preparing Solutions:
-
This compound is typically dissolved in organic solvents such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) for use in solid-phase peptide synthesis (SPPS).
-
Always add the solid to the solvent slowly while stirring to ensure complete dissolution.
-
Handle all solvents within a fume hood, wearing appropriate PPE, as they can be hazardous.
4. Spill Management:
-
Small spills: In case of a small spill of the solid, sweep it up carefully, avoiding dust generation, and place it into a designated, labeled container for chemical waste.
-
Large spills: For larger spills, evacuate the area and ensure adequate ventilation before cleaning. Use personal protective equipment.
-
Prevent the spilled material from entering drains or waterways.
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.
-
Solid Waste: Dispose of unused or contaminated this compound solid in a clearly labeled, sealed container for hazardous chemical waste.
-
Liquid Waste: Solutions containing this compound, as well as waste solvents from the synthesis process (e.g., DMF, DCM, piperidine, TFA), must be collected in separate, labeled, and sealed waste containers. Do not mix incompatible waste streams.
-
Contaminated Materials: Dispose of any contaminated materials, such as gloves, weighing paper, and pipette tips, in the designated solid chemical waste container.
-
Follow all local, state, and federal regulations for chemical waste disposal.
Workflow for Safe Handling of this compound
The following diagram illustrates the key stages and safety considerations in the handling of this compound.
Caption: A flowchart outlining the safe handling, use, and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
